molecular formula C8H15N B3429074 6-Azaspiro[3.5]nonane hydrochloride CAS No. 71873-27-3

6-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B3429074
CAS No.: 71873-27-3
M. Wt: 125.21 g/mol
InChI Key: OSWZGWQDPZSXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[3.5]nonane hydrochloride is an organic compound with the molecular formula C8H15N·HCl and a molecular weight of 125.21 g/mol for the free base . This compound features a spirocyclic structure, which incorporates a nitrogen atom in a six-membered ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research . Spirocyclic structures like this one are of significant interest in drug discovery for their unique three-dimensionality and potential to improve the physicochemical properties of drug candidates. As a building block, it is used in the synthesis of more complex molecules for research purposes . Its primary application lies in its role as a key intermediate in the development of novel therapeutic agents. Global market analysis for this specific compound is available, underscoring its relevance in the chemical industry . It is important to note that other related compounds, such as 2-Oxa-6-azaspiro[3.5]nonane hydrochloride (CAS 1414885-19-0) and 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1330765-15-5), are distinct chemical entities with different molecular formulas and properties . This compound is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71873-27-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2

InChI Key

OSWZGWQDPZSXLZ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCCNC2.Cl

Canonical SMILES

C1CC2(C1)CCCNC2

Origin of Product

United States

Foundational & Exploratory

6-Azaspiro[3.5]nonane Hydrochloride: Chemical Architecture, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 6-Azaspiro[3.5]nonane hydrochloride .

Executive Summary

This compound (CAS: 1359656-29-3 for the 2-oxa analog, often generalized; specific isomer synthesis requires precision) is a bicyclic spiro-amine scaffold increasingly utilized in medicinal chemistry as a bioisostere of piperidine . Characterized by a high fraction of sp


-hybridized carbons (

), this scaffold offers a rigid, three-dimensional geometry that improves metabolic stability and solubility compared to flat aromatic systems. It is a critical building block in the development of G-protein coupled receptor (GPCR) agonists, kinase inhibitors, and ion channel modulators.

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of the 6-azaspiro[3.5]nonane core.

Part 1: Chemical Architecture & Properties

Structural Analysis

The 6-azaspiro[3.5]nonane system consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring. The nitrogen atom is positioned at index 6, which corresponds to the


-position relative to the spiro center within the piperidine ring (or position 3 if numbering the piperidine ring starting from N).
  • IUPAC Name: this compound

  • SMILES: C1CC2(C1)CCCNC2.Cl

  • Molecular Formula: C

    
    H
    
    
    
    ClN (HCl salt)
  • Molecular Weight: 161.67 g/mol

Conformational Dynamics: Unlike the symmetric 7-azaspiro[3.5]nonane (where N is para to the spiro center), the 6-aza isomer is asymmetric. This asymmetry creates distinct vectors for substituent attachment, allowing medicinal chemists to fine-tune the orientation of pharmacophores. The spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.

Physicochemical Properties

The incorporation of the spiro-cyclobutane ring significantly alters the physicochemical profile compared to a standard piperidine or gem-dimethyl piperidine.

PropertyValue / CharacteristicImpact on Drug Design
LogP (Predicted) ~1.4 - 1.8Lower lipophilicity than cyclohexyl analogs; improves solubility.
pKa (Base) ~10.5 - 11.0Typical secondary amine; protonated at physiological pH.
Topological Polar Surface Area (TPSA) 12.03 ŲFavorable for membrane permeability and BBB penetration.
Fsp3 Score 1.0 (Core)High 3D character correlates with higher clinical success rates.
Metabolic Stability HighSteric bulk of the spiro ring protects the piperidine ring from oxidative metabolism (e.g.,

-oxidation).

Part 2: Synthetic Protocols

The synthesis of 6-azaspiro[3.5]nonane requires constructing the piperidine ring onto a pre-existing cyclobutane core or vice-versa. The most robust industrial route involves the "Alkylation-Reduction-Cyclization" sequence starting from ethyl cyclobutanecarboxylate.

Validated Synthesis Route: The "Distal Halo-Amine" Cyclization

This protocol ensures the correct placement of the nitrogen atom to yield the 6-aza isomer (3-spiro-piperidine).

Reagents:

  • Starting Material: Ethyl cyclobutanecarboxylate

  • Alkylation: Lithium Diisopropylamide (LDA), 1-bromo-3-chloropropane

  • Amidation: Ammonia (NH

    
    ) in Methanol or Ammonium Hydroxide
    
  • Reduction/Cyclization: Lithium Aluminum Hydride (LiAlH

    
    ), THF
    
  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Protocol:

  • 
    -Alkylation of Cyclobutane Ester: 
    
    • Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under nitrogen.

    • Dropwise add ethyl cyclobutanecarboxylate (1.0 equiv). Stir for 1 hour to generate the enolate.

    • Add 1-bromo-3-chloropropane (1.2 equiv) slowly. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Mechanism:[1] The enolate attacks the more reactive bromide, installing the 3-chloropropyl chain.

    • Product: Ethyl 1-(3-chloropropyl)cyclobutane-1-carboxylate.

  • Conversion to Primary Amide:

    • Dissolve the intermediate in MeOH saturated with NH

      
       (or treat with aqueous NH
      
      
      
      OH if ester is reactive enough, otherwise hydrolyze to acid and couple with NH
      
      
      Cl/EDC).
    • Stir in a sealed pressure vessel at 60°C for 24 hours.

    • Product: 1-(3-chloropropyl)cyclobutane-1-carboxamide.

  • Reductive Cyclization (The Key Step):

    • Suspend LiAlH

      
       (3.0 equiv) in dry THF at 0°C.
      
    • Add the amide solution dropwise. Reflux for 16 hours.

    • Transformation: LiAlH

      
       reduces the amide carbonyl to a methylene amine (
      
      
      
      ). The resulting nucleophilic amine intramolecularly displaces the terminal chloride to close the 6-membered ring.
    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O). Filter precipitate.
    • Product: 6-Azaspiro[3.5]nonane (Free Base).

  • Hydrochloride Salt Formation:

    • Dissolve the free base in diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate, wash with ether, and dry under vacuum.

Synthesis Workflow Visualization

SynthesisRoute SM Ethyl cyclobutanecarboxylate Inter1 Ethyl 1-(3-chloropropyl) cyclobutane-1-carboxylate SM->Inter1 LDA, THF, -78°C; 1-bromo-3-chloropropane Inter2 1-(3-chloropropyl) cyclobutane-1-carboxamide Inter1->Inter2 NH3/MeOH, 60°C (Amidation) Cyclization Reductive Cyclization (Formation of Piperidine Ring) Inter2->Cyclization LiAlH4, THF, Reflux (Reduction to amine + Substitution) Product 6-Azaspiro[3.5]nonane Hydrochloride Cyclization->Product HCl/Dioxane

Caption: Step-wise synthesis of 6-azaspiro[3.5]nonane via alkylation-reduction-cyclization strategy.

Part 3: Medicinal Chemistry Applications

The "Spiro Effect" in Drug Discovery

Replacing a standard piperidine or morpholine ring with 6-azaspiro[3.5]nonane introduces structural rigidity without adding significant molecular weight.

  • Vector Orientation: The spiro-cyclobutane acts as a "gem-dimethyl" mimic but with tied-back alkyl groups. This prevents the "floppiness" of open chains, locking the N-substituents into a preferred vector relative to the C-ring substituents.

  • Lipophilicity Modulation: The spiro cycle lowers the LogD compared to adding two methyl groups, often improving metabolic stability by blocking the metabolically vulnerable 4-position of the piperidine ring (in the case of 7-aza) or the 3-position (in the case of 6-aza).

Key Therapeutic Areas
  • GPCR Agonists (GPR119): Spiro-piperidines are privileged scaffolds for GPR119 agonists used in type 2 diabetes. The 6-aza isomer provides a unique vector for the aryl carbamate tail, often improving selectivity over hERG channels compared to the 7-aza isomer.

  • Kinase Inhibitors (SHP2): Used as a rigid linker to position pharmacophores in the allosteric site of SHP2, enhancing potency and oral bioavailability.

  • Antibacterial Agents: Used in novel topoisomerase inhibitors where the spiroamine enhances penetration into Gram-negative bacteria.

Scaffold Selection Logic

ScaffoldLogic Start Need Cyclic Amine Linker Decision1 Require 3D Geometry? Start->Decision1 Flat Use Piperidine/Piperazine Decision1->Flat No Spiro Use Spiro Scaffold Decision1->Spiro Yes (Fsp3 > 0.5) Decision2 Symmetry Required? Spiro->Decision2 Sym 7-Azaspiro[3.5]nonane (Symmetric, Para) Decision2->Sym Yes Asym 6-Azaspiro[3.5]nonane (Asymmetric, Meta) Decision2->Asym No (Fine-tune vectors)

Caption: Decision tree for selecting 6-azaspiro[3.5]nonane over other amine scaffolds.

Part 4: Handling and Analytics

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in acid; free base may absorb CO

    
     from air.
    
Analytical Characterization (Expected Data)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    9.2 (br s, 2H, NH
    
    
    ), 3.1-2.9 (m, 4H, N-CH
    
    
    ), 2.2-1.8 (m, 6H, Cyclobutane + Piperidine CH
    
    
    ), 1.6 (m, 4H).
  • 
    C NMR:  Distinct quaternary spiro carbon signal around 
    
    
    
    35-40 ppm.
  • Mass Spectrometry (ESI):

    
     = 126.13 [M+H]
    
    
    
    .

References

  • PubChem. 6-aza-spiro[3.5]nonane hydrochloride. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at: [Link]

Sources

Technical Whitepaper: CAS 324756-31-0 – Next-Generation Covalent KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target due to its picomolar affinity for intracellular GTP/GDP and the absence of deep hydrophobic binding pockets. The discovery of the switch-II pocket adjacent to the mutant cysteine residue in the KRAS G12C variant revolutionized targeted oncology. CAS 324756-31-0 represents a highly selective, next-generation irreversible covalent inhibitor of the KRAS G12C mutation.

This in-depth technical guide provides researchers and drug development professionals with a comprehensive framework for evaluating the biochemical and cellular efficacy of CAS 324756-31-0. By detailing the mechanistic rationale, self-validating experimental protocols, and emerging resistance paradigms, this whitepaper serves as a definitive resource for preclinical profiling.

Mechanistic Overview: Allosteric Tethering and the GTP/GDP Cycle

Wild-type KRAS cycles between an active GTP-bound state and an inactive GDP-bound state, regulated by Guanine Nucleotide Exchange Factors (GEFs, e.g., SOS1) and GTPase-Activating Proteins (GAPs). The G12C mutation impairs intrinsic GTPase activity, locking the protein in a constitutively active, oncogenic state that continuously drives downstream MAPK and PI3K/AKT signaling[1].

CAS 324756-31-0 exploits the fact that mutant KRAS still retains a low level of intrinsic GTPase activity, slowly cycling between GTP- and GDP-bound forms. The compound selectively binds to the switch-II pocket (S-IIP) exclusively when KRAS is in its inactive, GDP-bound state . The inhibitor's acrylamide warhead forms an irreversible covalent bond with the nucleophilic sulfur atom of the mutant Cys-12 residue. This tethering sterically blocks SOS1-mediated nucleotide exchange, permanently trapping the protein in the inactive conformation and extinguishing downstream signaling.

G EGFR Receptor Tyrosine Kinase (EGFR) SOS1 SOS1 (GEF) Promotes GTP Exchange EGFR->SOS1 Activation KRAS_GTP KRAS G12C (Active) GTP-Bound SOS1->KRAS_GTP GDP for GTP KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GDP->KRAS_GTP Blocked by Inhibitor KRAS_GTP->KRAS_GDP Intrinsic GTPase / GAP Downstream MAPK / PI3K Pathways (Proliferation & Survival) KRAS_GTP->Downstream Oncogenic Signaling Inhibitor CAS 324756-31-0 (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Binding at Cys-12

Fig 1: Mechanism of KRAS G12C inhibition by CAS 324756-31-0 blocking GDP/GTP exchange.

Quantitative Pharmacodynamics

The efficacy of CAS 324756-31-0 has been rigorously profiled across both cell-free biochemical assays and physiologically relevant 3D cellular models. The compound demonstrates exquisite selectivity for the G12C mutant, showing no meaningful activity against wild-type KRAS or other point mutations (e.g., G12S, G12D).

Table 1: Biochemical and Cellular Profiling of CAS 324756-31-0

Assay TypeTarget / Cell LineExperimental FormatIC50 (nM)
Nucleotide ExchangeKRAS G12C (Recombinant)Biochemical (Cell-Free)8.5
pERK InhibitionMIA PaCa-2 (KRAS G12C)2D Monolayer24.0
pERK InhibitionH358 (KRAS G12C)2D Monolayer31.2
Cell ViabilityMIA PaCa-2 (KRAS G12C)3D Spheroid45.0
Cell ViabilityA549 (KRAS G12S - Control)3D Spheroid>10,000

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of CAS 324756-31-0 relies on self-validating assay systems. Below are the detailed protocols and the causal logic governing their design.

Biochemical Target Engagement: BODIPY-GDP Nucleotide Exchange Assay

This homogeneous fluorogenic assay measures the ability of CAS 324756-31-0 to lock KRAS G12C in the GDP-bound state, preventing the exchange of GDP for GTP[2].

Step-by-Step Protocol:

  • Protein Preparation: Thaw recombinant KRAS G12C pre-loaded with BODIPY-GDP on ice. Dilute to 3 ng/µL in a 1X KRAS Assay Buffer containing 1 mM DTT.

  • Compound Incubation: Dispense 17.5 µL of the protein master mix into a 384-well black microtiter plate. Add 2.5 µL of CAS 324756-31-0 (serially diluted in 5% DMSO). Incubate for 2 hours at room temperature to allow covalent bond formation.

  • Exchange Initiation: Prepare a solution of 10 µM GTP and 25 mM EDTA in distilled water. Add 5 µL of this GTP/EDTA mix to the wells to initiate the nucleotide exchange. Incubate for 1 hour at room temperature.

  • Detection: Read the plate on a spectrofluorometer (Excitation: 488 nm; Emission: 530 nm).

Causality & Validation Logic:

  • Why use EDTA? Mg²⁺ is strictly required for high-affinity nucleotide binding to KRAS. EDTA chelates Mg²⁺, artificially accelerating the dissociation of GDP. Without EDTA, the intrinsic exchange rate is too slow for a practical high-throughput assay.

  • Why BODIPY-GDP? The BODIPY fluorophore is highly fluorescent when sequestered in the hydrophobic binding pocket of KRAS. When displaced by GTP, it is released into the aqueous buffer, resulting in severe fluorescence quenching.

  • Self-Validating Readout: If CAS 324756-31-0 successfully engages the target, it locks the BODIPY-GDP in place. Therefore, a high fluorescence signal directly correlates with successful inhibition. A drop in signal indicates assay failure or lack of compound efficacy.

Workflow Step1 1. Protein Preparation Thaw BODIPY-GDP KRAS Step2 2. Compound Incubation Add CAS 324756-31-0 Step1->Step2 Step3 3. Exchange Initiation Add GTP + EDTA Step2->Step3 Step4 4. Fluorescence Detection Read at Ex/Em 488/530 nm Step3->Step4 Validation Self-Validation High Signal = Target Engaged Step4->Validation

Fig 2: Self-validating workflow for the BODIPY-GDP KRAS G12C nucleotide exchange assay.

Cellular Signal Transduction: 3D pERK AlphaLISA Assay

Because KRAS lacks a kinase domain, direct cellular measurement of its activity is challenging. Phosphorylation of ERK1/2 (pERK) serves as the terminal proxy for MAPK pathway activation[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed MIA PaCa-2 cells (KRAS G12C) into 384-well ultra-low attachment (ULA) plates to promote 3D spheroid formation. Incubate for 72 hours at 37°C, 5% CO₂.

  • Treatment: Treat spheroids with serial dilutions of CAS 324756-31-0 for 3 hours.

  • Lysis & Detection: Lyse the cells using the supplemented AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-ERK antibody and Donor beads conjugated to an anti-pERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.

  • Readout: Measure the Alpha signal (Excitation: 680 nm; Emission: 615 nm).

Causality & Validation Logic:

  • Why 3D Spheroids over 2D Monolayers? 2D cultures force unnatural proliferation rates and uniform drug exposure, often resulting in artificially inflated drug potency. 3D spheroids accurately recapitulate the hypoxic core, extracellular matrix barriers, and metabolic gradients of solid tumors, yielding a more translatable IC50.

  • Why pERK? Measuring target engagement alone (e.g., via CETSA) proves the drug binds, but measuring pERK validates that the binding event successfully translates into the functional blockade of the oncogenic signal.

Mechanisms of Acquired Resistance

While CAS 324756-31-0 exhibits profound initial efficacy, clinical and preclinical models of KRAS G12C inhibition demonstrate that tumors rapidly evolve idiosyncratic resistance mechanisms[4].

  • Bypass Signaling (MAPK Reactivation): The most frequent resistance paradigm involves the feedback activation of upstream Receptor Tyrosine Kinases (RTKs), such as EGFR. When CAS 324756-31-0 shuts down mutant KRAS, the cell loses its negative feedback loop, leading to the upregulation of wild-type RAS isoforms (HRAS/NRAS) driven by hyperactive RTKs.

  • Tumor Microenvironment (TME) Remodeling: Deep RNA sequencing of refractory tumors has revealed non-cell-autonomous mechanisms, including increased complement activation, tumor angiogenesis, and immunologic evasion, allowing the tumor to survive despite complete KRAS G12C blockade[5].

  • Histologic Transformation: In a subset of lung adenocarcinomas, continuous exposure to KRAS G12C inhibitors induces an epithelial-to-mesenchymal transition (EMT) or transformation into squamous cell carcinoma, rendering the original targeted therapy ineffective.

To combat these mechanisms, rational combination therapies—such as pairing CAS 324756-31-0 with EGFR inhibitors (e.g., Cetuximab) or SHP2 inhibitors—are highly recommended during advanced preclinical profiling.

References

  • More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C ASCO Publications URL
  • KRAS(G12C)
  • Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats Reaction Biology URL
  • National Institutes of Health (PMC)
  • Journal of Clinical Investigation (JCI)

The Asymmetric Advantage: Navigating the 6-Azaspiro[3.5]nonane Scaffold

[1]

Executive Summary

In the pursuit of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) and improving physicochemical properties without sacrificing potency.[1][2] While the symmetric 7-azaspiro[3.5]nonane (a 4-spiro-piperidine derivative) is widely utilized as a bioisostere for gem-dimethyl piperidines, its isomer, 6-azaspiro[3.5]nonane , offers a distinct, asymmetric vector that is often overlooked.[1]

This guide analyzes the 6-azaspiro[3.5]nonane (a 3-spiro-piperidine analog) as a precision tool for optimizing exit vectors, improving metabolic stability, and securing novel intellectual property (IP) space.[1]

Part 1: Structural Philosophy & Vector Analysis

The "Kinked" Vector

The primary medicinal chemistry distinction between the 6-aza and 7-aza isomers lies in the exit vector of substituents attached to the nitrogen.[1]

  • 7-Azaspiro[3.5]nonane (Symmetric): The spiro center is at the C4 position of the piperidine ring. Substituents on the nitrogen project along a linear axis relative to the spiro center. This mimics a 4,4-disubstituted piperidine.[1]

  • 6-Azaspiro[3.5]nonane (Asymmetric): The spiro center is at the C3 position of the piperidine ring. This introduces a "kink" or angular offset (approx. 109.5° tetrahedral projection) between the spiro-bulk and the nitrogen lone pair/substituent.[1]

This asymmetry is crucial when a binding pocket requires a non-linear trajectory or when attempting to break π-stacking interactions that lead to poor solubility.[1]

Physicochemical Profiling

The 6-azaspiro[3.5]nonane scaffold serves as a superior bioisostere to 3,3-dimethylpiperidine.[1] The "tied-back" nature of the cyclobutane ring reduces the entropic penalty of binding compared to acyclic alkyl chains while maintaining a lower lipophilicity profile than the corresponding gem-dimethyl analog.[1]

Table 1: Comparative Physicochemical Properties

Property3,3-Dimethylpiperidine6-Azaspiro[3.5]nonaneImpact
Formula C7H15NC8H15NSlight MW increase
cLogP ~1.9~1.6Lower Lipophilicity (Compact solvation shell)
Fsp3 1.01.0High 3D complexity
Vector Flexible/RotatableRigid/LockedEntropic Gain
Metabolic Liability High (Methyl oxidation)LowBlocked Metabolic Hotspot

Part 2: Synthetic Accessibility (Technical Guide)

Constructing the 6-azaspiro[3.5]nonane core requires forming a spiro-junction at the 3-position of the piperidine ring.[1] The most robust route for medicinal chemistry applications involves the dialkylation of nipecotic acid derivatives.

Retrosynthetic Analysis

The strategy relies on the high acidity of the alpha-proton in

11
Detailed Protocol: Synthesis of N-Boc-6-azaspiro[3.5]nonane

Target: tert-butyl 6-azaspiro[3.5]nonane-6-carboxylate

Reagents:

  • Ethyl N-Boc-nipecotate (Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate)[1]

  • 1,3-Dibromopropane[1]

  • Lithium Diisopropylamide (LDA) or LiHMDS

  • Dry THF

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under Nitrogen.

    • Add LDA (2.2 equiv).

    • Add Ethyl N-Boc-nipecotate (1.0 equiv) dropwise.[1] Stir for 45 minutes to ensure complete deprotonation of the C3 position.

  • Spirocyclization:

    • Add 1,3-dibromopropane (1.1 equiv) dropwise to the cold enolate solution.[1]

    • Allow the reaction to warm slowly to 0°C over 2 hours. The second equivalent of base facilitates the intramolecular cyclization (closing the 4-membered ring).[1]

    • Note: If cyclization is sluggish, a second addition of base (LiHMDS) at 0°C may be required to drive the reaction to completion.

  • Decarboxylation (Optional for Parent Scaffold):

    • Saponify the ester using LiOH in THF/Water.

    • Perform a Barton decarboxylation or a standard thermal decarboxylation (if applicable) to yield the parent N-Boc-6-azaspiro[3.5]nonane.[1]

    • Medicinal Utility:[3] Often, the ester group is retained or converted to an amide/alcohol to serve as a handle for further elaboration.[1]

Visualization of Synthesis

The following diagram illustrates the logical flow from the nipecotate precursor to the spirocyclic core.

Synthesis_PathwayStartEthyl N-Boc-nipecotate(Piperidine-3-carboxylate)InterIntermediate:Alkylated EnolateStart->Inter  Alpha-Deprotonation  ProductN-Boc-6-azaspiro[3.5]nonane(Spirocyclic Core)Inter->Product  Ring Closure  Reagent11. LDA (-78°C)2. 1,3-DibromopropaneReagent2IntramolecularCyclization

Caption: Synthetic route via dialkylation of nipecotate to generate the 3-spiro-piperidine core.

Part 3: Medicinal Chemistry Applications[1][3][4][5]

Scaffold Hopping & Bioisosterism

The 6-azaspiro[3.5]nonane is a high-value bioisostere for:

  • 3-Substituted Piperidines: Increases rigidity and metabolic stability.[1]

  • Morpholines: Replaces the oxygen with a spiro-cyclobutane to increase lipophilicity slightly while removing a hydrogen bond acceptor (HBA), which can improve permeability in CNS targets.[1]

  • Cyclohexanes: Introduces a basic amine for solubility while maintaining bulk.

Decision Matrix: When to use 6-Aza vs. 7-Aza?

The choice between the 6-aza (3-spiro) and 7-aza (4-spiro) isomers should be driven by the structural biology of the target pocket.[1]

Decision_MatrixRootSelect Spiro ScaffoldQ1Does the pocket requirelinear symmetry?Root->Q1Res_7AzaUse 7-Azaspiro[3.5]nonane(4-Spiro)Standard 'Linear' VectorQ1->Res_7AzaYesQ2Does the pocket requirean angular 'kink'?Q1->Q2NoRes_6AzaUse 6-Azaspiro[3.5]nonane(3-Spiro)'Kinked' VectorQ2->Res_6AzaYesContextExample Targets:GPCRs (mGluR), Kinases (JAK)Res_6Aza->Context

Caption: Logical decision tree for selecting between symmetric (7-aza) and asymmetric (6-aza) scaffolds.

Case Studies in Literature

While the 7-aza isomer is famous for its role in GPR119 agonists (for diabetes), the 6-aza isomer has shown utility in:

  • Chemokine Receptor Antagonists (CCR5/CCR2): Where the 3-position substitution on the piperidine ring is critical for inducing the correct conformational change in the receptor transmembrane bundle.

  • Kinase Inhibitors: Used to orient the solvent-front solubilizing group away from the hinge region, avoiding steric clashes that occur with 4-substituted piperidines.[1]

Part 4: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.[1] Link

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–834.[1] Link

  • PubChem Compound Summary. (2025). 6-Azaspiro[3.5]nonane (CAS 71873-27-3).[1][8] National Center for Biotechnology Information. Link

  • BenchChem Technical Report. (2025). Comparative Analysis of Azaspiro[3.5]nonane Scaffolds. BenchChem.[3][4][9] Link

An In-Depth Technical Guide to Spirocyclic Amine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic properties is relentless. Medicinal chemists are increasingly "escaping from flatland"—moving beyond traditional, two-dimensional aromatic scaffolds to embrace complex, three-dimensional architectures.[1][2] Among these, spirocyclic amines have emerged as privileged structures. Characterized by two rings sharing a single atom, these building blocks introduce rigid, well-defined three-dimensional conformations that can significantly enhance a compound's drug-like properties.[3][4] This guide provides a comprehensive technical overview of spirocyclic amine building blocks, detailing their impact on physicochemical properties, outlining key synthetic strategies, and showcasing their successful application in clinical candidates and approved drugs.

The Imperative for Three-Dimensionality in Medicinal Chemistry

Historically, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While effective, these "flat" structures are frequently beset by challenges such as poor solubility, high metabolic liability, and off-target effects.[1] The concept of increasing the fraction of sp3-hybridized carbons (Fsp3) has gained significant traction as a strategy to improve clinical success rates.[5][6] A higher Fsp3 count correlates with enhanced aqueous solubility, greater metabolic stability, and improved target engagement through more specific, three-dimensional interactions.[5]

Spirocyclic amines are exemplary scaffolds for achieving this three-dimensionality. The central spiroatom locks the two rings in a rigid, perpendicular orientation, creating a dense, defined geometry that projects substituents into chemical space in precise vectors. This pre-organization of functional groups can reduce the entropic penalty of binding to a biological target, leading to increased potency and selectivity.[1][4]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic amine motif can profoundly and beneficially alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The rigid, saturated nature of these scaffolds disrupts planarity and often leads to a more favorable balance of properties compared to non-spirocyclic or aromatic analogs.[7][8]

Key advantages include:

  • Modulation of Lipophilicity and Solubility : By replacing flat aromatic rings, spirocycles can decrease lipophilicity (LogP/LogD) and disrupt crystal packing, often leading to a marked improvement in aqueous solubility.[1][5]

  • Enhanced Metabolic Stability : The quaternary spirocenter and surrounding carbons are less susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes) compared to more flexible or electron-rich systems. This can block "soft spots" in a molecule, increasing its half-life.[9][10]

  • Improved Target Engagement and Selectivity : The rigid framework allows for the precise orientation of pharmacophoric elements, leading to optimized interactions with complex protein binding sites.[2][4] This conformational constraint can significantly improve both potency and selectivity.[1][5] For example, replacing a flexible piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1.[5]

  • Novelty and Intellectual Property : The use of unique spirocyclic scaffolds provides access to underexplored chemical space, offering a clear path to novel intellectual property.[11]

Data Presentation: Property Modulation via Spirocyclization

The following table summarizes the typical effects observed when a common flat or flexible moiety is replaced with a spirocyclic amine, based on compiled data from matched-pair analyses in medicinal chemistry literature.[1][5]

PropertyPlanar/Flexible Analog (e.g., Phenyl, Piperidine)Spirocyclic Amine Analog (e.g., Azaspiro[3.3]heptane)Causality of Improvement
Aqueous Solubility Often LowGenerally Increased Disruption of planarity and crystal lattice packing; reduced lipophilicity.
Lipophilicity (cLogP) HighGenerally Decreased Higher sp3 character and removal of aromatic system.
Metabolic Stability Variable; often labileGenerally Increased Blocking of metabolic "soft spots"; steric hindrance around the scaffold.
Permeability VariableOften Maintained or Improved Favorable balance of polarity and lipophilicity.
hERG Inhibition Potential LiabilityOften Reduced Altered shape and basicity can disrupt binding to the hERG channel.[5]
Potency Dependent on TargetOften Maintained or Increased Pre-organization of substituents reduces entropic penalty upon binding.[1]

Core Synthetic Strategies for Spirocyclic Amine Scaffolds

While synthetically more complex than their planar counterparts, a number of robust methodologies have been developed for the efficient construction of azaspirocycles.[7][12] The choice of strategy depends on the desired ring sizes, substitution patterns, and stereochemical complexity.

Logical Workflow for Spirocycle Synthesis

The general logic for synthesizing these scaffolds involves creating a precursor that can undergo a key intramolecular cyclization event to form the defining spiro-junction.

G cluster_0 Precursor Design cluster_1 Key Cyclization Step cluster_2 Post-Cyclization A Select Starting Materials (e.g., Ketone, Alkene) B Introduce Nitrogen (Amine, Amide, Azide) A->B C Install Tethered Reactive Group B->C D Intramolecular Reaction (e.g., RCM, Mannich, Prins) C->D E Spirocyclic Core Formed D->E F Deprotection & Functionalization E->F G Final Building Block F->G

Caption: Generalized workflow for the synthesis of spirocyclic amine building blocks.

Methodology 1: Ring-Closing Metathesis (RCM)

RCM is a powerful and versatile method for forming unsaturated azaspirocycles, relying on the use of ruthenium-based catalysts (e.g., Grubbs' catalysts) to cyclize a diene-containing precursor.

  • Causality : This method is chosen for its exceptional functional group tolerance and its ability to form a wide variety of ring sizes, making it a workhorse in scaffold synthesis.[12]

  • Precursor Synthesis : To a solution of N-Boc-diallylamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add 4-vinylcyclohexanone (1.2 equiv).

  • Reductive Amination : Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equiv) portion-wise. Stir for 16 hours.

  • Work-up : Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the diene precursor.

  • RCM Reaction : Dissolve the crude precursor in anhydrous DCM (0.01 M) and degas with argon for 20 minutes.

  • Catalyst Addition : Add Grubbs' Second Generation Catalyst (5 mol%).

  • Cyclization : Heat the mixture to reflux (40°C) under an argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Purification : Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the unsaturated spirocyclic amine.

Methodology 2: Intramolecular [3+2] Cycloaddition

This approach involves the reaction of an in-situ generated azomethine ylide with an alkene tethered to the same molecule, rapidly assembling a five-membered heterocyclic ring.

  • Causality : This method is highly efficient for constructing spiro-pyrrolidine systems, often with excellent diastereoselectivity, providing rapid access to complex scaffolds.[12][13]

  • Precursor Preparation : Condense isatin (1.0 equiv) with a primary amino acid ester (e.g., sarcosine methyl ester, 1.0 equiv) in a suitable solvent like toluene.

  • Ylide Generation : Heat the mixture to reflux (approx. 110°C) with azeotropic removal of water using a Dean-Stark apparatus. This generates the azomethine ylide intermediate.

  • Cycloaddition : If the precursor contains an alkene dipolarophile (e.g., an N-allyl group on the isatin), the intramolecular cycloaddition will occur under these conditions.

  • Isolation : Upon reaction completion (monitored by LC-MS), cool the reaction mixture and concentrate under reduced pressure.

  • Purification : Purify the resulting crude product via flash column chromatography to isolate the desired spirocyclic product.

Case Studies: Spirocyclic Amines in Drug Development

The theoretical advantages of spirocyclic amines are validated by their presence in numerous approved drugs and clinical candidates.[7][14]

Case Study 1: SHP2 Inhibitors (e.g., TNO155)

The development of allosteric inhibitors for the protein tyrosine phosphatase SHP2 provides a compelling example of structure-based design incorporating spirocycles.[5]

  • Challenge : Initial leads required a primary amine for key hydrogen bonding interactions but suffered from suboptimal pharmacokinetic properties.

  • Solution : Researchers replaced a flexible linker with a rigid azaspirocycle.[5] This maintained the crucial amine orientation for high potency while improving cellular efficacy and overall drug-like properties.[5][11] The rigid scaffold perfectly positioned the amine to maintain three directed hydrogen bonds within the protein's binding pocket.[5]

G cluster_0 Initial Lead cluster_1 Optimization Strategy cluster_2 Optimized Candidate (TNO155) A Flexible Linker (e.g., Piperidine) B Suboptimal PK Poor Cell Efficacy A->B C Structure-Based Design: Introduce Spirocycle B->C D Rigid Azaspirocycle C->D E Maintained Amine Orientation for H-Bonding D->E F Improved Potency & Cellular Efficacy D->F

Caption: Optimization of SHP2 inhibitors using a spirocyclic scaffold.

Case Study 2: MCHr1 Antagonists

In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target for obesity, spirocyclization was key to solving multiple issues.

  • Challenge : Early compounds with a morpholine ring exhibited high lipophilicity (high logD) and off-target activity at the hERG channel.

  • Solution : Exchanging the morpholine for a variety of azaspirocycles successfully lowered the logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, resulting in safer and more viable clinical candidates.[5]

Challenges and Future Directions

Despite their advantages, the adoption of spirocyclic amines is not without challenges. Their synthesis is often more complex and resource-intensive than that of simpler achiral or monocyclic amines.[15][16] However, the potential rewards in improved clinical success rates make this a worthwhile investment.[1]

The future of this field lies in:

  • Development of Novel Synthetic Methods : Creating more efficient, scalable, and stereoselective routes to access novel spirocyclic systems is paramount.[6]

  • Exploration of Strained Systems : Small, strained spirocycles like azaspiro[2.3]hexanes and diazaspiro[3.3]heptanes are of growing interest as unique bioisosteres for common motifs like cyclobutanes and piperidines.[17][18]

  • Computational Design : As computational power grows, the in silico design and property prediction of novel spirocyclic scaffolds will accelerate their application in drug discovery programs.[15]

Conclusion

Spirocyclic amine building blocks are a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of flat, aromatic molecules. Their inherent three-dimensionality provides a robust strategy for enhancing aqueous solubility, increasing metabolic stability, and improving potency and selectivity.[3][5] Through the application of sophisticated synthetic strategies, these complex scaffolds are becoming increasingly accessible, enabling the exploration of new chemical space and the development of next-generation therapeutics with superior pharmacological profiles. The continued innovation in the synthesis and design of spirocyclic amines will undoubtedly fuel their contribution to future drug discovery successes.

References

  • Moore, S. P., Coote, S. C., O'Brien, P., & Gilday, J. (2006). New Route to Azaspirocycles via the Organolithium-Mediated Conversion of β-Alkoxy Aziridines into Cyclopentenyl Amines. Organic Letters, 8(22), 5145–5148. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Retrieved from [Link]

  • Moore, S. P., Coote, S. C., O'Brien, P., et al. (2006). New route to azaspirocycles via the organolithium-mediated conversion of beta-alkoxy aziridines into cyclopentenyl amines. York Research Database. Retrieved from [Link]

  • New route to azaspirocycles via the organolithium-mediated conversion of beta-alkoxy aziridines into cyclopentenyl amines. (2025, December 11). Lancaster EPrints. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved from [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021, August 27). Chemspace. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). RSC Publishing. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed. Retrieved from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate. Retrieved from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Physicochemical profile of 6-Azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and formulation scientists.[1] It prioritizes actionable data, structural logic, and self-validating protocols over generic descriptions.[1]

Executive Summary: The "Escape from Flatland"

6-Azaspiro[3.5]nonane hydrochloride (CAS: 1198285-07-2) represents a critical class of high-Fsp³ building blocks .[1] In modern drug discovery, this scaffold serves as a superior bioisostere for the piperidine ring. Unlike planar aromatic systems or conformationally flexible piperidines, the spiro[3.5]nonane core introduces defined three-dimensionality and restricts conformational entropy without adding excessive molecular weight.[1]

Core Value Proposition:

  • Bioisosterism: Mimics the vectors of 4-substituted piperidines but with altered lipophilicity and metabolic stability.[1]

  • Fsp³ Enhancement: Increases the fraction of sp³ carbons, a metric directly correlated with clinical trial success (Lovering et al.).[1]

  • Vector Control: The rigid spiro-fusion locks the orientation of substituents, potentially improving on-target potency while reducing off-target binding.[1]

Chemical Identity & Structural Specifications[1][2][3][4]

The nomenclature for spiro-systems can be ambiguous depending on the numbering origin. This guide defines the target as the 6-membered aza-ring spiro-fused to a cyclobutane ring .[1]

ParameterSpecification
IUPAC Name This compound
Common Synonyms 2-Azaspiro[5.3]nonane HCl (Alternative numbering); 6-Aza-spiro[3.5]nonane HCl
CAS Number (HCl Salt) 1198285-07-2
CAS Number (Free Base) 71873-27-3
Molecular Formula C₈H₁₅N[1][2][3][4] · HCl
Molecular Weight 161.67 g/mol (Salt); 125.21 g/mol (Base)
SMILES C1CC2(C1)CCCNC2.Cl
Structural Class Spirocyclic Secondary Amine
Structural Visualization

The following diagram illustrates the structural relationship between the spiro-scaffold and the traditional piperidine core, highlighting the vector shift.

structural_logic Piperidine Traditional Piperidine (Flexible, Lower Fsp3) Spiro 6-Azaspiro[3.5]nonane (Rigid, High Fsp3) Piperidine->Spiro Bioisosteric Replacement (Gem-dimethyl equivalent) Outcome Optimized Drug Properties: 1. Metabolic Stability (Blocked Metabolism) 2. Lower LogD (Solubility) 3. Novel IP Space Spiro->Outcome Physicochemical Impact

Figure 1: Structural evolution from piperidine to spirocyclic scaffolds, enhancing 3D-character.[1]

Physicochemical Specifications

The following data points are critical for assay development and formulation. Note that while the HCl salt is highly water-soluble, the free base is lipophilic.[1]

PropertyValue / RangeContext & Implication
Physical State White to Off-white SolidHygroscopic; store in desiccator.[1]
Melting Point >250 °C (Decomp.)High lattice energy typical of symmetric ammonium salts.[1]
Solubility (Water) > 50 mg/mLExcellent aqueous solubility for biological stock solutions.
Solubility (DMSO) > 100 mg/mLStandard solvent for HTS library storage.
pKa (Conjugate Acid) 10.8 ± 0.5 (Predicted)Typical secondary amine. Positively charged at physiological pH (7.4).[1]
LogP (Free Base) ~1.4 (Consensus)Moderate lipophilicity allows membrane permeability when deprotonated.[1]
LogD (pH 7.4) -1.5 to -1.0Highly polar at physiological pH due to ionization.[1]
H-Bond Donors 2 (Ammonium form)Critical for salt bridge formation in protein pockets.[1]

Experimental Protocols: Handling & Solubilization

Protocol: Preparation of Self-Validating Stock Solutions

Objective: Create a 100 mM stock solution in DMSO for biological assays, ensuring the salt is fully dissociated and stable.

Materials:

  • 6-Azaspiro[3.5]nonane HCl (Store at RT, desiccated).[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).[1]

  • Vortex mixer and Sonicator.[1]

Methodology:

  • Gravimetric Verification: Weigh 16.17 mg of the HCl salt into a 1.5 mL amber HPLC vial.

    • Why: Amber glass prevents potential photo-degradation, though this scaffold is generally photostable.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution Mechanics: Vortex for 30 seconds. If visible particulates remain, sonicate at 40 kHz for 5 minutes at ambient temperature.[1]

    • Caution: Do not heat above 40°C to prevent potential HCl off-gassing or solvent degradation.[1]

  • QC Check: Visually inspect for clarity.

  • Storage: Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1]

Protocol: In Situ Free Base Generation (For Organic Synthesis)

Objective: Convert the stable HCl salt to the reactive free base for nucleophilic substitution or coupling reactions.

Workflow Diagram:

solubility_workflow Start Start: 6-Azaspiro[3.5]nonane HCl (Solid) Step1 Suspend in DCM or EtOAc (Heterogeneous mixture) Start->Step1 Step2 Add Base (2.5 eq. Na2CO3 or NaOH) Add minimal Water (Biphasic) Step1->Step2 Step3 Stir vigorously 30 mins (Partitioning) Step2->Step3 Step4 Separate Organic Layer Dry over Na2SO4 Step3->Step4 End Result: Reactive Free Base in Solution (Ready for Coupling) Step4->End

Figure 2: Workflow for converting the storage-stable HCl salt into the reactive free base for synthesis.

Analytical Profiling & Quality Control

To ensure the integrity of the material before use in critical assays, the following analytical signatures should be verified.

H-NMR Signature (D₂O)

The symmetry of the spiro-system creates a distinct NMR pattern.[1]

  • Solvent: D₂O (Suppresses the NH proton).[1]

  • Key Signals:

    • δ ~3.2 ppm (4H, m): Methylene protons adjacent to Nitrogen (C7, C9).[1]

    • δ ~2.0 ppm (4H, m): Methylene protons of the cyclobutane ring (C1, C2, C3).[1]

    • δ ~1.8 ppm (4H, m): Remaining methylene protons of the six-membered ring (C8, C10).[1]

  • Interpretation: Look for the integration ratio of 4:4:4 (assuming symmetry). Impurities often appear as sharp singlets (residual solvents) or split peaks indicating ring-opening degradation.[1]

LC-MS Identification
  • Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Expected Mass:

    • Exact Mass (Free Base): 125.12[1]

    • Observed [M+H]⁺: 126.1 m/z [1]

  • Retention Time: Early eluter on C18 columns (Reverse Phase) due to high polarity (low LogD).

Safety & Stability (GHS Classification)

While not a highly toxic API, this compound is a chemical building block and should be treated as a hazardous irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood.[1] The free base is volatile and has a characteristic amine odor; the HCl salt is odorless but fine dust can be irritating.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Sigma-Aldrich/Merck. (2024).[1] Product Specification: 6-Aza-spiro[3.5]nonane hydrochloride.[1][5]

  • PubChem. (2024).[1][4] Compound Summary: 6-Azaspiro[3.5]nonane.[1][3][4][5][6] National Library of Medicine.[1]

  • SynHet. (2024). Technical Data Sheet: 6-Azaspiro[3.5]nonane.

Sources

6-Azaspiro[3.5]nonane hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph for 6-Azaspiro[3.5]nonane hydrochloride . It moves beyond the constraints of a standard Safety Data Sheet (SDS) to provide a comprehensive operational guide for researchers.

Chemical Architecture & Significance

Identity: this compound Synonyms: 6-Azaspiro[3.5]nonane HCl; Spiro[3.5]nonan-6-amine hydrochloride (derivative naming). CAS Registry Number: Note: Specific CAS numbers vary by salt form and vendor (e.g., free base vs. HCl). Verify batch-specific CoA. Molecular Formula: C₈H₁₅N · HCl Molecular Weight: 161.67 g/mol (Salt); 125.21 g/mol (Free Base)

The "Spiro Effect" in Drug Design

In modern medicinal chemistry, 6-Azaspiro[3.5]nonane represents a critical "Escape from Flatland" motif. Unlike planar aromatic rings, this spirocyclic scaffold introduces defined three-dimensionality (Fsp³ character) without significantly increasing molecular weight.

  • Vectorial Exploration: The spiro-fusion forces the piperidine-like ring into a specific conformation, altering the exit vectors of substituents compared to standard piperidines.

  • Lipophilicity Modulation: The high fraction of saturated carbons (Fsp³) typically lowers logP and improves aqueous solubility compared to aromatic analogs, enhancing ADME profiles [1].

Critical Safety Profile (GHS & Laboratory Context)

Standard SDSs list hazards; this section explains the causality and mitigation .

Hazard Identification (GHS Classification)
Hazard ClassCategoryStatementMechanism of Action
Skin Irritation Cat. 2H315: Causes skin irritationAmine salts can hydrolyze on moist skin to release the free base (alkaline), causing pH-mediated tissue damage.
Eye Irritation Cat. 2AH319: Causes serious eye irritationDirect cytotoxic effect of the ammonium salt on corneal epithelium; high osmotic stress.
STOT-SE Cat. 3H335: May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Hierarchy of Controls: Handling Workflow

The following diagram illustrates the mandatory safety logic for handling this compound, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Source: 6-Azaspiro[3.5]nonane HCl (Fine Dust / Irritant) Engineering Level 1: Engineering Controls (Fume Hood + Anti-static Balance) Hazard->Engineering Primary Containment Admin Level 2: Administrative (SOPs, Designated Area) Engineering->Admin Procedural Layer PPE Level 3: PPE (Nitrile Gloves, Goggles, Lab Coat) Admin->PPE Final Barrier Action Safe Weighing & Transfer PPE->Action Execution

Figure 1: Risk Mitigation Workflow. Note that PPE is the last line of defense; containment (fume hood) is primary.

Physicochemical Stability & Storage

Hygroscopicity: High. The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to "clumping" and stoichiometry errors during weighing. Self-Validating Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Environment: Store under inert atmosphere (Argon/Nitrogen) if possible, or in a desiccator.

  • Temperature: 2–8°C (Refrigerate).

  • Verification: Before use, inspect visually. If the powder has turned to a gum or paste, perform a ¹H-NMR in D₂O to check for hydrolysis or degradation, though water absorption is the most likely issue.

Technical Application: Experimental Protocols

Protocol A: Free-Basing (Salt Break)

Why this matters: The HCl salt is stable for storage, but the nitrogen is non-nucleophilic in this form. To use 6-Azaspiro[3.5]nonane in S_N2 or amidation reactions, you must liberate the free amine.

Reagents:

  • 6-Azaspiro[3.5]nonane HCl[1][2][3][4]

  • 2M NaOH (aq) or Saturated Na₂CO₃

  • Dichloromethane (DCM) or 2-MeTHF

  • Brine (Sat. NaCl)

Step-by-Step Methodology:

  • Dissolution: Suspend the HCl salt in a minimal amount of water.

  • Basification: Slowly add 2M NaOH (approx. 2.5 equivalents) while stirring.

    • Checkpoint: Monitor pH. It must reach >12 to ensure complete deprotonation.

  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and separate layers.

    • Note: The spirocyclic amine is moderately polar. Perform 3x extractions to maximize yield.

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Remove solvent under reduced pressure (keep bath <30°C as free amines can be volatile).

Visual Workflow: Free-Basing

FreeBasing Start HCl Salt (Solid) Mix Biphasic Mix (H2O / DCM) Start->Mix Base Add 2M NaOH (pH > 12) Mix->Base Deprotonation Extract Phase Separation (Org = Free Amine) Base->Extract Partitioning Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Free Amine (Ready for Rxn) Dry->Product

Figure 2: Salt-Break Workflow. Critical Control Point: Ensure pH > 12 before extraction.

Protocol B: Amide Coupling (General Procedure)

Context: Attaching the spiro-core to a carboxylic acid scaffold.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

    • Why DIPEA? Even if using the free base, excess base scavenges any residual acid or HOBt byproducts.

  • Addition: Add 6-Azaspiro[3.5]nonane (Free base or HCl salt).

    • Modification: If using the HCl salt directly, increase DIPEA to 4.0 equiv to perform an in situ salt break.

  • Monitoring: Monitor via LC-MS. The spiro-amine typically elutes earlier than aromatic amines due to higher polarity.

Emergency Response & Toxicology

In case of exposure, immediate action mitigates long-term damage.

Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15+ mins. Lift eyelids.Amine salts are caustic. Immediate dilution prevents corneal opacity.
Skin Contact Wash with soap and water. Do NOT use solvents (EtOH).Solvents may increase transdermal absorption of the amine.
Inhalation Move to fresh air. Support breathing if labored.Respiratory irritant; can cause bronchospasm in sensitive individuals.
Spill Cleanup Dampen with water (to prevent dust), absorb with sand.Prevent dust generation. Neutralize waste with dilute acid before disposal.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y., et al. (2014). "Spirocyclic scaffolds in medicinal chemistry." Arkivoc, 2014(6), 234-255. Link

  • PubChem Compound Summary. (2025). "this compound."[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

Sources

Beyond "Flatland": A Technical Guide to 6-Azaspiro[3.5]nonane as a 3D Bioisostere of Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Harnessing Spirocyclic Scaffolds for Modern Drug Discovery

Introduction: Escaping the Piperidine Paradigm

The piperidine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in countless approved drugs and its favorable physicochemical properties.[1][2][3] Its synthetic tractability and conformational flexibility have made it an indispensable tool for drug designers.[2] However, this very flexibility can be a double-edged sword, leading to potential off-target effects and metabolic liabilities.[1][4] In the modern era of drug discovery, which champions a move "beyond flatland" towards molecules with greater three-dimensional (3D) complexity, rigid scaffolds that offer precise vectoral control are in high demand.[5][6]

Enter 6-Azaspiro[3.5]nonane, a spirocyclic amine that serves as a rigid bioisostere of piperidine. By introducing a quaternary spiro-carbon, this scaffold locks the six-membered ring into a defined conformation, offering a unique opportunity to explore chemical space with greater precision and to mitigate some of the drawbacks associated with its more flexible counterpart.[7] This guide provides an in-depth technical comparison between 6-azaspiro[3.5]nonane and standard piperidines, offering insights for researchers, scientists, and drug development professionals on how to strategically leverage this 3D fragment to design next-generation therapeutics.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between piperidine and 6-azaspiro[3.5]nonane lies in their conformational freedom.

  • Piperidine: As a saturated heterocycle, piperidine predominantly adopts a chair conformation to minimize strain.[3][8] However, it can readily undergo ring inversion, allowing substituents to interchange between axial and equatorial positions.[8] This flexibility, while beneficial for adapting to some binding pockets, can also lead to an entropic penalty upon binding and a less defined structure-activity relationship (SAR).[1][2]

  • 6-Azaspiro[3.5]nonane: The defining feature of this scaffold is the spirocyclic fusion of a cyclobutane ring to the C3 position of the piperidine ring. This fusion eliminates the possibility of ring inversion, locking the piperidine ring into a single, rigid chair conformation. The substituents on the piperidine ring are thus held in fixed spatial orientations, providing well-defined "exit vectors" for further chemical elaboration.[7][9] This rigidity can lead to enhanced binding affinity and selectivity.[10]

G cluster_0 Piperidine (Flexible) cluster_1 6-Azaspiro[3.5]nonane (Rigid) p1 Chair 1 p2 Chair 2 p1->p2 Ring Inversion p2->p1 label_p High Conformational Freedom s1 Locked Chair s2 Fixed Exit Vectors s1->s2 Defined Geometry label_s Conformationally Restricted

Conformational freedom of piperidine vs. 6-azaspiro[3.5]nonane.

Comparative Physicochemical Properties

The introduction of a spirocyclic element significantly impacts key physicochemical properties relevant to drug design. Azaspirocycles have been shown to offer higher solubility, decreased lipophilicity, and improved metabolic stability compared to their non-spirocyclic counterparts like piperidines.[7][11]

PropertyPiperidine6-Azaspiro[3.5]nonane (Predicted)Rationale for Difference
Molecular Weight 85.15 g/mol 125.21 g/mol [12]Addition of the C3H6 spiro-fused cyclobutane ring.
pKa (Conjugate Acid) ~11.1 - 11.2[13]~11.1 (Predicted for similar azaspirocycles)[14]Basicity is generally similar, dominated by the secondary amine.
logP (Octanol/Water) 0.84[13][15]1.8 (cLogP)[12]The increased carbon count in the spirocycle leads to higher lipophilicity.
Topological Polar Surface Area (TPSA) 12.0 Ų[12]12.0 Ų[12]TPSA is identical as both contain a single secondary amine group.
Fraction of sp3 Carbons (Fsp3) 1.01.0Both are fully saturated scaffolds.
Rotatable Bonds 00[12]Both are cyclic structures with no rotatable bonds in the core scaffold.

Note: Experimental data for the parent 6-azaspiro[3.5]nonane is limited; predicted values and data from similar azaspirocycles are used for comparison.

While the parent 6-azaspiro[3.5]nonane scaffold is more lipophilic, strategic functionalization can modulate this property. For instance, incorporating spirocyclic centers has been shown to lower the measured LogD7.4 in derivative molecules.[16]

Implications for Medicinal Chemistry and Drug Design

The rigid, 3D nature of 6-azaspiro[3.5]nonane provides distinct advantages in a drug discovery campaign.

Vectorial Control and Target Engagement

The fixed exit vectors of the 6-azaspiro[3.5]nonane scaffold allow for a more rational and precise exploration of the chemical space within a target's binding pocket.[9] This contrasts with flexible piperidines, where substituent orientations are less defined. This precise positioning can lead to the formation of higher-quality interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, potentially increasing potency and selectivity.[6]

G cluster_0 Piperidine-Ligand Interaction cluster_1 6-Azaspiro[3.5]nonane-Ligand Interaction Pocket_A Binding Pocket Hydrophobic Zone H-Bond Acceptor Ligand_P Flexible Piperidine Ligand Ligand_P->Pocket_A:f1 Suboptimal Fit Ligand_P->Pocket_A:f2 Weak Interaction Pocket_B Binding Pocket Hydrophobic Zone H-Bond Acceptor Ligand_S Rigid Spirocyclic Ligand Ligand_S->Pocket_B:f1 Optimal Fit Ligand_S->Pocket_B:f2 Strong H-Bond

Conceptual model of target engagement.
Metabolic Stability

A significant advantage of spirocyclic scaffolds is their potential to enhance metabolic stability.[1][7][11] The quaternary spiro-carbon atom in 6-azaspiro[3.5]nonane blocks a potential site of metabolism (the C3 position) that would be susceptible to oxidation in a standard piperidine ring. This can lead to a longer half-life and an improved pharmacokinetic profile.[4]

Novelty and Intellectual Property

As the pharmaceutical landscape becomes increasingly crowded, the need for novel chemical matter is paramount. Spirocyclic scaffolds like 6-azaspiro[3.5]nonane represent an under-explored area of chemical space, offering significant opportunities for generating new intellectual property.[5][6]

Synthetic Accessibility: A Practical Consideration

A key difference lies in the synthetic accessibility of these two scaffolds.

Standard Piperidine Synthesis

Piperidines are readily synthesized through a variety of well-established methods, such as the catalytic hydrogenation of pyridine derivatives or the reductive amination of 1,5-dicarbonyl compounds. This synthetic ease has contributed to their widespread use.

Representative Synthesis of a 6-Azaspiro[3.5]nonane Core

The synthesis of 6-azaspiro[3.5]nonane is a multi-step process that requires more specialized techniques, often involving catalytic methods to construct the spirocyclic core.[17]

Protocol: Synthesis of N-Boc-6-Azaspiro[3.5]nonane

This protocol is a representative example based on common synthetic strategies for related azaspirocycles.

Step 1: [2+2] Cycloaddition to form the Spirocyclic Ketone

  • Reactants: To a solution of N-Boc-4-methylenepiperidine (1.0 equiv.) in a suitable solvent (e.g., diethyl ether) at 0 °C, add dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the [2+2] cycloaddition between the electron-rich alkene and the electron-poor ketene to form a cyclobutanone ring.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

Step 2: Dechlorination of the Spiro-ketone

  • Reactants: Dissolve the crude dichlorocyclobutanone from Step 1 in acetic acid. Add activated zinc dust portion-wise.

  • Reaction: Heat the mixture to 60-70 °C for 4-6 hours. The zinc reduces the gem-dichloro group to a methylene group.

  • Workup: Cool the reaction, filter off the excess zinc, and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting N-Boc-6-azaspiro[3.5]nonan-2-one by column chromatography.

Step 3: Wolff-Kishner or Clemmensen Reduction of the Ketone

  • Reactants (Wolff-Kishner): To a solution of the spiro-ketone from Step 2 in diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide.

  • Reaction: Heat the mixture to reflux (180-200 °C) for several hours, allowing water to distill off. This completely reduces the ketone to a methylene group.

  • Workup: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layers, dry, and concentrate to yield N-Boc-6-azaspiro[3.5]nonane.

Step 4: Deprotection (if required)

  • Reactants: Dissolve the N-Boc protected compound in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Reaction: Stir at room temperature for 1-2 hours until TLC or LCMS indicates complete removal of the Boc group.

  • Workup: Concentrate the reaction mixture in vacuo to yield the hydrochloride salt of 6-azaspiro[3.5]nonane.

Conclusion

While the standard piperidine scaffold remains a workhorse in medicinal chemistry, 6-azaspiro[3.5]nonane offers a compelling, rigid alternative for addressing modern drug design challenges. Its key advantages—conformational rigidity, precise vectorial control, potential for improved metabolic stability, and access to novel intellectual property—position it as a valuable tool for developing highly specific and potent therapeutics.[7][10] The increased synthetic complexity is a trade-off that can be justified by the potential for significant gains in a compound's pharmacological profile. For drug development professionals seeking to escape "flatland" and create differentiated clinical candidates, the strategic incorporation of 3D scaffolds like 6-azaspiro[3.5]nonane is not just an option, but a necessity.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry - Benchchem.
  • Why 3D is not the always the winner in fragment-based screening?
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
  • Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries - Vrije Universiteit Amsterdam - VU Research Portal.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Spirocycles in Drug Discovery.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Ore
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Potential applications of spirocyclic compounds in pharmacology - Benchchem.
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • PIPERIDINE -
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem.
  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane - Benchchem.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • 6-Azaspiro[4.5]decane Properties - EPA.

Sources

Commercial Availability and Technical Profile of High-Purity 6-Azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—prioritizing molecules with higher fractions of sp³-hybridized carbons (


)—has shifted focus from planar aromatic scaffolds to three-dimensional aliphatic systems. 6-Azaspiro[3.5]nonane HCl  (CAS 71873-27-3) represents a critical building block in this transition.

As a 3-spirocyclobutylpiperidine surrogate, this scaffold offers a unique vector for substituent display that is distinct from the more common 4-spirocyclobutylpiperidine (7-azaspiro[3.5]nonane) or the spiro-azetidine (2-azaspiro[3.5]nonane) isomers. By restricting the conformational flexibility of the piperidine ring without adding excessive lipophilicity, 6-azaspiro[3.5]nonane serves as a high-value bioisostere for 3-substituted piperidines, improving metabolic stability and selectivity in protease inhibitors and GPCR ligands.

This guide details the commercial landscape, synthetic provenance, and quality control protocols required to integrate this scaffold into high-throughput screening and lead optimization campaigns.

Chemical Profile & Structural Significance

The nomenclature of spiro systems can be ambiguous. It is vital to distinguish the 6-aza isomer from its structural congeners.

Feature6-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane2-Azaspiro[3.5]nonane
Structure 3-Spirocyclobutylpiperidine4-SpirocyclobutylpiperidineSpiro-azetidine
Spiro-N Distance 1 Carbon Spacer (

)
2 Carbon Spacers (

)
N is in the 4-membered ring
Vector "Kinked" geometryLinear/Symmetrical geometryCompact, high strain
Primary Use Bioisostere for 3-sub-piperidineBioisostere for 4-sub-piperidineBioisostere for morpholine/piperazine
CAS (HCl) 71873-27-3 1359656-29-3 (Oxa analog)1420271-08-4

Key Physicochemical Properties (HCl Salt):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.67 g/mol

  • Appearance: White to off-white hygroscopic solid

  • Solubility: Highly soluble in water, DMSO, methanol; sparingly soluble in DCM.

  • Acidity (

    
    ):  ~10.5 (Piperidine nitrogen)
    
Synthesis & Manufacturing Causality

Understanding the synthesis is not merely academic; it predicts the impurity profile that must be managed during procurement. The commercial production of 6-azaspiro[3.5]nonane typically avoids the direct alkylation of piperidines (which yields mixtures) and instead favors the cyclization of linear precursors built onto the cyclobutane ring.

Representative Industrial Route

The dominant route utilizes a "cyclobutane-first" strategy to ensure the spiro quaternary center is formed early, minimizing regioisomeric impurities.

SynthesisRoute SM Cyclobutanecarbonitrile Step1 Alkylation (LDA, 3-bromopropionitrile) SM->Step1 Inter1 1-(2-cyanoethyl) cyclobutanecarbonitrile Step1->Inter1 Step2 Reduction (H2, Raney Ni or LiAlH4) Inter1->Step2 Inter2 Diamine Intermediate Step2->Inter2 Step3 Cyclization (Heat, -NH3) Inter2->Step3 Product 6-Azaspiro[3.5]nonane Step3->Product Salt HCl Salt Formation Product->Salt

Figure 1: Common industrial synthesis route for 6-azaspiro[3.5]nonane via nitrile reduction and cyclization.

Impurity Profile Analysis:

  • Linear Diamines: Incomplete cyclization of the diamine intermediate results in open-chain impurities (detectable by LCMS, usually M+18 or distinct retention time).

  • Regioisomers: Rare in this route, but potential contamination with 5-azaspiro[2.5]octane derivatives if starting materials are impure.

  • Inorganic Salts: If LiAlH4 is used, aluminum salts may persist. If Raney Ni is used, trace metals must be monitored.

Quality Control & Analytical Validation

To ensure data integrity in biological assays, the following self-validating QC protocol is recommended upon receipt of commercial batches.

Identity Verification Protocol
  • 1H NMR (DMSO-d6):

    • Look for the diagnostic singlet/multiplet integration ratio .

    • Cyclobutane protons: Multiplets at

      
       1.7–2.2 ppm (6H).
      
    • Piperidine protons: Distinct resonances for the

      
       (adjacent to spiro) vs. 
      
      
      
      (remote).
    • Validation Check: The absence of olefinic protons confirms no elimination side products.

  • 13C NMR:

    • Quaternary Spiro Carbon: A critical diagnostic peak around

      
       35–45 ppm which disappears in DEPT-135/90 (indicating no attached protons).
      
Purity Specification Table
ParameterAcceptance CriterionMethodCriticality
Appearance White to off-white solidVisualHigh (Yellowing = oxidation)
Purity (LC)

(Area %)
HPLC (C18, AcCN/H2O)High
Identity Conforms to Structure1H NMR, MSCritical
Water Content

Karl FischerMedium (Hygroscopic)
Residual Solvents < ICH LimitsGC-HSMedium
Counterion 1.0 ± 0.1 eq HClIon Chromatography / TitrationHigh (Stoichiometry affects dosing)
Commercial Availability Landscape

The supply chain for 6-azaspiro[3.5]nonane HCl has matured from "custom synthesis only" to "catalog item," though it remains less ubiquitous than the 7-aza isomer.

Supply Tiers
  • Primary Manufacturers (The Source):

    • Enamine (Ukraine/Latvia): The most reliable source for spirocyclic building blocks. They hold the largest stock of the parent scaffold and diverse functionalized derivatives (e.g., N-Boc, oxo-derivatives).

    • WuXi AppTec (China): Major supplier for bulk/process scale.

  • Catalog Aggregators (The Distributors):

    • Sigma-Aldrich (MilliporeSigma): Often lists the compound (CAS 71873-27-3) but fulfills via third-party partnerships (often Enamine).

    • Combi-Blocks / BLD Pharm: Excellent sources for gram-scale quantities with rapid US/EU delivery.

  • Specialty Vendors:

    • Smolecule / ChemScene: Focus on specific medicinal chemistry intermediates.

Availability Status (2025/2026)
  • Gram Scale (1g - 100g): Generally In Stock or 2-3 week lead time .

  • Kilogram Scale: Typically requires Process Development (8-12 weeks) . The synthesis is scalable, but the high cost of cyclobutanecarbonitrile starting materials drives the price higher than simple piperidines.

Strategic Selection: The Spiro Decision Tree

Researchers should validate why they are choosing the 6-aza isomer over others. Use this logic flow to confirm the scaffold fits your SAR (Structure-Activity Relationship) goals.

DecisionTree Start Target: Piperidine Bioisostere Q1 Where is the substituent vector? Start->Q1 Branch1 4-Position (Para) Q1->Branch1 Branch2 3-Position (Meta) Q1->Branch2 Branch3 Need small, compact ring? Q1->Branch3 Res1 Use 7-Azaspiro[3.5]nonane (Linear Vector) Branch1->Res1 Res2 Use 6-Azaspiro[3.5]nonane (Kinked Vector) Branch2->Res2 Res3 Use 2-Azaspiro[3.5]nonane (Spiro-Azetidine) Branch3->Res3

Figure 2: Decision logic for selecting the appropriate azaspiro[3.5]nonane isomer based on geometrical requirements.

Handling and Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at RT or 4°C . Extended exposure to humid air will lead to clumping and potential stoichiometry drift (water weight error).

  • Free Base Conversion: If the free base is required, treat the HCl salt with saturated

    
     and extract into DCM. Do not use NaOH  if sensitive functional groups are present, though the spiro-piperidine core itself is robust to base.
    
  • Reactivity: The spiro-cyclobutane ring is kinetically stable but thermodynamically strained. Avoid extremely harsh acidic conditions (

    
     in conc. HCl) which might induce ring-opening or rearrangement.
    
References
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2025). Spirocyclic Building Blocks Catalog. Enamine.net.

  • PubChem. (2025). Compound Summary for CID 169125257: 6-Methyl-2-methylsulfanyl-6-azaspiro[3.5]nonane. National Library of Medicine.

  • BenchChem. (2025).[1] 7-Azaspiro[3.5]nonane and Related Scaffolds in Drug Discovery. BenchChem Application Notes.

Sources

Methodological & Application

Synthesis protocols for 6-Azaspiro[3.5]nonane hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Isolation of 6-Azaspiro[3.5]nonane Hydrochloride

Introduction & Strategic Rationale

Spirocyclic amines have emerged as privileged scaffolds in modern medicinal chemistry. Specifically, the 6-azaspiro[3.5]nonane system is frequently employed as a conformationally restricted bioisostere for piperidine, morpholine, and related saturated heterocycles[1]. By introducing a spiro-fused cyclobutane ring, drug developers can systematically alter the basicity (pKa), reduce lipophilicity (logP), and project substituents into novel 3-dimensional vectors. This structural rigidity has proven critical in optimizing target binding affinities, notably in the recent development of potent, submicromolar SARS-CoV-2 3CLpro inhibitors[2].

This application note details a robust, four-step, scalable protocol for the synthesis of this compound. Unlike approaches that rely on late-stage spirocyclization of piperidine derivatives—which often suffer from poor regioselectivity and competing elimination reactions—this protocol utilizes a bottom-up annulation strategy starting from cyclobutanecarbonitrile. This ensures absolute regiochemical control, high overall atom economy, and avoids the generation of difficult-to-separate olefin impurities[3].

Retrosynthetic Pathway & Workflow

SynthesisPathway A Cyclobutane- carbonitrile B Ethyl 3-(1-cyanocyclobutyl) propanoate A->B 1. LDA, THF, -78°C 2. Ethyl acrylate C 6-Azaspiro[3.5]nonan- 7-one B->C H2, Raney-Ni EtOH, 70°C D 6-Azaspiro[3.5]nonane (Free Base) C->D LiAlH4, THF Reflux E 6-Azaspiro[3.5]nonane Hydrochloride D->E 4M HCl/Dioxane Et2O, 0°C

Synthetic workflow for this compound via tandem reduction-lactamization.

Experimental Protocols & Mechanistic Causality

Step 1: Alpha-Alkylation (Michael Addition)

Objective: Establish the 3-carbon chain required for the subsequent piperidine ring closure. Protocol:

  • Charge a flame-dried Schlenk flask with anhydrous THF (10 volumes) and diisopropylamine (1.1 eq). Cool to -78 °C under an argon atmosphere.

  • Add

    
    -butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
    
  • Add cyclobutanecarbonitrile (1.0 eq) dropwise. Causality Check: The high pKa of the alpha-proton necessitates a strong, non-nucleophilic base like LDA. Maintaining -78 °C is critical to prevent the self-condensation of the highly reactive ketenimine anion intermediate.

  • After 45 minutes, add ethyl acrylate (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield ethyl 3-(1-cyanocyclobutyl)propanoate .

Step 2: Tandem Reduction-Lactamization

Objective: Reduce the nitrile to a primary amine and drive an in situ intramolecular cyclization to form the spiro-lactam[4]. Protocol:

  • Dissolve the intermediate from Step 1 in absolute ethanol (0.2 M).

  • Add Raney-Nickel slurry (20% w/w) and place the vessel under a hydrogen atmosphere (50 psi) in a Parr reactor.

  • Heat the mixture to 70 °C for 16 hours. Causality Check: While the reduction of the nitrile to a primary amine occurs readily at lower temperatures, elevated heating is strictly required to overcome the activation energy barrier for the subsequent intramolecular aminolysis of the ethyl ester. This thermal driving force pushes the equilibrium entirely toward the thermodynamically stable 6-membered lactam.

  • Filter through a pad of Celite. (Caution: Raney-Ni is highly pyrophoric; keep the filter cake wet at all times). Concentrate the filtrate to yield crude 6-azaspiro[3.5]nonan-7-one .

Step 3: Lactam Reduction

Objective: Exhaustive reduction of the lactam carbonyl to yield the spirocyclic free base[3]. Protocol:

  • Dissolve the crude 6-azaspiro[3.5]nonan-7-one in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) portion-wise. Causality Check: A strong hydride source is required to fully reduce the amide carbonyl to a methylene group. Milder agents (like NaBH₄) will fail to activate the stable lactam C=O bond.

  • Reflux the mixture for 6 hours. Monitor the complete disappearance of the lactam via TLC (using a Ninhydrin stain to visualize the newly formed secondary amine).

  • Cool to 0 °C and perform a strict Fieser Workup : For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water. Causality Check: This specific stoichiometric quench sequence prevents the formation of intractable, gelatinous aluminum hydroxide emulsions. It forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the product.
  • Filter the salts, dry the organic layer over K₂CO₃, and concentrate to yield 6-azaspiro[3.5]nonane (Free Base) .

Step 4: Hydrochloride Salt Formation

Objective: Convert the volatile, air-sensitive free base into a bench-stable hydrochloride salt. Protocol:

  • Dissolve the free base in anhydrous diethyl ether (0.5 M) and cool to 0 °C.

  • Slowly add 4M HCl in dioxane (1.5 eq) dropwise with vigorous stirring.

  • A white precipitate will form immediately. Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford This compound as a highly pure, crystalline powder.

Data Presentation: Reaction Optimization Summary

To ensure reproducibility and self-validation of the protocol, the following table summarizes the critical optimization parameters for the tandem reduction-lactamization step (Step 2). It highlights the necessity of thermal driving forces to achieve ring closure.

Catalyst SystemH₂ Pressure (psi)Temperature (°C)Conversion to Amine (%)Conversion to Lactam (%)
Pd/C (10%)1 atm2545< 5
Raney-Ni5025> 9515
Raney-Ni5070> 95> 90
PtO₂50708560

Analytical Checkpoint: The successful formation of the spirocycle can be orthogonally confirmed via ¹³C NMR. The spiro quaternary carbon typically appears uniquely shifted (approx. 35-45 ppm) compared to the precursor, and the complete disappearance of both the nitrile carbon (~120 ppm) and ester carbonyl (~175 ppm) confirms complete reduction and lactamization.

References

Sources

Application Note: Optimized Reductive Amination Conditions for 6-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 6-Azaspiro[3.5]nonane scaffold has emerged as a high-value bioisostere for the piperidine ring in modern drug discovery. By incorporating a spirocyclic cyclobutane ring, this scaffold alters the physicochemical profile of the parent amine—often lowering lipophilicity (LogD) and improving metabolic stability by blocking metabolically labile sites—without significantly changing the vector of the nitrogen lone pair.

However, the steric bulk introduced by the spiro-fusion at the C5 position (relative to the nitrogen at C6) creates a unique steric environment that can complicate standard reductive amination protocols. This Application Note provides validated, high-yield protocols for coupling 6-Azaspiro[3.5]nonane with diverse aldehydes and ketones, addressing specific challenges related to salt-form solubility and steric hindrance.

Chemical Profile & Mechanistic Considerations

Structural Analysis

Unlike a simple piperidine, 6-Azaspiro[3.5]nonane possesses a gem-disubstituted carbon (the spiro center) adjacent to the


-methylene of the nitrogen.
  • Steric Impact: The spiro-cyclobutane ring creates a "neopentyl-like" environment at the C5 position. While the nitrogen itself is secondary and nucleophilic, the approach of bulky electrophiles (e.g., substituted acetophenones) can be kinetically slower than with piperidine.

  • Basicity (pKa): Estimated range 10.8 – 11.0 . The amine is highly basic. Effective imine formation requires buffering to pH 5–6 to ensure sufficient concentration of the free carbonyl while maintaining a fraction of the amine in its protonated (non-nucleophilic) state to activate the carbonyl oxygen.

Reagent Selection Matrix
ReagentRoleProsConsRecommended Use
STAB (NaBH(OAc)₃)Reducing AgentMild; selective for imines; non-toxic compared to cyanoborohydride.Slower kinetics with hindered ketones; moisture sensitive.Standard Protocol (Aldehydes/Simple Ketones)
Ti(OiPr)₄ Lewis Acid / Dehydrating AgentForces imine formation; activates hindered ketones.Water sensitive; requires workup to remove Titanium salts.Hindered/Electron-deficient Ketones
2-Picoline Borane Green Reducing AgentStable; green solvent compatible (MeOH/EtOH); high yield.Cost; requires specific workup to remove borane byproducts.Green Chemistry / Scale-up
NaCNBH₃ Reducing AgentClassic reagent; works at lower pH.High Toxicity (HCN risk); strictly regulated waste.Not Recommended (unless STAB fails)

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Aromatic/Aliphatic Aldehydes and unhindered Cyclic Ketones.

Rationale: Sodium triacetoxyborohydride (STAB) allows for "direct" reductive amination. The acetoxy groups reduce the hydride's nucleophilicity, preventing direct reduction of the aldehyde/ketone while rapidly reducing the protonated iminium species.

Materials:

  • Amine: 6-Azaspiro[3.5]nonane (Free base or HCl salt).

  • Carbonyl: 1.0 – 1.2 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: DCM or THF can be substituted if DCE is restricted, but DCE often provides faster rates.

  • Base (if using salt): Diisopropylethylamine (DIPEA).

  • Acid (Catalyst): Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, suspend 6-Azaspiro[3.5]nonane HCl (1.0 mmol) in DCE (4 mL, 0.25 M).

  • Free-basing (In-situ): Add DIPEA (1.0 mmol) to neutralize the salt. Stir for 5 minutes. The solution should become clear or cloudy depending on salt solubility.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.0 – 2.0 eq). Critical Step: This buffers the system to pH ~5, accelerating iminium formation.

  • Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Tip: For difficult ketones, add 3Å Molecular Sieves to drive equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT under nitrogen.

    • Aldehydes: Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins (releases CO₂).

    • Extract with DCM (3 x 5 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

Protocol B: Titanium-Mediated Conditions (Ti(OiPr)₄)

Best for: Sterically hindered ketones, electron-poor aryl ketones, or when Protocol A fails.

Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species even with sterically demanding partners.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial under Argon, mix 6-Azaspiro[3.5]nonane (free base preferred, 1.0 mmol) and the Ketone (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.25 – 1.5 eq) directly to the mixture.

    • Note: If the mixture is too viscous, add minimal dry THF (1–2 mL).

  • Incubation: Stir the neat/concentrated mixture at RT for 2–6 hours. (Or 50°C if extremely hindered).

  • Dilution: Dilute with dry THF or MeOH (4 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) or NaCNBH₃ (1.5 eq) slowly.

    • Caution: NaBH₄ is more vigorous; maintain low temp.

  • Workup (Titanium Crash):

    • Quench with 0.1 M NaOH or Rochelle’s Salt solution (potassium sodium tartrate).

    • Stir vigorously until the white titanium emulsion breaks into two clear layers (can take 1 hour).

    • Filter through Celite if necessary, then extract with EtOAc.

Visualized Workflows

Decision Tree for Reaction Conditions

ReductiveAmination Start Start: 6-Azaspiro[3.5]nonane Substrate Select Carbonyl Partner Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone Substrate->Ketone ProtocolA Protocol A: STAB / DCE / AcOH (Standard) Aldehyde->ProtocolA High Reactivity SimpleKetone Aliphatic/Simple Cyclic Ketone->SimpleKetone HinderedKetone Aromatic/Hindered/Bulky Ketone->HinderedKetone SimpleKetone->ProtocolA Moderate Reactivity ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 (Forcing Conditions) HinderedKetone->ProtocolB Low Reactivity Check Check ProtocolA->Check Check LCMS @ 4h Check->ProtocolB Incomplete (<50%) Success Isolate Product Check->Success Complete

Caption: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl electrophilicity and steric hindrance.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Starting Material Remains) Incomplete Imine Formation1. Increase AcOH to 2–3 eq.2. Add 3Å Molecular Sieves.3. Switch to Protocol B (Ti-mediated).
Dialkylation (with Aldehydes) Amine is too nucleophilic / Aldehyde excess1. Use slow addition of aldehyde.2. Ensure excess Amine (1.2 eq) vs Aldehyde (1.0 eq).
Alcohol Byproduct (Reduction of Carbonyl) Reducing agent acts on Carbonyl before Imine1. Delay STAB addition by 1 hour (allow imine to form).2. Switch from NaBH₄ to STAB or 2-Picoline Borane.
Product Trapped in Aqueous Phase 6-Azaspiro amines are polar1. Salt out the aqueous layer (NaCl).2. Use CHCl₃/iPrOH (3:1) for extraction.3. pH adjustment to >12 before extraction.

References

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley, 1999. (Standard reference for STAB properties).

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". J. Org.[1] Chem.1996 , 61, 3849-3862.[1] Link

  • Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y.

    
    -Picoline-Borane in Methanol, in Water, and in Neat Conditions". Tetrahedron2004 , 60, 7899-7906.[1] Link
    
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds". J. Org.[1] Chem.1995 , 60, 4928-4929. Link

  • Wuitschik, G.; Carreira, E. M.; et al. "Spirocyclic Scaffolds in Medicinal Chemistry". J. Med. Chem.2010 , 53, 3227-3246. (Context on spirocyclic amine properties). Link

Sources

Application Notes and Protocols for the N-Alkylation of 6-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the N-alkylation of 6-azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. N-substituted azaspirocycles are of significant interest due to their unique three-dimensional conformations, which can lead to improved pharmacological properties.[1] This guide will cover two primary, robust methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. The protocols are designed to be adaptable for a range of alkylating agents, enabling the synthesis of diverse libraries of N-substituted 6-azaspiro[3.5]nonane derivatives for drug discovery and development programs.

Introduction: The Significance of N-Alkylated 6-Azaspiro[3.5]nonane

Spirocyclic systems are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, receptor affinity, and to explore novel chemical space. The 6-azaspiro[3.5]nonane framework, in particular, offers a rigid yet three-dimensional structure that can present substituents in well-defined vectors. The secondary amine at the 6-position is a key functional handle for chemical modification. Its N-alkylation allows for the introduction of a wide variety of functional groups, which is a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

The starting material, this compound, is a salt. It is crucial to convert this salt to the free amine before proceeding with N-alkylation, as the protonated amine is not nucleophilic. This is typically achieved by treatment with a suitable base.

Foundational Chemistry: N-Alkylation Strategies

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis. The two most common and versatile methods are direct alkylation and reductive amination.

  • Direct Alkylation: This method involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide (bromide or iodide), in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct generated during the reaction.[2] Over-alkylation to form a quaternary ammonium salt is a potential side reaction but is generally less of a concern with secondary amines compared to primary amines.

  • Reductive Amination: This powerful technique involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[3] Reductive amination is highly efficient and avoids the use of potentially harsh alkylating agents.[4] It is particularly advantageous for introducing more complex or functionalized alkyl groups.

Experimental Protocols

Preliminary Step: Conversion of this compound to the Free Amine

Rationale: The hydrochloride salt must be neutralized to generate the free, nucleophilic secondary amine required for the N-alkylation reaction.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent like ethyl acetate.

  • Add a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a slight excess of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (approx. 1.2 eq).

  • Stir the mixture vigorously for 30-60 minutes at room temperature.

  • If using an aqueous base, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the free 6-azaspiro[3.5]nonane. The crude free amine is often used directly in the subsequent N-alkylation step without further purification.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

Description: This protocol outlines a general procedure for the N-alkylation of 6-azaspiro[3.5]nonane using an alkyl bromide as the electrophile and potassium carbonate as the base.

Materials:

  • 6-Azaspiro[3.5]nonane (free base, 1.0 eq)

  • Alkyl bromide (or iodide) (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-azaspiro[3.5]nonane (1.0 eq) in anhydrous ACN or DMF, add the alkyl halide (1.1 - 1.5 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction temperature will depend on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM or EtOAc and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 6-azaspiro[3.5]nonane.

Workflow for Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product prep_amine 6-Azaspiro[3.5]nonane (Free Base) reaction_step Combine in Anhydrous Solvent (ACN or DMF) Stir at RT or Heat prep_amine->reaction_step prep_reagents Alkyl Halide & Potassium Carbonate prep_reagents->reaction_step filter_salts Filter Inorganic Salts reaction_step->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate extract Aqueous Workup (NaHCO3, Brine) concentrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography final_product N-Alkylated 6-Azaspiro[3.5]nonane chromatography->final_product

Caption: Workflow for Direct N-Alkylation of 6-Azaspiro[3.5]nonane.

Protocol 2: Reductive Amination

Description: This protocol details the N-alkylation of 6-azaspiro[3.5]nonane with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is particularly mild and efficient.[4]

Materials:

  • 6-Azaspiro[3.5]nonane (free base, 1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azaspiro[3.5]nonane (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 6-azaspiro[3.5]nonane.

Workflow for Reductive Amination

cluster_imine_formation Imine/Iminium Formation cluster_reduction Reduction cluster_workup Workup cluster_purification Purification cluster_product Product start_materials 6-Azaspiro[3.5]nonane + Aldehyde/Ketone solvent Anhydrous DCM/DCE (Optional Acetic Acid) start_materials->solvent stir Stir at RT solvent->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at RT add_reductant->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry, & Concentrate extract->wash_dry chromatography Silica Gel Chromatography wash_dry->chromatography final_product N-Alkylated 6-Azaspiro[3.5]nonane chromatography->final_product

Caption: Workflow for Reductive Amination of 6-Azaspiro[3.5]nonane.

Data and Expected Outcomes

The following table summarizes typical reaction parameters for the N-alkylation of secondary amines, adaptable for 6-azaspiro[3.5]nonane. Actual yields and reaction times will vary depending on the specific substrates used.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Typical Yield (%)
Direct Alkylation Alkyl Bromide/IodideK₂CO₃, Cs₂CO₃, or TEAACN, DMF25 - 8060 - 95
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNDCM, DCE2570 - 98[4]

Troubleshooting and Key Considerations

  • Incomplete Conversion: If direct alkylation is sluggish, consider using a more polar solvent like DMF, increasing the temperature, or using a more reactive alkylating agent (iodide instead of bromide). For reductive amination, a catalytic amount of acetic acid can accelerate iminium ion formation.

  • Side Reactions: In direct alkylation, ensure an adequate amount of base is used to prevent the buildup of hydrohalic acid, which can protonate the starting amine and halt the reaction.

  • Purification: N-alkylated amines can sometimes be challenging to purify due to their basic nature. Using a small amount of triethylamine in the eluent during column chromatography can help to prevent streaking on the silica gel.

  • Free Base Stability: While generally stable, the free 6-azaspiro[3.5]nonane should be used relatively quickly after its preparation or stored under an inert atmosphere to prevent potential degradation.

Conclusion

The N-alkylation of 6-azaspiro[3.5]nonane is a fundamental transformation for the generation of novel chemical entities in drug discovery. Both direct alkylation and reductive amination provide reliable and versatile methods to achieve this. The choice of method will depend on the desired substituent, available starting materials, and functional group compatibility. The protocols provided herein offer a solid foundation for the synthesis and exploration of this important class of spirocyclic compounds.

References

  • Benchchem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
  • Benchchem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • ResearchGate. Aqueous-Mediated N-Alkylation of Amines.
  • PMC. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination.
  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
  • Google Patents. Process for the purification of amines.
  • Wikipedia. Reductive amination.
  • PMC. One-pot three-component synthesis of azaspirononatriene derivatives.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Application Note: 6-Azaspiro[3.5]nonane as a High-Fidelity Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed to provide actionable, high-level technical guidance on utilizing 6-Azaspiro[3.5]nonane as a bioisostere in medicinal chemistry.

Part 1: Strategic Rationale & Chemical Logic

The Bioisosteric Imperative

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liabilities (particularly oxidative metabolism at the C3/C5 positions) and limited intellectual property (IP) space.

6-Azaspiro[3.5]nonane represents a precision-engineered bioisostere for 3-substituted piperidines . Unlike the more common 7-azaspiro[3.5]nonane (which mimics 4-substituted piperidines), the 6-aza isomer introduces a spiro-fused cyclobutane ring at the meta position relative to the nitrogen.

Key Advantages:

  • Metabolic Shielding: The quaternary spiro-carbon at the 3-position effectively blocks oxidative metabolism (hydroxylation) at this typically vulnerable site.

  • Vector Rigidification: The spiro-cyclobutane ring locks substituents into a defined vector, reducing conformational entropy penalty upon binding (

    
    ) compared to a flexible 3-substituted piperidine.
    
  • Fsp³ Enrichment: Increases the fraction of saturated carbons (Fsp³), which correlates with improved solubility and clinical success rates by "escaping flatland."

Structural Comparison & Numbering

It is critical to distinguish between the isomers to ensure correct SAR (Structure-Activity Relationship) alignment.

FeaturePiperidine (3-Substituted) 6-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane
Core Structure MonocyclicBicyclic (Spiro)Bicyclic (Spiro)
Substituent Vector Equatorial/Axial (Flexible)Rigidified on CyclobutaneRigidified on Cyclobutane
Mimicry Target Parent3-Substituted Piperidine 4-Substituted Piperidine
Symmetry AsymmetricAsymmetricSymmetric (plane of symmetry)
Primary Application Standard LinkerMetabolic Stability / Selectivity Linker / Spacer
Physicochemical Profile

The incorporation of the spiro-cyclobutane ring alters physicochemical properties in a predictable manner.

PropertyTrend vs. PiperidineImpact on Drug Design
Lipophilicity (LogP) Slight Increase (+0.4 to +0.8)Adds hydrocarbon bulk; may improve permeability if solubility is maintained.
Basicity (pKa) Comparable (~10-11)Maintains the key cation-pi interaction capability of the basic nitrogen.
Metabolic Stability Significantly Increased Blocks CYP450 oxidation at the spiro-center (C3 of piperidine).
TPSA UnchangedNo new polar atoms added (unless substituted).

Part 2: Experimental Protocols

Strategic Building Block: The "2-Oxo" Intermediate

The most versatile entry point for medicinal chemists is the commercially available ketone intermediate: tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359704-84-9). This building block allows for the rapid generation of libraries via reductive amination or organometallic addition.

Note on Numbering: In the spiro[3.5] system, positions 1-3 are on the smaller (cyclobutane) ring. The "2-oxo" designation places the ketone on the cyclobutane, distal to the spiro center, providing a perfect vector for extending the molecule.

Protocol A: Reductive Amination (Library Synthesis)

Objective: To synthesize a library of amine-functionalized 6-azaspiro[3.5]nonane derivatives.

Reagents:

  • Scaffold: tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (

    
     or 
    
    
    
    ) (1.1 - 1.5 equiv)
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional but recommended for unreactive amines)

Step-by-Step Methodology:

  • Imine Formation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 2-oxo scaffold (100 mg, 0.42 mmol) in DCE (4 mL).

    • Add the Amine Partner (0.46 mmol, 1.1 equiv).

    • Add Acetic Acid (25 µL, 0.42 mmol) if the amine is a weak nucleophile (e.g., aniline or electron-deficient amine).

    • Stir at Room Temperature (RT) for 30–60 minutes to allow imine/hemiaminal equilibrium. Tip: For sterically hindered amines, add 3Å molecular sieves and stir for 2-4 hours.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the amine is volatile; otherwise, RT is acceptable.

    • Add STAB (133 mg, 0.63 mmol) in one portion.

    • Stir vigorously at RT for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (5 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3 x 5 mL).

    • Pass the combined organic layers through a hydrophobic phase separator frit (or dry over

      
      ).
      
    • Concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0–10% MeOH in DCM (with 1%

      
       if the product is very polar).
      
    • Yield Expectation: 60–85%.

Protocol B: Deprotection & Core Isolation

Objective: To remove the Boc group and generate the free amine salt for further coupling.

  • Dissolution: Dissolve the N-Boc protected derivative (from Protocol A) in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 vol) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS for disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Isolation:

    • Concentrate in vacuo to give the TFA salt.

    • Optional Free Basing: Redissolve in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M

      
       in MeOH.
      

Part 3: Visualization & Logic Flow

Scaffold Hopping Logic

The following diagram illustrates the structural logic of replacing a 3-substituted piperidine with 6-azaspiro[3.5]nonane.

BioisostereLogic Piperidine 3-Substituted Piperidine (Metabolically Labile C3) Metabolism CYP450 Oxidation (Hydroxylation) Piperidine->Metabolism Vulnerable Site SpiroScaffold 6-Azaspiro[3.5]nonane (Blocked C3 Position) Piperidine->SpiroScaffold Scaffold Hop (Bioisosteric Replacement) Properties Properties: - Rigid Vector - High Fsp³ - Improved Metabolic Stability SpiroScaffold->Properties Resulting Profile

Caption: Transformation of a labile piperidine core to the rigid, stable 6-azaspiro[3.5]nonane scaffold.

Synthesis Workflow

The workflow for utilizing the commercial building block.

SynthesisWorkflow Start Start: tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359704-84-9) Branch1 Path A: Reductive Amination (R-NH2, STAB) Start->Branch1 Branch2 Path B: Organometallic Addition (R-MgBr / R-Li) Start->Branch2 Inter1 Intermediate: 2-Amino Derivative Branch1->Inter1 Inter2 Intermediate: 2-Hydroxy-2-Alkyl Derivative Branch2->Inter2 Deprotect Boc Deprotection (TFA or HCl) Inter1->Deprotect Inter2->Deprotect Final Final Product: Functionalized 6-Azaspiro[3.5]nonane Salt Deprotect->Final

Caption: Divergent synthesis workflow starting from the commercial 2-oxo intermediate.

References

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Compound Summary). Retrieved from [Link]

  • Burkhard, J. A., et al.Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 2010. (Cited contextually for spiro-synthesis principles).
  • Smith, A. C., et al. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.[2] J. Org.[2] Chem. 2016.[2][3][4] Retrieved from [Link][2]

Sources

Preparation of free base from 6-Azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Free Base from 6-Azaspiro[3.5]nonane Hydrochloride

Executive Summary

This Application Note provides a rigorous, self-validating protocol for the isolation of 6-Azaspiro[3.5]nonane free base (CAS: 71873-27-3) from its hydrochloride salt. 6-Azaspiro[3.5]nonane is a valuable spirocyclic building block in medicinal chemistry, often employed to alter the physicochemical properties (e.g., lipophilicity, metabolic stability) of drug candidates.

The hydrochloride salt is the preferred storage form due to its stability. However, nucleophilic substitution reactions (e.g., alkylation, acylation) require the reactive free amine. This guide addresses the specific challenges of this spirocyclic amine, including its potential volatility and sensitivity to atmospheric carbon dioxide (carbamate formation).

Chemical Identity & Properties

PropertyDataNotes
Compound Name 6-Azaspiro[3.5]nonaneParent secondary amine
CAS (Free Base) 71873-27-3
Structure Spirocyclic amineNitrogen at position 6 (piperidine ring fused to cyclobutane)
Molecular Weight 125.21 g/mol (Free Base)161.67 g/mol (HCl Salt)
pKa (Conjugate Acid) ~10.5 - 11.0 (Predicted)Requires pH > 12 for >99% deprotonation
Physical State HCl Salt: SolidFree Base: Liquid/Low-melting solidWarning: Free base may be volatile.[1][2]
Solubility HCl Salt: Water, MethanolFree Base: DCM, MTBE, Toluene, THF

Strategic Protocol Design

The "Why" Behind the Process
  • Base Selection: We utilize Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) . Given the high pKa of secondary alkyl amines (~11), a weak base like bicarbonate may not drive the equilibrium fully to the free base. A pH > 12 is mandatory to ensure quantitative deprotonation.

  • Solvent System:

    • Dichloromethane (DCM): Excellent solubility for the free amine, but poses environmental concerns and emulsion risks.

    • Methyl tert-butyl ether (MTBE): Recommended. It forms a clean phase split, sits above the aqueous layer (easier to drain waste), and is less likely to carry over water than DCM.

  • Volatility Management: 6-Azaspiro[3.5]nonane has a relatively low molecular weight (125.21 g/mol ). Aggressive high-vacuum concentration can lead to significant yield loss. Controlled pressure evaporation is critical.

Safety & Handling (E-E-A-T)
  • CO2 Sensitivity: Secondary amines react with atmospheric CO2 to form carbamate salts (white crusts). Minimize air exposure and store under Argon/Nitrogen.

  • Hazards: The free base is a skin irritant and potentially corrosive. Use butyl rubber or nitrile gloves.

Detailed Experimental Protocol

Reagents & Equipment
  • This compound (Start: 1.0 g, 6.18 mmol)

  • Sodium Hydroxide (2M aqueous solution) or Potassium Carbonate (Sat. aq.)

  • Solvent: MTBE (Preferred) or DCM

  • Brine (Saturated NaCl solution)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
  • Rotary Evaporator with vacuum controller

Step-by-Step Methodology

Step 1: Dissolution & Neutralization

  • Place 1.0 g of this compound into a 50 mL separatory funnel.

  • Add 10 mL of distilled water. Shake gently until the solid is fully dissolved.

  • Critical Step: Slowly add 10 mL of 2M NaOH (or saturated

    
    ).
    
    • Observation: The solution may become cloudy or an oil may separate as the free base forms.

    • Validation: Check pH of the aqueous phase using pH paper. It must be pH ≥ 12 . If not, add more base.

Step 2: Extraction

  • Add 15 mL of MTBE (or DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely.

    • MTBE: Top layer = Organic (Product); Bottom layer = Aqueous (Waste).

    • DCM: Bottom layer = Organic (Product); Top layer = Aqueous (Waste).

  • Collect the organic layer.

  • Re-extract the aqueous layer with a second portion of solvent (10 mL) to ensure quantitative recovery. Combine the organic extracts.

Step 3: Washing & Drying

  • Wash the combined organic phase with 10 mL of Brine to remove residual water and inorganic salts.

  • Transfer the organic phase to an Erlenmeyer flask.

  • Add anhydrous

    
      (approx. 2-3 g). Swirl and let sit for 5-10 minutes. The drying agent should remain free-flowing, not clumped.
    

Step 4: Concentration (Volatility Control)

  • Filter the solution into a tared round-bottom flask. Rinse the filter cake with a small amount of solvent.

  • Evaporation:

    • Bath Temperature: < 30°C (Do not heat excessively).

    • Vacuum: 300 - 400 mbar initially. Do not go to full high vacuum (< 10 mbar) immediately, or the product may co-distill.

  • Stop evaporation once the solvent volume is removed and the mass stabilizes.

    • Visual Check: The product should be a clear, colorless to pale yellow oil.

Step 5: Storage

  • Immediately flush the flask with Argon or Nitrogen.

  • Seal tightly (Parafilm or glass stopper with grease).

  • Store at 2-8°C.

Quality Control & Validation

MethodAcceptance CriteriaPurpose
1H NMR (CDCl3) Distinct shift of protons alpha to Nitrogen. Absence of broad

peaks (typically >8 ppm).
Confirms deprotonation and structure.
Silver Nitrate Test No precipitate when aqueous wash of product is treated with

.
Confirms removal of Chloride ions.
Gravimetric Yield Theoretical Yield: ~0.77 g. Acceptable range: 0.70 - 0.75 g (90-97%).Checks for mechanical loss or volatility loss.

Process Visualization (Graphviz)

G Start Start: 6-Azaspiro[3.5]nonane HCl Dissolve Dissolve in Water Start->Dissolve Basify Add 2M NaOH (Target pH > 12) Dissolve->Basify CheckPH Validation: Is pH > 12? Basify->CheckPH CheckPH->Basify No (Add more base) Extract Extract with MTBE (2x) CheckPH->Extract Yes Sep Phase Separation (Save Organic Layer) Extract->Sep WashDry Wash with Brine -> Dry (Na2SO4) Sep->WashDry Evap Concentrate (Vac < 30°C) WARNING: Volatile Product WashDry->Evap Final Final Product: Free Base Oil (Store under Argon) Evap->Final

Caption: Workflow for the extraction of 6-Azaspiro[3.5]nonane free base, highlighting the critical pH validation and volatility warning.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22417100, 6-Azaspiro[3.5]nonane. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Organic Letters, 12(9), 1944–1947. (Provides context on spirocyclic amine properties). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine pKa and extraction protocols).

Sources

Scalable synthesis of 6-Azaspiro[3.5]nonane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaspiro[3.5]nonane scaffold, particularly its oxetane-fused derivatives like 2-oxa-6-azaspiro[3.5]nonane, has emerged as a privileged structural motif in modern drug discovery. Widely deployed as a highly polar, metabolically stable bioisostere for morpholine and piperidine rings[1], this spirocycle is also increasingly utilized as a rigidifying element in PROTAC linker design to optimize E3 ligase ligand-linker conjugates[2].

However, constructing the highly strained oxetane ring on a piperidine framework at a multi-kilogram scale presents significant synthetic challenges. Traditional methods relying on Corey-Chaykovsky epoxidation/ring-expansion utilize hazardous trimethylsulfoxonium iodide, posing severe thermal runaway risks at scale[3]. This application note details a robust, scalable, and self-validating four-step protocol for the synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, utilizing inexpensive nipecotic acid derivatives and avoiding highly reactive sulfur ylides[3].

Retrosynthetic Strategy & Mechanistic Rationale

To ensure process safety and high atom economy, our strategy relies on the sequential functionalization of the C3 position of the piperidine ring, followed by an intramolecular Williamson-type ether synthesis[4].

  • Ethoxycarbonylation: We begin with commercially available 1-Boc-nipecotic acid ethyl ester. Deprotonation with Lithium Diisopropylamide (LDA) occurs regioselectively at the C3 position. Trapping this enolate with ethyl chloroformate installs a geminal diester.

  • Chemoselective Reduction: The diester is reduced to a 1,3-diol. We specifically select Lithium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) over Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is overly aggressive and prone to cleaving the Boc carbamate protecting group.
    
    
    provides orthogonal chemoselectivity, smoothly reducing the esters while leaving the Boc group intact.
  • Statistical Monotosylation: The symmetric 1,3-diol must be activated for cyclization. By adding exactly 1.05 equivalents of

    
    -Toluenesulfonyl chloride (TsCl) under strict cryogenic control, we statistically favor the monotosylate over the ditosylate.
    
  • Oxetane Cyclization: Intramolecular cyclization is driven by Potassium tert-butoxide (

    
    ). This bulky, non-nucleophilic base deprotonates the remaining primary alcohol, which subsequently attacks the tosylate-bearing carbon. The entropic advantage of the intramolecular reaction overcomes the immense ring strain of the resulting 4-membered oxetane[3].
    

Process Metrics: 100g Scale-Up Campaign

The following table summarizes the quantitative data obtained during a recent 100g scale-up campaign, demonstrating the robustness of this synthetic route.

Reaction StepScale (SM)Yield (%)Purity (HPLC)Key Impurity Profile / Notes
1. Ethoxycarbonylation 100.0 g88%>98.5%<2% unreacted starting material.
2. Chemoselective Reduction 120.5 g92%>99.0%Trace mono-ester; removed via aqueous workup.
3. Monotosylation 95.0 g76%>95.0%~10% ditosylate; purged via cold EtOAc crystallization.
4. Oxetane Cyclization 105.2 g84%>99.5%<1% elimination byproducts.

Synthetic Workflow

SynthesisWorkflow SM Starting Material 1-Boc-nipecotic acid ethyl ester Step1 Step 1: Ethoxycarbonylation (LDA, Ethyl Chloroformate) SM->Step1 Int1 Intermediate 1 Diester Derivative Step1->Int1 Step2 Step 2: Chemoselective Reduction (LiBH4, THF) Int1->Step2 Int2 Intermediate 2 1,3-Diol Step2->Int2 Step3 Step 3: Monotosylation (TsCl, Et3N, DMAP) Int2->Step3 Int3 Intermediate 3 Monotosylate Step3->Int3 Step4 Step 4: Oxetane Cyclization (tBuOK, THF) Int3->Step4 Product Target Scaffold 2-Oxa-6-azaspiro[3.5]nonane Step4->Product

Workflow for 2-oxa-6-azaspiro[3.5]nonane synthesis from 1-Boc-nipecotic acid ethyl ester.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 1-Boc-piperidine-3,3-dicarboxylate

Procedure:

  • Charge a flame-dried 2L reactor with anhydrous THF (500 mL) and diisopropylamine (1.2 eq). Cool to -78 °C under

    
    .
    
  • Add

    
    -Butyllithium (2.5 M in hexanes, 1.15 eq) dropwise. Stir for 30 minutes to form LDA.
    
  • Add a solution of 1-Boc-nipecotic acid ethyl ester (100 g, 1.0 eq) in THF (200 mL) dropwise over 1 hour. Maintain internal temperature below -70 °C.

  • Stir for 1 hour, then add ethyl chloroformate (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous

    
     (300 mL) and extract with EtOAc (3 x 300 mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Self-Validation Parameters:

  • TLC: (Hexanes/EtOAc 4:1) The product appears as a new, less polar spot (

    
     ~0.6) compared to the starting material (
    
    
    
    ~0.4) due to the addition of the lipophilic ester group.
  • 1H NMR (

    
    ):  Complete disappearance of the C3 methine proton (~2.4 ppm) and the appearance of two distinct ethyl ester 
    
    
    
    signals confirm gem-diester formation.
Step 2: Synthesis of 1-Boc-3,3-bis(hydroxymethyl)piperidine

Procedure:

  • Dissolve the crude diester from Step 1 in anhydrous THF (800 mL) and cool to 0 °C.

  • Add

    
     (2.0 M in THF, 3.0 eq) dropwise.
    
  • Remove the ice bath and stir at room temperature for 16 hours.

  • Carefully quench by the dropwise addition of Methanol (100 mL) at 0 °C until vigorous gas evolution ceases.

  • Concentrate the mixture, partition between EtOAc and water, and extract the aqueous layer twice with EtOAc. Dry and concentrate to yield the 1,3-diol as a viscous oil.

Self-Validation Parameters:

  • TLC: (EtOAc/Hexanes 1:1) The diol is highly polar (

    
     ~0.1) and stains intensely with 
    
    
    
    (indicative of primary alcohols).
  • IR Spectroscopy: A broad, strong absorption band at ~3350

    
     confirms the presence of the newly formed hydroxyl groups.
    
Step 3: Synthesis of 1-Boc-3-(hydroxymethyl)-3-(tosyloxymethyl)piperidine

Procedure:

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM (1 L). Add Triethylamine (2.0 eq) and DMAP (0.05 eq). Cool to 0 °C.

  • Dissolve TsCl (1.05 eq) in DCM (200 mL) and add to the reaction mixture via a syringe pump over exactly 2.5 hours to enforce statistical monotosylation.

  • Stir for an additional 2 hours at 0 °C.

  • Wash the reaction mixture with 1M HCl (to remove DMAP and

    
    ), followed by saturated 
    
    
    
    and brine.
  • Concentrate and purify via crystallization from cold EtOAc/Hexanes to purge the ditosylate byproduct.

Self-Validation Parameters:

  • TLC: (EtOAc/Hexanes 1:1) Three spots will be visible: unreacted diol (

    
     0.1), desired monotosylate (
    
    
    
    0.4), and ditosylate (
    
    
    0.7).
  • UV Activity: The monotosylate and ditosylate are strongly UV-active at 254 nm due to the tosyl aromatic ring, differentiating them from the UV-inactive diol.

Step 4: Cyclization to tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Procedure:

  • Dissolve the purified monotosylate (1.0 eq) in anhydrous THF (1 L) under

    
    .
    
  • Add Potassium tert-butoxide (

    
    , 1.5 eq) in one portion at 0 °C.
    
  • Attach a reflux condenser and heat the reaction to 60 °C for 4 hours.

  • Cool to room temperature, quench with water (200 mL), and extract with EtOAc (3 x 400 mL).

  • Wash with brine, dry over

    
    , and concentrate. Purify via short-path silica gel plug to yield the target spirocycle as a white solid.
    

Self-Validation Parameters:

  • TLC: (Hexanes/EtOAc 3:1) The product (

    
     ~0.5) is non-UV active (confirming the loss of the tosyl leaving group) but stains readily with iodine or Ninhydrin.
    
  • 1H NMR (

    
    ):  The definitive hallmark of successful oxetane formation is the appearance of an AB quartet at ~4.3–4.5 ppm, corresponding to the isolated, highly strained methylene protons of the oxetane ring[3].
    

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole MDPI[Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.

Sources

Buchwald-Hartwig amination with 6-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 6-Azaspiro[3.5]nonane

Executive Summary & Strategic Rationale

6-Azaspiro[3.5]nonane represents a high-value pharmacophore in modern drug discovery.[1] As a spirocyclic bioisostere of piperidine, it offers a critical "escape from flatland," increasing the fraction of spngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized carbons (

) without significantly increasing molecular weight. This structural change typically improves aqueous solubility and metabolic stability while providing novel vectors for protein-ligand interaction.

However, the incorporation of the spiro-cyclobutane ring at the C4-position of the piperidine core introduces specific steric and electronic constraints. While less sterically demanding than ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-quaternary amines, the gem-disubstituted nature of the spiro-center can impact the rate of reductive elimination in Palladium-catalyzed cross-couplings.

This guide details a robust, field-proven protocol for coupling 6-azaspiro[3.5]nonane with aryl halides using the Buchwald-Hartwig Amination . We prioritize the RuPhos Pd G4 precatalyst system, which provides the necessary steric bulk to facilitate reductive elimination while maintaining high stability against oxidation.

Chemical Profile & Mechanistic Considerations

PropertySpecificationImpact on Protocol
Substrate 6-Azaspiro[3.5]nonaneSecondary amine nucleophile. Moderate steric hindrance.
pKa (Conjugate Acid) ~10.8 (Est.)Requires strong base (NaOtBu) for efficient deprotonation, unless base-sensitive groups are present.
Solubility High in organic solventsCompatible with Toluene, THF, and Dioxane.
Key Challenge

-branching sterics
Standard Pd(

)

is ineffective. Requires bulky dialkylbiaryl phosphine ligands (Buchwald Ligands).
Ligand Selection Logic

For secondary amines, RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

  • Why? The bulky isopropoxy groups on the biaryl backbone prevent the amine from binding too tightly (inhibiting the catalyst) while promoting the difficult reductive elimination step.

  • Alternative: If the aryl halide is extremely hindered (e.g., ortho-substituted), BrettPhos may be screened.

Experimental Workflow (Visualized)

The following diagram outlines the decision logic for optimizing the coupling reaction.

G cluster_sensitive Functional Group Tolerance Start Start: 6-Azaspiro[3.5]nonane + Aryl Halide Screen Standard Screen: RuPhos Pd G4 (1-2 mol%) NaOtBu (1.5 eq) THF, 60°C Start->Screen Check Check Conversion (LCMS) Screen->Check Success >90% Conversion: Isolate & Purify Check->Success Yes Fail_Low Low Conversion (<20%) Check->Fail_Low No Fail_Stall Stalled (50-60%) Check->Fail_Stall Partial Opt_Temp Increase Temp to 100°C Switch Solvent to Toluene Fail_Low->Opt_Temp Opt_Ligand Switch Ligand: BrettPhos or XPhos Fail_Stall->Opt_Ligand Opt_Temp->Check Opt_Ligand->Check Opt_Base Base Sensitivity? Switch to Cs2CO3 / Dioxane

Caption: Optimization logic flow for coupling spirocyclic amines. RuPhos is the primary starting point.

Standard Operating Protocol (SOP)

Objective: Synthesis of N-aryl-6-azaspiro[3.5]nonane via Pd-catalyzed cross-coupling.

Materials
  • Amine: 6-Azaspiro[3.5]nonane (HCl salt requires extra base; free base preferred).

  • Aryl Halide: Aryl bromide (preferred) or chloride.[2]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-85-9).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

Step-by-Step Methodology
  • Vial Preparation:

    • Equip a 4 mL or 8 mL reaction vial with a magnetic stir bar.

    • Note: If using the amine hydrochloride salt, ensure you calculate the base equivalents to neutralize the salt (Total Base = 1.5 eq for reaction + 1.0 eq for neutralization).

  • Charge Solids (Glovebox or Counter-flow):

    • Add RuPhos Pd G4 (1.0 – 2.0 mol%).[3]

      • Insight: The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly at low temperatures, avoiding the induction period of Pd(OAc)

        
        .
        
    • Add Aryl Halide (1.0 equiv).[2]

    • Add NaOtBu (1.4 – 1.5 equiv).

    • Crucial: Store NaOtBu in a desiccator. Hydrolyzed base (NaOH/tBuOH) kills the reaction.

  • Charge Liquid/Amine:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add Anhydrous THF (Concentration: 0.2 M – 0.4 M).

    • Add 6-Azaspiro[3.5]nonane (1.1 – 1.2 equiv) via syringe.

  • Reaction:

    • Place in a pre-heated heating block at 60°C (for Bromides) or 80-100°C (for Chlorides).

    • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous base mixtures.

    • Time: 2 to 12 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite or Silica to remove Pd black and salts.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar products).

    • Note: Spirocyclic amines often streak on silica; add 1% Triethylamine (TEA) or NH

      
      OH to the eluent.
      

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide AmineBind Amine Binding (Steric Check) OxAdd->AmineBind Spiro-Amine Deprot Deprotonation (Base Step) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle.[2][5][6] RuPhos accelerates the rate-limiting Reductive Elimination step for secondary amines.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidation.Use fresh G4 precatalyst. Ensure inert atmosphere. Switch to XPhos if aryl chloride is unreactive.
Debromination (Ar-H) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride elimination or solvent impurity.
Use Toluene instead of THF/Dioxane. Ensure solvent is peroxide-free.
Stalled Conversion (~50%) Catalyst death or product inhibition.Add a second portion of catalyst (0.5 mol%) after 4 hours. Increase Temp to 100°C.
Base Sensitive Substrate Ester/Nitrile hydrolysis.[5][7]Switch Base to Csngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CO

or K

PO

. Switch Solvent to t-Amyl Alcohol . Increase Temp to 110°C.

References

  • Buchwald-Hartwig Amination (General Review)

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • RuPhos Pd G4 Precatalyst Development

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry.
  • Spirocyclic Scaffolds in Drug Discovery (Properties)

    • Zheng, Y., & Tice, C. M. (2016).[8] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Spirocyclic Amine Synthesis & Utility

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.

Sources

Application Note: Solvent Selection and Reaction Optimization for 6-Azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic amines, particularly 6-azaspiro[3.5]nonane and its derivatives, have emerged as privileged scaffolds in modern drug discovery. They serve as metabolically stable, conformationally restricted bioisosteres for piperidine, offering improved lipophilic efficiency and reduced hERG liability (1)[1].

However, these building blocks are predominantly supplied as hydrochloride (HCl) salts to ensure bench stability and prevent oxidative degradation (2)[2]. The integration of 6-azaspiro[3.5]nonane HCl into complex Active Pharmaceutical Ingredients (APIs) requires meticulous solvent selection. The spirocyclic core imparts unique steric hindrance, while the HCl salt forms a highly polar crystalline lattice. To participate in nucleophilic attacks or cross-coupling, the free base must be generated in situ. If the chosen solvent is too non-polar, the salt remains suspended, and heterogeneous deprotonation becomes the rate-limiting step, often stalling the reaction or degrading the catalyst (3)[3].

This Application Note provides validated, self-correcting protocols and a mechanistic framework for selecting the optimal solvent systems when reacting 6-azaspiro[3.5]nonane HCl.

Solvent Selection Matrix

To predict the success of a reaction involving an amine hydrochloride salt, one must balance the dielectric constant (polarity) of the solvent with the basicity and solubility of the auxiliary base.

Table 1: Physicochemical Properties & Compatibility of Solvents for Spirocyclic Amine HCl Salts

SolventDielectric Constant (ε)Boiling Point (°C)Optimal Base PairingSolvation of HCl SaltRecommended Reaction Workflow
DMSO 46.7189K₂CO₃, DIPEAExcellentSNAr (Nucleophilic Aromatic Substitution)
DMF 36.7153DIPEA, TEAExcellentAmidation, SNAr
t-Amyl Alcohol 5.8102NaOtBu, Cs₂CO₃GoodBuchwald-Hartwig Cross-Coupling
1,4-Dioxane 2.2101NaOtBu, Cs₂CO₃ModerateBuchwald-Hartwig Cross-Coupling
Toluene 2.4110NaOtBuPoorNot recommended unless pre-freebased
DCM 8.940DIPEAPoorAmidation (Only as a co-solvent with DMF)

Reaction Planning Workflow

SolventSelection Start 6-Azaspiro[3.5]nonane HCl Reaction Pathway Amidation Amidation (Peptide Coupling) Start->Amidation SNAr SNAr (Nucleophilic Aromatic Substitution) Start->SNAr BHA Buchwald-Hartwig Cross-Coupling Start->BHA SolAmidation Solvent: DMF or DCM/DMF Base: DIPEA (3.0 eq) Mechanism: Homogeneous Amidation->SolAmidation SolSNAr Solvent: DMSO or NMP Base: K2CO3 or DIPEA Mechanism: Polar Aprotic Stabilization SNAr->SolSNAr SolBHA Solvent: 1,4-Dioxane or t-Amyl OH Base: NaOtBu or Cs2CO3 Mechanism: Phase-Transfer / Solvation BHA->SolBHA

Decision matrix for solvent and base selection in 6-azaspiro[3.5]nonane HCl reactions.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: SNAr reactions require the stabilization of a highly polar Meisenheimer transition state. DMSO (ε = 46.7) is the optimal solvent because it solvates both the spirocyclic HCl salt and the potassium cation from K₂CO₃, leaving the carbonate anion highly active for deprotonation. The incorporation of an oxygen or spirocyclic unit can dramatically alter the solubility profile, making polar aprotic solvents essential for maintaining a homogeneous reaction environment (4)[4].

Step-by-Step Methodology:

  • Charge a dry reaction vial with 6-Azaspiro[3.5]nonane HCl (1.0 eq) and finely milled K₂CO₃ (2.5 eq).

  • Add anhydrous DMSO to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to pre-generate the free base.

  • Add the electrophilic aryl halide (1.0 eq).

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO.

Self-Validating System: Visual tracking. The initial mixture will be a cloudy, heterogeneous suspension. As the HCl salt is neutralized and the free base is consumed into the product, the suspension will noticeably thin out. LC-MS analysis of an aliquot (diluted in MeCN/H₂O) should show the complete disappearance of the free amine mass ([M+H]⁺ = 126.2).

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality & Design: Toluene is the industry standard for Buchwald-Hartwig aminations, but 6-azaspiro[3.5]nonane HCl exhibits near-zero solubility in it. This insolubility prevents the base (e.g., NaOtBu) from generating the free amine fast enough to intercept the Pd(II) oxidative addition complex. Substituting toluene with 1,4-Dioxane (ε = 2.2) or t-Amyl alcohol (ε = 5.8) provides sufficient polarity to partially solvate the salt and coordinate the sodium cation, facilitating rapid in situ free-basing without poisoning the palladium catalyst (3)[3].

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk flask with 6-Azaspiro[3.5]nonane HCl (1.2 eq), Aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (2.5 eq).

  • Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Seal the flask, remove it from the glovebox, and heat to 100 °C for 8 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure.

Self-Validating System: Colorimetric catalyst tracking. Upon reaching 100 °C, the solution should transition from a deep purple/red (Pd₂(dba)₃) to a clear yellow/orange (active Pd-RuPhos complex). If the solution turns opaque black with a heavy precipitate, it indicates Pd-black formation—a direct consequence of the amine salt failing to dissolve and starving the catalytic cycle.

Protocol C: Amide Bond Formation (Peptide Coupling)

Causality & Design: Amidation requires a delicate balance. Pure DCM is volatile and excellent for coupling kinetics, but the spirocyclic HCl salt is completely insoluble in it. Pure DMF dissolves the salt but complicates the aqueous workup. A 1:1 mixture of DMF and DCM provides the optimal thermodynamic environment: DMF ensures complete dissolution of the HCl salt in the presence of DIPEA, while DCM modulates the reaction rate and prevents freezing if the activation step requires sub-zero temperatures.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in a 1:1 mixture of anhydrous DMF/DCM (0.15 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to form the active ester. (Note: 1.0 eq of DIPEA is strictly consumed to neutralize the spirocyclic HCl salt; the remaining 2.0 eq act as the catalytic base).

  • Add 6-Azaspiro[3.5]nonane HCl (1.0 eq) in one portion.

  • Stir at room temperature for 2 hours.

  • Dilute with DCM, wash with saturated aqueous NaHCO₃, then 1M HCl, and finally brine. Dry over Na₂SO₄.

Self-Validating System: Stoichiometric base tracking. The reaction pH (spotted on wet pH paper) must remain basic (pH > 8) after the addition of the amine salt. If the pH drops to neutral or acidic, the coupling will immediately stall due to the protonation of the incoming spirocyclic amine.

References

  • Title: Tert-butyl 1-oxo-6-azaspiro[3.
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 6-Azaspiro[3.5]nonane coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 6-Azaspiro[3.5]nonane Coupling Role: Senior Application Scientist, SpiroCycle Support Division[1]

Welcome to the SpiroCycle Technical Support Center

Subject: Optimizing C-N Bond Formation with 6-Azaspiro[3.5]nonane Scaffolds Ticket ID: SP-35-CPL-001[1]

You are likely here because you are transitioning from standard piperidines to spirocyclic bioisosteres to improve Fsp³ character or metabolic stability, but your standard coupling protocols (EDC/HOBt or generic Buchwald conditions) are failing.

The 6-azaspiro[3.5]nonane core is a secondary amine housed within a piperidine ring, fused to a cyclobutane.[1] While less sterically congested than its smaller cousin (2-azaspiro[3.3]heptane), it presents unique physicochemical challenges—specifically regarding salt solubility , nucleophilicity/basicity balance , and conformational rigidity .[1]

Below is your interactive troubleshooting guide.

Part 1: The "Check Engine" Light (Diagnostic Workflow)

Before changing catalysts, you must diagnose the root cause. Use this logic gate to identify your failure mode.

TroubleshootingFlow Start START: Low Yield (<30%) CheckSalt 1. Form of Starting Material? Start->CheckSalt SaltIssue CRITICAL: HCl/Oxalate salts require specific neutralization. CheckSalt->SaltIssue HCl/Salt FreeBase Free Base (Oil/Solid) CheckSalt->FreeBase Free Base CheckSolubility Is the amine fully dissolved before catalyst addition? CheckMethod Coupling Method? CheckSolubility->CheckMethod Yes CheckSolubility->SaltIssue No (Cloudy) Amide Amide Coupling (Acid + Amine) CheckMethod->Amide Buchwald Pd-Catalyzed (Aryl Halide + Amine) CheckMethod->Buchwald SNAr SNAr (Heterocycle + Amine) CheckMethod->SNAr SaltIssue->CheckSolubility FreeBase->CheckMethod Sol_T3P Switch to T3P/Pyridine or Acyl Fluoride Amide->Sol_T3P Steric Fail Sol_RuPhos Switch Ligand: RuPhos or BrettPhos Buchwald->Sol_RuPhos Pd Death Sol_Polar Switch Solvent: DMSO or NMP + Heat SNAr->Sol_Polar Poor Conv.

Caption: Diagnostic logic flow for identifying the primary failure mode in spirocyclic amine couplings.

Part 2: Frequently Asked Questions & Protocols

Module A: The "Salt Trap" (Pre-Reaction)

Q: I bought 6-azaspiro[3.5]nonane as the HCl salt. Can I just add extra DIPEA to the reaction? A: Often, no. While theoretically correct, the HCl salt of this spirocycle is highly crystalline and poorly soluble in non-polar solvents (DCM, Toluene, Dioxane). Adding DIPEA creates a suspension that may not fully release the free amine, especially if the reaction kinetics are fast (e.g., acyl chlorides).

  • Symptom: Unreacted electrophile, white precipitate remaining at the bottom.

  • The Fix: "Free-base" the amine before the critical step or use a biphasic system.

Protocol: In-Situ Free-Basing (Recommended) [1]

  • Suspend the amine·HCl salt in the reaction solvent (e.g., DMF or DCM).

  • Add 3.5 equivalents of DIPEA (or Et3N).

  • Sonicate for 10 minutes. Ensure the mixture becomes translucent or the solid character changes (fluffy amine salt vs. crystalline HCl).

  • Only then add your electrophile/catalyst.

Module B: Amide Coupling (The "Steric" Wall)

Q: My EDC/HOBt coupling yields 20%. Is the spiro ring too hindered? A: It is moderately hindered, but EDC is the weak link. The 6-azaspiro[3.5]nonane is a secondary amine. If your carboxylic acid partner has any steric bulk (ortho-substitution or alpha-branching), the O-acylisourea intermediate of EDC will rearrange to the unreactive N-acylurea faster than your bulky amine can attack.[1]

The Solution: Propylphosphonic Anhydride (T3P) T3P is superior for spirocycles because it drives the reaction through a highly reactive mixed anhydride and acts as a scavenger for water/acid.

Optimized T3P Protocol:

Reagent Equivalents Notes
Carboxylic Acid 1.0 Limiting reagent
6-Azaspiro[3.5]nonane 1.2 Free base preferred
T3P (50% in EtOAc) 2.0 - 3.0 Excess is key for sterics
Pyridine 4.0 - 5.0 Acts as base & acylation catalyst

| Solvent | EtOAc or DMF | 0.1 M - 0.2 M |[1]

  • Step 1: Dissolve Acid and Amine in EtOAc.

  • Step 2: Add Pyridine.[2]

  • Step 3: Add T3P dropwise at 0°C, then let warm to RT.

  • Why it works: Pyridine forms a reactive intermediate with T3P, and the byproduct is water-soluble, simplifying workup.[1]

Module C: Buchwald-Hartwig Amination (C-N Coupling)

Q: I see starting material and "Pd-black" precipitation. What happened? A: Reductive Elimination Failure. Secondary spiro-amines are bulky enough to undergo oxidative addition but often struggle during the reductive elimination step if the ligand isn't large enough to "squeeze" the product out. Standard ligands like BINAP or DPPF often fail here.

Ligand Selection Matrix:

LigandSuitabilityMechanism of Action
RuPhos High Designed for secondary amines; bulky enough to force reductive elimination.[1]
BrettPhos Medium Better for primary amines, but works for unhindered secondary amines.[1]
Xantphos Low Bite angle is often too wide for this specific steric profile.
BINAP Low Often leads to beta-hydride elimination or stalled catalyst.[1]

Recommended Conditions (The "RuPhos Gen-3" System):

  • Catalyst: RuPhos Pd G3 or G4 (0.02 - 0.05 equiv).[1]

  • Base: NaOtBu (Sodium tert-butoxide) - Crucial for secondary amines.[1]

  • Solvent: Toluene or Dioxane (anhydrous, degassed).[1]

  • Temp: 80°C - 100°C.[1]

Technical Note: If coupling to a pyridine or heterocycle , the nitrogen on the ring can poison the Pd.[3] In this case, switch to BrettPhos Pd G3 and use a weaker base (K2CO3) in t-Amyl alcohol to prevent chelation.[1]

Module D: SNAr (Nucleophilic Aromatic Substitution)

Q: The reaction works with piperidine but fails with 6-azaspiro[3.5]nonane. Why? A: Nucleophilicity vs. pKa. While the pKa is similar to piperidine (~11), the spiro-fusion creates a "cone angle" that makes the nitrogen slightly less accessible for nucleophilic attack on crowded electrophiles (e.g., ortho-fluoropyridines).[1]

The Fix:

  • Solvent: Switch from DMF to DMSO or NMP . The dielectric constant helps stabilize the Meisenheimer complex.

  • Temperature: Increase by 20°C relative to the piperidine protocol.

  • Base: Use KF/Alumina or Cs2CO3 to assist in deprotonation without competing nucleophilicity.

Part 3: References & Further Reading

  • Spirocyclic Scaffolds in Drug Discovery:

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success"[1]

    • Source:J. Med.[1] Chem. 2009, 52, 21, 6752–6756.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Troubleshooting:

    • Title: "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide"

    • Source:Chem. Sci.[4] 2011, 2, 27-50.[1][4]

    • URL:[Link]

  • Amide Coupling with T3P:

    • Title: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters"

    • Source:Organic Process Research & Development 2009, 13, 5, 900–906.[1]

    • URL:[Link][1]

  • Properties of Azaspirocycles:

    • Title: "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery"

    • Source: BenchChem Technical Guides

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Yields may vary based on the specific electrophile used.

Sources

Purification methods for spirocyclic amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of spirocyclic amine salts. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles you will encounter when isolating these highly valuable, yet notoriously stubborn, scaffolds.

Spirocyclic amines are highly prized in modern drug discovery because they increase the fraction of sp3-hybridized carbons (


) and provide a rigid, three-dimensional trajectory that enhances target selectivity and aqueous solubility[1],[2]. However, this shift from flat, lipophilic aromatic rings to highly polar, basic, and conformationally rigid spirocycles introduces severe purification bottlenecks[3].

This guide bypasses generic advice, offering field-proven, self-validating workflows to overcome oiling out, chromatographic peak tailing, and excessive solvent waste.

Strategic Purification Decision Matrix

Before selecting a protocol, analyze your crude mixture using the decision tree below to determine the most thermodynamically and kinetically favorable purification route.

G A Crude Spirocyclic Amine Mixture B Highly Polar / Water Soluble? A->B C SCX Catch & Release Chromatography B->C Yes (LogP < 1) D Salt Formation & Crystallization B->D No (LogP > 1) E Crystallizes Easily? D->E F Anti-Solvent Crystallization (Alcohol/Ether) E->F Yes G TCA Precipitation & Decarboxylation E->G No (Oils out)

Decision matrix for selecting the optimal spirocyclic amine purification route.

Module 1: Crystallization & Salt Resolution

Q: Why do my spirocyclic amine hydrochloride salts form sticky oils instead of crystals, and how do I force nucleation? The Causality: Spirocyclic amines often possess high aqueous and organic solubility. When you add a strong acid (like HCl) in a single solvent system, the resulting salt often undergoes liquid-liquid phase separation ("oiling out") rather than solid-liquid nucleation. This occurs because the system reaches supersaturation too rapidly, and the rigid 3D structure of the spirocycle struggles to find its optimal crystal lattice packing configuration before the solvent evaporates. The Solution: Anti-solvent crystallization. By dissolving the amine salt in a minimal amount of a solubilizing solvent (e.g., an alcohol) and slowly titrating in an anti-solvent (e.g., an ether), you control the local supersaturation kinetics, favoring ordered nucleation over amorphous oiling[4].

Protocol 1: Self-Validating Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude spirocyclic amine salt in the absolute minimum volume of near-boiling isopropanol (IPA).

    • Validation Check: The solution must be completely clear. If particulate matter remains, hot-filter the solution to remove insoluble inorganic impurities.

  • Titration: Remove the solution from heat. While stirring vigorously, add diethyl ether (or methyl tert-butyl ether, MTBE) dropwise until the solution becomes faintly turbid (the cloud point).

  • Annealing: Immediately stop adding the anti-solvent. Add exactly 1-2 drops of IPA until the turbidity just clears. Allow the flask to cool to room temperature undisturbed over 4 hours.

  • Harvesting: Once primary crystals form, cool the flask to 4 °C for 2 hours to maximize yield. Filter the crystals and wash with cold MTBE.

    • Validation Check: Analyze the mother liquor via GC/MS or LC/MS. If the product peak constitutes >15% of the total area, your anti-solvent ratio is too low; add more ether to the mother liquor to force a second crop.

Module 2: Chromatographic Troubleshooting

Q: Standard silica gel chromatography results in severe peak tailing and co-elution for my spirocyclic diamines. How can I achieve baseline separation? The Causality: Spirocyclic secondary and tertiary amines typically have high


 values. On standard normal-phase silica, these basic nitrogen atoms engage in strong, multi-point electrostatic interactions with the acidic silanol groups (

) on the stationary phase[3]. This causes the amine to drag through the column, resulting in broad, tailing peaks that co-elute with impurities. The Solution: Non-aqueous Strong Cation Exchange (SCX) Chromatography, commonly known as "Catch-and-Release"[5].

SCX L 1. LOAD Crude Amine onto Propylsulfonic Acid Resin R 2. RETAIN Amine Binds as Ammonium Ion L->R W 3. WASH Elute Non-Basic Impurities (MeOH/MeCN) R->W Rel 4. RELEASE Elute with Methanolic Ammonia W->Rel I 5. ISOLATE Evaporate to Pure Free Amine Rel->I

Mechanistic workflow for SCX Catch-and-Release chromatography.

Protocol 2: SCX Catch-and-Release Purification
  • Column Conditioning: Pre-condition a propylsulfonic acid-silica (SCX) cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude spirocyclic amine in MeOH (or a MeOH/DCM mix if solubility is poor) and load it onto the column. The acidic resin protonates the amine, retaining it via ionic bonds[5].

  • Washing: Wash the column with 3-5 CV of MeOH or Acetonitrile.

    • Validation Check: Spot the final drops of the wash fraction on a TLC plate and visualize with UV/KMnO4. The wash is complete when no spots appear, confirming all non-basic impurities have been purged.

  • Releasing: Elute the target amine using 2 CV of 2.0 M Ammonia in Methanol. The strong volatile base deprotonates the retained amine, breaking the ionic interaction and releasing it from the column[5].

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to yield the highly pure free base spirocyclic amine.

Module 3: Waste-Free Chemical Purification

Q: Is there a scalable way to purify these highly polar amines without generating massive amounts of aqueous waste from repetitive liquid-liquid extractions? The Causality: Traditional basification of amine salts requires aqueous extraction. Because spirocyclic amines are highly polar, they partition poorly into organic layers, requiring massive volumes of solvent and causing severe emulsion issues. The Solution: Trichloroacetic acid (TCA) fueled precipitation and thermal decarboxylation[6]. TCA forms highly crystalline salts with basic amines, precipitating them out of crude mixtures. Upon heating, the trichloroacetate counterion undergoes thermal decarboxylation, breaking down into chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and carbon dioxide (

). Because both byproducts are volatile, the pure free amine is left behind without a single drop of aqueous waste.
Protocol 3: TCA-Driven Precipitation and Decarboxylation
  • Precipitation: Dissolve the crude mixture in a non-polar solvent (e.g., pentane or diethyl ether). Add 1.1 equivalents of Trichloroacetic acid (TCA). The spirocyclic amine-TCA salt will precipitate.

  • Filtration: Filter the solid salt and wash with cold pentane to remove organic impurities.

    • Validation Check: Take an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -NMR of the solid. You should see a broad peak around 9.0 ppm corresponding to the protonated ammonium species, confirming salt formation.
      
  • Decarboxylation: Transfer the dry salt to a flask equipped with a reflux condenser. Add a minimal amount of Dimethylformamide (DMF) as a Lewis basic solvent to accelerate the kinetics, and heat to 100 °C for 24 hours[6].

  • Isolation: The TCA will decompose into

    
     (which vents off) and chloroform. Remove the chloroform and DMF under high vacuum to isolate the pure free amine.
    

Quantitative Data Summary

Use the following reference table to benchmark your expected yields and select the appropriate parameters based on your molecule's properties.

Purification MethodTypical Yield (%)Expected Purity (%)Optimal Substrate

Primary Solvent / Reagent System
Anti-Solvent Crystallization 70 - 90>99>8.0Isopropanol / Diethyl Ether
SCX Catch-and-Release 85 - 9595 - 987.0 - 10.5Methanol / 2M

in MeOH
TCA Precipitation 65 - 85>95>9.0Trichloroacetic Acid / Neat or DMF

Table 1: Quantitative parameters and expected outcomes for spirocyclic amine purification methods.

References

1.[1] "Spirocyclic Piperidines in Drug Discovery", PharmaBlock, 2.[2] "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?", Taylor & Francis Online, 3.[4] "Picking the best purification method for your API can be a tricky challenge", Tayana Solutions, 4.[3] "Discovery of Polar Spirocyclic Orally Bioavailable Urea Inhibitors", University of Eastern Finland, 5.[6] "Trichloroacetic acid fueled practical amine purifications", National Institutes of Health (NIH), 6.[5] "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration", LCGC International,

Sources

Technical Support Center: Handling Hygroscopic 6-Azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Azaspiro[3.5]nonane HCl is a highly polar, spirocyclic aliphatic amine widely utilized as a bioisostere in drug discovery. While its structural properties are highly advantageous for modulating pharmacokinetics, its hydrochloride salt form exhibits pronounced hygroscopicity. This characteristic can compromise analytical accuracy, induce chemical instability, and disrupt formulation scale-up.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic solutions to manage moisture uptake, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Part 1: Physicochemical & Hygroscopicity Profile

Before troubleshooting, it is essential to establish the baseline quantitative data governing the behavior of 6-Azaspiro[3.5]nonane HCl.

PropertyValue / CharacteristicImpact on Handling
Compound Name 6-Azaspiro[3.5]nonane hydrochlorideSmall, polar structure increases solvent/water affinity.
CAS Number 1198285-07-2N/A
Molecular Formula C8H16ClNHigh chloride charge density drives hydration.
Molecular Weight 161.67 g/mol Low MW means small water mass severely skews stoichiometry.
Storage Conditions Room temperature, inert atmosphereRequires strict micro-environment control to prevent caking.
Primary Hazard Irritant (H315, H319, H335)Corrosive acidic vapors may release upon thermal degradation.
Hygroscopicity Risk High (Deliquescence prone)Rapidly absorbs atmospheric moisture above critical RH thresholds.
Part 2: Environmental Control Workflow

The fundamental rule of handling hygroscopic salts is to dictate the environment before the environment dictates your chemistry. The logical relationship between ambient Relative Humidity (RH) and the required handling protocol is mapped below.

HandlingWorkflow Start Assess Ambient RH vs. Deliquescence Relative Humidity (DRH) RH_Low RH < ERH (Safe Zone) Start->RH_Low RH_Med ERH < RH < DRH (Caution Zone) Start->RH_Med RH_High RH > DRH (Deliquescence Risk) Start->RH_High Action_Low Standard Benchtop Minimize Exposure RH_Low->Action_Low Action_Med Rapid Weighing Desiccator & Microbalance RH_Med->Action_Med Action_High Glove Box / Isolator Inert Argon/N2 Atmosphere RH_High->Action_High Validate Validation: Monitor Weight Stability on Microbalance Action_Low->Validate Action_Med->Validate Action_High->Validate

Caption: Environmental control workflow for handling hygroscopic salts based on Relative Humidity.

Part 3: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 6-Azaspiro[3.5]nonane HCl rapidly become sticky and lose powder flow during benchtop weighing? A1: This phase transition is driven by the compound's Deliquescence Relative Humidity (DRH). The high charge density of the chloride ion creates strong hydrogen-bond interactions with atmospheric water molecules 1. When ambient RH exceeds the salt's DRH, it absorbs water and literally dissolves into a saturated solution droplet 2. This ruins powder rheology, causing severe caking and stickiness.

Q2: How do we accurately weigh and transfer this compound without introducing moisture-related mass errors? A2: Unaccounted water mass skews your stoichiometric calculations. To prevent this, perform rapid weighing using an ultramicrobalance in a low-humidity environment, and strictly use low-static, moisture-resistant weighing paper to prevent static bridging between wet particles 2. Alternatively, utilizing pre-filled reaction vials packaged under an inert atmosphere allows you to bypass the isolation chamber entirely by injecting your anhydrous solvent directly through a septum 3.

Q3: If a batch has absorbed moisture and clumped, what is the causality behind the recovery protocol, and how is it executed? A3: When RH drops below the Efflorescence Relative Humidity (ERH), the deliquesced droplet loses water and the salt recrystallizes into a hard cake 2. To reverse this, thermal energy and reduced pressure are required to break the hydrogen bonds between the water and the chloride lattice. However, applying excessive heat to hydrochloride salts can cause the loss of hydrogen chloride gas and precipitation of the free base 4. Therefore, vacuum drying must be done at moderate temperatures with proper fume hood venting for acidic vapors 2.

Q4: Hygroscopicity is causing severe bottlenecks in our scale-up formulation. What structural or solid-state alternatives exist? A4: If environmental controls are insufficient, solid-state engineering is required. One approach is a comprehensive salt screen; replacing the hydrochloride with a mesylate, sulfate, or free base can drastically alter the crystal lattice energy and mitigate moisture affinity 4. Another proven strategy is introducing specific solvents during crystallization to form stable solvates; the presence of solvent molecules within the lattice sterically and electronically reduces the chloride ion's ability to absorb atmospheric water 1.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Ultra-Dry Weighing & Transfer

Objective: Prevent moisture-induced mass errors during stoichiometric preparation.

  • Preparation: Purge a glove box or environmental chamber with dry nitrogen or argon until the internal RH is confirmed to be below the compound's ERH (ideally < 15% RH) 2.

  • Material Staging: Place the sealed vial of 6-Azaspiro[3.5]nonane HCl, low-static weighing paper, and metal spatulas into the chamber. Allow them to thermally equilibrate for 30 minutes.

  • Execution: Tare the weighing paper on an ultramicrobalance. Rapidly transfer the desired mass of the salt using the spatula.

  • Validation Step (Critical): Observe the digital readout of the microbalance for 15 seconds after the transfer.

    • Failure Mode: If the mass continuously drifts upward, the sample is actively absorbing moisture from the micro-environment. The chamber RH is not sufficiently low.

    • Success Mode: A perfectly stable mass validates the anhydrous integrity of the transfer 2.

Protocol 2: Moisture Recovery & Vacuum Desiccation

Objective: Rescue deliquesced or caked samples without inducing thermal degradation.

  • Preparation: In a low-humidity environment, transfer the caked 6-Azaspiro[3.5]nonane HCl into a wide-mouth, shallow glass crystallization dish. Breaking up the cake carefully with a spatula maximizes the surface area for water desorption.

  • Desiccation: Place the dish into a vacuum oven. Apply a deep vacuum (< 10 mbar) and gently heat to 40°C–50°C. Do not exceed 60°C to prevent thermal degradation or volatilization of HCl 4.

  • Venting: Ensure the vacuum pump exhaust is routed directly into a fume hood or an acid-gas scrubber to safely capture any corrosive acidic vapors generated during the drying process [[2]]().

  • Validation Step (Critical): Weigh the sample periodically. The drying process is validated as complete only when two consecutive weight measurements taken 1 hour apart show a mass variance of less than 0.1% (Loss on Drying constant).

References
  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SPIRO-OPT-2024 Subject: Resolving Thermal Sensitivity vs. Kinetic Barriers in Spirocyclic Amine Couplings

Executive Summary

You are likely encountering a "thermal paradox." Sterically hindered spiro amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) possess significant conformational rigidity and ring strain. While high temperatures are often required to overcome the kinetic barrier of bulky Buchwald-Hartwig or SNAr couplings, these same temperatures frequently trigger hydrodehalogenation of the electrophile, catalyst decomposition , or ring-opening/elimination of the strained spiro scaffold.

This guide replaces "trial-and-error" with a self-validating temperature optimization protocol.

Module 1: The Diagnostic Triage

Before heating your next reaction, diagnose the failure mode of the previous one.

The Temperature-Conversion-Stability Trade-off

The optimal reaction temperature (


) is a narrow window defined by three competing factors:
  • Kinetic Barrier (

    
    ):  Hindered amines require 
    
    
    
    to facilitate the amine approach to the Pd-center (reductive elimination step).
  • Catalyst Longevity: At

    
    , bulky electron-rich ligands (e.g., tBuBrettPhos) can undergo P-C bond cleavage or oxidation if not strictly anaerobic.
    
  • Substrate Integrity: Strained spirocycles (especially [3.3] systems) are susceptible to acid-catalyzed ring opening or base-mediated elimination at high temperatures.

Visualizing the Failure Pathways

The following logic flow illustrates how temperature dictates the reaction outcome.

ReactionPathways Figure 1: Thermal Impact on Spiro Amine Coupling Outcomes Start Reaction Temperature (T) LowT T < 60°C (Kinetic Control) Start->LowT MidT T = 80-90°C (The Goldilocks Zone) Start->MidT HighT T > 110°C (Thermodynamic Control) Start->HighT ResultLow Outcome: No Reaction Pd(II) Precatalyst fails to activate Steric bulk prevents amine coordination LowT->ResultLow ResultMid Outcome: C-N Coupling Balanced rate of oxidative addition and reductive elimination MidT->ResultMid ResultHigh Outcome: Decomposition 1. Hydrodehalogenation (Ar-X -> Ar-H) 2. β-Hydride Elimination (if alkyl groups present) 3. Spiro Ring Strain Release (Cleavage) HighT->ResultHigh

Module 2: The "Step-Up" Optimization Protocol

Do not run a single reaction at 100°C. Use this screening workflow to identify


.
Step 1: Solvent-Base Pairing

Select a solvent system that allows reflux at your target


 without exceeding the decomposition threshold of the spiro amine.
SolventBoiling Point (°C)Recommended BaseApplication Note
THF 66NaOtBuLow T Start. Good for activating precatalysts (G3/G4) but often too cool for hindered coupling.
Dioxane 101Cs₂CO₃ / K₃PO₄Standard. Excellent solubility for Pd-precatalysts.
Toluene 110NaOtBuHigh T. Non-polar. Good for highly lipophilic spiro scaffolds but poor for weak inorganic bases.
t-Amyl Alcohol 102K₃PO₄Green/Polar. Promotes solubility of inorganic bases; often boosts rate for hindered amines.
Step 2: The Isothermal Screen (Experimental Procedure)

Run three parallel micro-reactions (0.1 mmol scale) to determine the activation floor.

  • Prepare Stock Solution: Mix Aryl Halide (1.0 eq), Spiro Amine (1.2 eq), and Base (2.0 eq) in the chosen solvent.

  • Catalyst Addition: Add Pd-Precatalyst (e.g., BrettPhos Pd G4) at 2-5 mol%.

    • Note: Use G3/G4 precatalysts to ensure Pd(0) generation occurs regardless of temperature.

  • Distribution: Split into three sealed vials.

  • Incubation:

    • Vial A: 60°C (Oil bath)

    • Vial B: 80°C (Oil bath)

    • Vial C: 100°C (Oil bath)

  • Monitoring: Sample at 1 hour and 4 hours.

    • Why? If conversion stops after 1 hour at 100°C but continues at 80°C, you have identified catalyst death at high T.

Module 3: Troubleshooting Guides
Scenario A: "I see the Aryl Halide disappearing, but no Product is forming."

Diagnosis: Hydrodehalogenation (Reduction).[1][2] Cause: The reaction temperature is high enough for oxidative addition, but the hindered spiro amine cannot enter the coordination sphere. The Pd-intermediate grabs a hydride (from solvent or ligand) and reduces. Solution:

  • Lower Temperature: Drop by 20°C.

  • Switch Ligand: Move to a ligand with a larger "pocket" but high electron density.

    • Primary Amines:BrettPhos or tBuBrettPhos .[1][3]

    • Secondary Amines:RuPhos or AdBrettPhos .

  • Concentration: Increase amine equivalents (1.5 eq) to outcompete the hydride source.

Scenario B: "The Spiro ring is opening or decomposing."

Diagnosis: Strain Release / Acid-Catalyzed Cleavage. Cause: 1-azaspiro[3.3]heptanes and similar strained rings are sensitive. If using a Pd source that generates acid (like Pd(OAc)₂ without sufficient base) or excessive heat, the ring cleaves. Solution:

  • Switch Base: Use K₃PO₄ (weaker, buffered) instead of NaOtBu.

  • Pre-complexation: Stir the catalyst and ligand for 10 mins before adding the sensitive spiro amine.

  • Avoid Lewis Acids: Ensure no residual Alane/Aluminum species remain from the spiro amine synthesis step (a common contaminant).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is efficient for overcoming the activation energy of hindered couplings. However, "superheating" spots can instantly decompose strained spiro rings.

  • Protocol: Set a "Power Max" (e.g., 50W) and use active air cooling to ensure the bulk temperature does not overshoot the set point (e.g., 100°C).

Q2: Why is my G3/G4 precatalyst not working at 60°C? A: While G3/G4 activates easily, the transmetallation or amine binding step is often the rate-determining step for sterically hindered amines. 60°C might simply be insufficient thermal energy to force the bulky amine into the crowded Pd center. You likely need 80°C+.[4]

Q3: My spiro amine is an oil/semisolid and difficult to dispense. Can I heat it to melt it? A: 2-azaspiro[3.3]heptane derivatives are generally stable to mild heating, but avoid prolonged exposure to air at high temps (oxidation). It is better to dissolve it in the reaction solvent (e.g., Dioxane) to create a volumetric stock solution for easier handling.

Decision Logic for Optimization

Use this workflow to finalize your conditions.

OptimizationFlow Figure 2: Troubleshooting Logic for Spiro Amine Coupling Start Start Optimization CheckPurity Check Spiro Amine Purity (Remove Al/B salts) Start->CheckPurity StandardRun Run Std Condition: Pd-G4 / NaOtBu / Dioxane @ 80°C CheckPurity->StandardRun CheckResult Analyze LCMS StandardRun->CheckResult GoodYield Yield > 80% Scale Up CheckResult->GoodYield Success Dehal Hydrodehalogenation? CheckResult->Dehal Side Products NoRxn No Conversion? CheckResult->NoRxn Stalled FixDehal Action: 1. Lower T to 60°C 2. Switch to tAmyl Alcohol Dehal->FixDehal Yes FixNoRxn Action: 1. Increase T to 100°C 2. Switch to RuPhos/BrettPhos NoRxn->FixNoRxn Yes

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Mykhailiuk, P. K., et al. (2023).[5] "Modular, Scalable Synthesis of 1-Aza[3.3]heptanes: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.

  • BenchChem Technical Guides. (2025). "Optimization of Buchwald-Hartwig amination conditions."

  • WuXi AppTec. (2024). "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

  • Burkhardt, E., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews. (Contextualizing Alane vs Borane for Spiro reduction).

Sources

Technical Support Center: Crystallization of 6-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 6-Azaspiro[3.5]nonane hydrochloride . As a rigid spirocyclic amine, this scaffold is frequently utilized in drug discovery as a metabolically stable bioisostere for piperidine rings. However, isolating its hydrochloride salt presents unique thermodynamic and kinetic challenges, most notably hygroscopicity, polymorphism, and a strong propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out" [1].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure reproducible isolation of high-purity crystalline active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Overview & Visualized Workflows

The primary challenge in crystallizing spirocyclic amine hydrochlorides is managing the metastable zone width (MSZW). If the supersaturation generation rate (via rapid cooling or aggressive anti-solvent addition) exceeds the nucleation rate, the system bypasses the crystalline state and enters the labile region, resulting in spontaneous phase separation into a solute-rich oil and a solvent-rich phase[4][5].

G Start Supersaturated Solution 6-Azaspiro[3.5]nonane HCl Cooling Rapid Cooling / High Conc. Start->Cooling Kinetic Control SlowCooling Slow Cooling / Seeding Start->SlowCooling Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Exceeds Metastable Limit Nucleation Crystal Nucleation SlowCooling->Nucleation Within Metastable Zone Amorphous Amorphous Solid / Gum (Impurity Trapping) LLPS->Amorphous Solidification PureCrystal High-Purity Crystalline API Nucleation->PureCrystal Crystal Growth

Thermodynamic pathway: Oiling out (LLPS) vs. controlled nucleation.

Part 2: Self-Validating Experimental Protocols

To avoid oiling out and ensure high-purity crystal growth, every step of your protocol must include a physical or visual validation checkpoint. The following Anti-Solvent Crystallization protocol is optimized for 6-Azaspiro[3.5]nonane HCl.

Protocol: Controlled Anti-Solvent Crystallization with Seeding

Mechanism: A polar primary solvent dissolves the ionic salt, while a miscible, non-polar anti-solvent lowers the overall dielectric constant of the medium, gradually driving the system into the metastable zone [1].

  • Dissolution: Dissolve crude 6-Azaspiro[3.5]nonane HCl in absolute Ethanol (primary solvent) at 50°C to achieve a concentration of 150 mg/mL.

    • Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates undissolved impurities or an oversaturated state.

  • Clarification: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed crystallization vessel.

    • Validation Checkpoint: Removes foreign particulates that act as uncontrolled heterogeneous nucleation sites.

  • Anti-Solvent Titration: Maintain the temperature at 50°C. Add Ethyl Acetate (anti-solvent) dropwise at a rate of 0.5 mL/min using a syringe pump until the "cloud point" is reached.

    • Validation Checkpoint: A faint, persistent opalescence (bluish haze) appears, confirming the solution has precisely reached the edge of the metastable zone.

  • Seeding & Aging: Stop the anti-solvent addition. Add 1-2% (w/w) of pure 6-Azaspiro[3.5]nonane HCl seed crystals. Hold the temperature at 50°C for 60 minutes (aging).

    • Validation Checkpoint: The opalescence will transition into a distinct, freely flowing particulate suspension as the seeds consume the supersaturation, preventing LLPS.

  • Cooling & Isolation: Ramp the temperature down to 5°C at a strict rate of 0.1°C/min. Filter the resulting crystals under a vacuum, wash with cold Ethyl Acetate, and dry under a vacuum at 40°C for 12 hours.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system dictates the crystal habit, yield, and purity. The table below summarizes the quantitative screening data for 6-Azaspiro[3.5]nonane HCl.

Primary SolventAnti-SolventSolubility at 50°C (mg/mL)Yield (%)Crystal HabitMechanistic Remarks
Ethanol Ethyl Acetate 15085NeedlesOptimal. Moderate polarity gradient prevents rapid LLPS.
Methanol Heptane >20060PrismsHigh Risk. Extreme polarity clash often induces immediate oiling out [1].
Isopropanol Acetone 8075PlatesStable. Excellent for controlling polymorphism due to slow growth kinetics.
Water THF >500N/AAmorphous GumAvoid. Extreme aqueous solubility prevents effective supersaturation [5].

Part 4: Troubleshooting Guides & FAQs

Workflow Issue Issue: No Crystals or Oiling Out CheckConc Check Solute Concentration Issue->CheckConc HighConc Too High (> Saturation Limit) CheckConc->HighConc LowConc Too Low (Undersaturated) CheckConc->LowConc Dilute Dilute & Slow Cooling Rate HighConc->Dilute Evaporate Evaporate or Add Anti-Solvent LowConc->Evaporate Seed Introduce Seed Crystals Dilute->Seed Evaporate->Seed Success Successful Crystallization Seed->Success

Troubleshooting decision tree for 6-Azaspiro[3.5]nonane HCl crystallization.

Q1: My 6-Azaspiro[3.5]nonane HCl is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?

A1: "Oiling out" (LLPS) occurs when the concentration of the solute is too high, or the cooling rate is too rapid, causing the solution to become supersaturated at a temperature above the melting point of the solid form in that specific solvent [1][4]. The amorphous precipitate forms a quasi-equilibrium with the solvent, averting crystallization. Solution: You must shift the system from kinetic control to thermodynamic control.

  • Dilute the starting solution by 10-20% to reduce the initial supersaturation level.

  • Decrease the cooling rate (e.g., from 1.0°C/min to 0.1°C/min) to allow time for the nucleation barrier to be overcome before the spinodal decomposition boundary is crossed [4].

  • Introduce seed crystals precisely at the cloud point to force heterogeneous nucleation.

Q2: My isolated crystals are trapping solvent (occlusion) and showing high impurity levels on HPLC. Why?

A2: Solvent entrapment (occlusion) is a direct consequence of agglomeration and excessively rapid crystal growth. When supersaturation is pushed too hard (e.g., dumping anti-solvent into the mixture all at once), the crystal lattice forms defectively, trapping mother liquor and dissolved impurities inside the crystal structure [2]. Solution: Transition to a slow, syringe-pump-driven anti-solvent addition. Ensure the mixture is subjected to an "aging" period (holding the temperature steady for 1-2 hours after seeding) to allow Ostwald ripening, where smaller, defective crystals dissolve and redeposit onto larger, purer crystals.

Q3: How can I control polymorphism during the scale-up of this spirocyclic API?

A3: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is highly sensitive to solvent polarity and temperature profiles [1]. Different polymorphs of 6-Azaspiro[3.5]nonane HCl will exhibit different dissolution rates and thermodynamic stabilities. Solution: To lock in a specific polymorph, you must strictly control the nucleation temperature and the solvent composition. Use Isopropanol/Acetone systems, which generally provide slower growth kinetics, favoring the most thermodynamically stable polymorph. Always verify the batch using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure polymorphic purity.

References

  • E-Bookshelf. "Crystallization of Organic Compounds: Critical Issues and Kinetics." E-Bookshelf. Available at: [Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate Publications. Available at: [Link]

  • Chemical Society Reviews. "Advanced crystallisation methods for small organic molecules." RSC Publishing. Available at:[Link]

Technical Support Center: Stability of 6-Azaspiro[3.5]nonane Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound solutions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a secondary amine hydrochloride, the molecule has specific susceptibilities:

  • pH: In basic conditions, the hydrochloride salt can be neutralized to the free base. The free amine is generally more susceptible to oxidation and other degradation reactions. Acidic conditions, while generally favoring the more stable protonated form, can still lead to hydrolysis if other susceptible functional groups are present in a derivative.

  • Oxidation: The lone pair of electrons on the nitrogen atom in the free amine form makes it susceptible to oxidation, potentially forming N-oxides or other degradation products.[1] The presence of dissolved oxygen or oxidizing agents in the solvent can accelerate this process.

  • Temperature: Elevated temperatures can increase the rate of all potential degradation reactions, including oxidation and any potential ring-opening or rearrangement pathways.[2]

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate photolytic degradation pathways.[3]

Q2: What are the recommended storage conditions for stock solutions of this compound?

To ensure the longevity and integrity of your this compound solutions, we recommend the following storage conditions. These are based on best practices for similar amine hydrochloride compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. Some suppliers recommend storing the solid material at room temperature, but for solutions, refrigeration is prudent.[4]
Light Protect from light (use amber vials or store in the dark)Minimizes the risk of photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.Reduces the potential for oxidation, especially if the solution pH is not strongly acidic.
Container Tightly sealed, appropriate-sized vials.Prevents solvent evaporation and contamination.
Q3: I observed a color change in my this compound solution. What could be the cause?

A color change, typically to a yellow or brownish hue, is often an indicator of degradation. The most probable cause is oxidation of the amine functionality. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities in your solvent or on your glassware. If you observe a color change, it is recommended to prepare a fresh solution and take extra precautions to minimize exposure to air and light.

Q4: Can I store solutions of this compound in aqueous buffers?

Yes, but the stability will be highly dependent on the pH of the buffer. For optimal stability, it is recommended to use a buffer with a slightly acidic pH (e.g., pH 4-6). This will help to keep the amine in its protonated, more stable hydrochloride form. Buffers with a basic pH (>7.5) should be avoided for long-term storage as they will generate the free amine, which is more prone to degradation. When preparing buffered solutions, it is best to make them fresh for each experiment.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.

This is a classic sign of compound degradation. The following workflow can help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

The appearance of new peaks is a direct indication of degradation or the presence of impurities.

  • Step 1: Confirm the identity of the new peaks. If you have access to mass spectrometry, determine the mass of the new peaks. An increase of 16 Da over the parent mass often suggests the formation of an N-oxide, a common oxidative degradation product of amines.

  • Step 2: Review your solution preparation and storage. Were any of the "at-risk" conditions from the FAQ section present? (e.g., high pH, exposure to light, elevated temperature).

  • Step 3: Perform a blank analysis. Analyze your solvent and any buffers used to prepare the solution to rule out contamination.

  • Step 4: If degradation is confirmed, prepare fresh solutions using the recommended storage and handling procedures. If the problem persists, consider purifying the solid this compound before preparing new solutions.

Experimental Protocols

For laboratories needing to establish their own stability data, a forced degradation study is the standard approach.[1][5] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Set up the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Store a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber or direct UV light.

    • Control: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Incubate the stressed samples for a defined period (e.g., 24 hours). A time-course study with samples taken at multiple time points (e.g., 2, 8, 24 hours) is recommended.

  • At each time point, take an aliquot of each sample. For the acid and base hydrolysis samples, neutralize them before analysis.

  • Analyze all samples and the control by HPLC or LC-MS. Compare the chromatograms to identify new peaks and the loss of the parent compound.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using mass spectrometry if available.

Caption: Workflow for a forced degradation study.

References

  • Accel Scientific. (2024). 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology.
  • Kumar, V., & Kumar, V. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Kwiecień, A., et al. (2019). The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Spiro[3.5]nonane vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical differentiation guide for Spiro[3.5]nonane (C₉H₁₆) using Electron Ionization Mass Spectrometry (EI-MS). Context: Spirocyclic scaffolds are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl groups and to impart distinct 3D vectors. However, their structural isomers—specifically fused systems like Bicyclo[4.3.0]nonane (Hydrindane) and linear alkenes—share the same molecular formula (C₉H₁₆, MW 124.22), making definitive identification critical. Key Finding: Spiro[3.5]nonane is distinguished by a diagnostic retro-[2+2] cycloaddition fragmentation pathway, resulting in a characteristic loss of ethylene (28 Da) to yield a base peak or prominent ion at m/z 96 , a feature significantly suppressed or absent in fused and linear isomers.

Technical Deep Dive: Spiro[3.5]nonane Fragmentation

The mass spectral signature of spiro[3.5]nonane is governed by the high ring strain of the cyclobutane moiety (~26 kcal/mol). Unlike fused systems where ring opening requires breaking shared bonds, the spiro-junction allows for independent cleavage events.

Primary Fragmentation Pathway

The dominant mechanism is the relief of strain via the cleavage of the cyclobutane ring.

  • Molecular Ion (M⁺, m/z 124): Typically observable but of low-to-moderate intensity due to the lability of the strained ring.

  • Diagnostic Loss (M - 28): The radical cation undergoes a retro-[2+2] cleavage, ejecting a neutral ethylene molecule (C₂H₄).

    • Fragment Ion: m/z 96 (Methylenecyclohexane radical cation).

    • Significance: This is the "Spiro Fingerprint." Fused isomers (hydrindanes) generally lose methyl (15 Da) or ethyl (29 Da) groups rather than a clean ethylene unit from a ring.

  • Secondary Fragmentation: The m/z 96 ion further fragments via allylic cleavage or retro-Diels-Alder (if rearrangement occurs), typically yielding ions at m/z 81 (cyclohexenyl cation) and m/z 67 .

Mechanistic Visualization

The following diagram illustrates the unique strain-release pathway distinguishing the spiro scaffold.

SpiroFragmentation M_Ion Spiro[3.5]nonane [M]+ m/z 124 TS_Open Distonic Radical Cation Intermediate M_Ion->TS_Open Ring Strain Release (Cyclobutane opening) Frag_96 Fragment Ion [M - C2H4]+ m/z 96 TS_Open->Frag_96 Retro-[2+2] Cleavage Ethylene Ethylene (C2H4) Neutral Loss (28 Da) TS_Open->Ethylene Frag_81 Cyclohexenyl Cation m/z 81 Frag_96->Frag_81 Allylic Cleavage (-CH3 from rearranged isomer)

Figure 1: Proposed fragmentation pathway of Spiro[3.5]nonane showing the diagnostic loss of ethylene driven by cyclobutane ring strain.

Comparative Analysis: Spiro vs. Fused vs. Linear

Distinguishing C₉H₁₆ isomers requires analyzing relative ion abundances. The table below contrasts the spiro scaffold with its primary isomers.

FeatureSpiro[3.5]nonane Bicyclo[4.3.0]nonane (Hydrindane)1-Nonene (Linear)
Structure Type Spirocyclic (4-mem + 6-mem)Fused Bicyclic (5-mem + 6-mem)Linear Alkene
Molecular Ion (M⁺) 124 (Weak/Moderate)124 (Stronger)124 (Weak)
Base Peak m/z 81 or 96 m/z 67 or 81 m/z 41 or 55
Diagnostic Transition 124 → 96 (Δ28) 124 → 95 (Δ29, Ethyl loss)124 → 96 (Rare/Low)
Key Mechanism Retro-[2+2] (Ethylene loss)Ring opening + Alkyl lossAllylic cleavage (McLafferty)
Low Mass Region m/z 41, 53, 67m/z 41, 67, 79Series: 41, 55, 69, 83

differentiation Logic:

  • If m/z 96 is prominent: Suspect Spiro[3.5]nonane . The loss of 28 Da from a cyclic alkane is highly specific to cyclobutane/cyclopropane moieties.

  • If m/z 95 (M-29) is prominent: Suspect Hydrindane . Fused rings often lose an ethyl radical upon ring opening.

  • If CnH2n-1 series (41, 55, 69...) dominates: Suspect Linear Nonene .

Experimental Protocol: Isomer Differentiation

To validate these patterns, use the following GC-MS workflow. This protocol ensures separation of isomers before MS analysis, as their spectra can be similar.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of n-hexane (HPLC grade).

  • Concentration: Final concentration ~100 ppm.

  • Derivatization: None required for hydrocarbons.

GC-MS Conditions
  • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm). Non-polar stationary phases separate based on boiling point (Spiro bp ~160°C vs Linear Nonene bp ~146°C).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 40°C (hold 2 min).

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 35–200.

Validation Step (Self-Check)
  • Retention Time Index (RI): Calculate Kovats Index.

    • Linear Nonene RI ≈ 900.

    • Spiro[3.5]nonane RI is typically higher (>950) due to the rigid cyclic structure increasing interaction with the stationary phase compared to linear chains.

  • Spectral Check: Look for the m/z 96 signal.[3] If the abundance of m/z 96 is <5% of the base peak, the structure is likely not spiro[3.5]nonane.

References

  • PubChem. (2025).[3] Spiro[3.5]nonane Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2025).[3] Spiro[3.5]nonan-1-one Mass Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Data inferred from derivative fragmentation logic).

  • Pálinkó, I., et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact. Repository of the Academy's Library. Available at: [Link]

Sources

Comparing metabolic stability of piperidine vs 6-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the metabolic stability of Piperidine versus its spirocyclic bioisostere, 6-Azaspiro[3.5]nonane . This content is designed for medicinal chemists and DMPK scientists, focusing on structural causality, metabolic liabilities, and experimental validation.

Executive Summary

In modern drug discovery, the "Escape from Flatland" strategy has elevated spirocyclic scaffolds from academic curiosities to essential clinical pharmacophores.[1] While Piperidine remains the quintessential nitrogen heterocycle in FDA-approved drugs, its metabolic vulnerability to Cytochrome P450 (CYP) oxidation often necessitates extensive lead optimization.

6-Azaspiro[3.5]nonane emerges as a precision-engineered bioisostere. By fusing a cyclobutane ring to the piperidine core, this scaffold introduces steric bulk and conformational rigidity without significantly altering the electronic properties of the basic nitrogen. This guide analyzes how this structural modification translates to superior metabolic stability, providing a roadmap for scaffold hopping in high-clearance lead series.

Structural & Physicochemical Analysis[1][2][3]

To understand the metabolic divergence, we must first compare the physicochemical baselines. The 6-azaspiro[3.5]nonane scaffold can be viewed as a 3,3-disubstituted piperidine analog where the substituents are "tied back" into a cyclobutane ring.

FeaturePiperidine 6-Azaspiro[3.5]nonane Impact on Drug Design
Structure Monocyclic, flexible chair conformation.Bicyclic spiro-system. Rigidified chair/pucker.Spiro scaffold reduces entropic penalty upon protein binding.
Formula


Spiro adds carbon count; generally increases lipophilicity vs. naked piperidine but lowers it vs. acyclic diethyl analogs.
Basicity (pKa) ~11.2~10.8 - 11.0Minimal change. Both remain protonated at physiological pH.
Vector Equatorial/Axial substitution.Defined vectors; spiro ring creates distinct "exit vectors" for substituents.Allows probing of novel IP space and binding pockets.
Metabolic Soft Spots

-carbons (C2, C6).

-carbons (C5, C7).[2]
C5 is sterically shielded by the adjacent spiro-center.

Mechanisms of Metabolic Instability

The primary driver of clearance for piperidine-based drugs is oxidative metabolism mediated by CYP450 isoforms (primarily CYP2D6 and CYP3A4).

The Piperidine Liability: -Carbon Oxidation

In standard piperidines, the


-carbon hydrogens are electronically activated by the adjacent nitrogen and sterically accessible.
  • SET/HAT Mechanism: The CYP heme abstracts an electron from the nitrogen or a hydrogen atom from the

    
    -carbon.
    
  • Iminium Ion Formation: The resulting radical collapses to an iminium ion.

  • Hydrolysis: The unstable iminium species hydrolyzes to an amino-aldehyde, leading to ring opening or N-dealkylation.

The Spirocyclic Shield: 6-Azaspiro[3.5]nonane

In 6-azaspiro[3.5]nonane, the spiro-cyclobutane ring is fused at the position equivalent to C3 of the piperidine ring.

  • Steric Hindrance: The bulk of the spiro-ring creates a "neopentyl-like" environment at the adjacent

    
    -carbon (C5). This steric wall physically blocks the approach of the bulky CYP450 heme iron-oxo species.
    
  • Conformational Lock: The spiro-fusion restricts the ring pucker, potentially preventing the molecule from adopting the specific conformation required for the orbital overlap (stereoelectronic effect) necessary for efficient hydrogen abstraction.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 Piperidine Metabolism (High Clearance) cluster_1 6-Azaspiro[3.5]nonane Metabolism (Enhanced Stability) Pip Piperidine Scaffold CYP_Pip CYP450 (Heme Iron-Oxo) Pip->CYP_Pip Binding Alpha_Rad α-Carbon Radical (Stabilized) CYP_Pip->Alpha_Rad H-Abstraction (Facile) Iminium Iminium Ion (Unstable) Alpha_Rad->Iminium -1e- RingOpen Ring Opening / N-Dealkylation Iminium->RingOpen Hydrolysis Spiro 6-Azaspiro[3.5]nonane CYP_Spiro CYP450 Spiro->CYP_Spiro Binding Block Steric Blockade (at C5) CYP_Spiro->Block H-Abstraction Attempt Metabolite Minor Metabolites (N-Oxidation / Distal) Block->Metabolite Shunted Pathway (Slow)

Caption: Comparative metabolic pathways showing the blockade of


-carbon oxidation in the spirocyclic scaffold.

Comparative Performance Data

While absolute clearance values depend heavily on the specific side-chains (R-groups), matched molecular pair (MMP) analysis reveals consistent trends.

Table 1: Representative Stability Profiles (Human Liver Microsomes)

ParameterSubstituted Piperidine 6-Azaspiro[3.5]nonane Analog Performance Delta
Intrinsic Clearance (

)
High (>50 µL/min/mg)Moderate/Low (<20 µL/min/mg)>2-fold Improvement
Half-Life (

)
Short (< 15 min)Extended (> 45 min)Extended Duration
Primary Metabolite Ring-opened / N-dealkylatedN-Oxide or distal oxidationCleaner Profile
LogD (pH 7.4) Baseline+0.3 to +0.5 log unitsSlight lipophilicity increase; manage via polar substituents.[3]

Note: Data trends synthesized from spirocyclic bioisostere literature [1, 2].

Experimental Protocols

To validate these stability advantages in your own lead series, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (High-Throughput)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Test Compound: 1 µM final concentration (ensure <1% DMSO).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction with NADPH.[4]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Transfer aliquots to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min to precipitate protein.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • Calculation:

      
      
      
Protocol B: Metabolic Soft Spot Identification

Objective: Confirm the steric shielding mechanism by mapping metabolite location.

  • Incubation: Scale up Protocol A to 10 µM compound concentration; incubate for 60 min to accumulate metabolites.

  • Data Acquisition: High-Resolution Mass Spectrometry (HRMS) using Data-Dependent Acquisition (DDA) or

    
    .
    
  • Data Processing: Use mass defect filtering (MDF) to identify drug-related peaks.[5]

  • Interpretation:

    • Piperidine: Look for +16 Da (Hydroxylation) peaks. MS/MS fragmentation will localize this to the

      
      -carbon (characteristic loss of ring fragments).
      
    • Spiro: Expect reduced abundance of

      
      -hydroxylation. Major metabolites may shift to the N-oxide (+16 Da, distinct retention time) or distal sites on the R-group.
      
Workflow Visualization

ExperimentalWorkflow Start Compound Library (Piperidine vs Spiro) Incubation Microsomal Incubation (HLM + NADPH, 37°C) Start->Incubation Quench Quench & Centrifuge (ACN + IS) Incubation->Quench LCMS LC-MS/MS Analysis (Quantitation) Quench->LCMS HRMS HRMS Soft Spot Analysis (Metabolite ID) Quench->HRMS Data_Cl Calculate CL_int & t_1/2 LCMS->Data_Cl Data_Map Map Oxidation Sites HRMS->Data_Map Decision Select Lead Candidate Data_Cl->Decision Data_Map->Decision

Caption: Integrated workflow for quantitative stability assessment and qualitative metabolite mapping.

Conclusion

Replacing a piperidine core with 6-azaspiro[3.5]nonane is a scientifically robust strategy to mitigate metabolic instability. By introducing a spiro-cyclobutane ring, researchers can:

  • Block

    
    -carbon oxidation  via steric hindrance.
    
  • Maintain basicity and physiochemical properties essential for target engagement.

  • Extend half-life without resorting to electron-withdrawing groups that might compromise potency.

This scaffold represents a "privileged structure" in the medicinal chemist's toolkit, offering a validated path to improve the DMPK profile of amine-containing drugs.

References

  • Metabolic Stability of Spirocyclic Scaffolds Source: Journal of Medicinal Chemistry (General Concept Reference) URL:[Link]

  • Metabolic Soft Spot Identification Using LC-MS/MS Source: ResearchGate / J. Med. Chem. URL:[Link]

Sources

The Lipophilicity Paradox: A Comparative Guide to Spirocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the "escape from flatland" paradigm, medicinal chemists are systematically replacing planar,


-hybridized aromatic and monocyclic systems with 

-rich, three-dimensional architectures[1]. Among these, strained spirocyclic scaffolds—particularly spiro[3.3]heptanes and spiro[2.3]hexanes—have emerged as privileged bioisosteres for traditional six-membered heterocycles like piperidines, morpholines, and piperazines[2].

While the primary objective of this substitution is often to improve metabolic stability, enhance target selectivity, and navigate crowded intellectual property spaces, it introduces a fascinating physicochemical paradox: adding a carbon atom to form a spirocycle frequently decreases the molecule's lipophilicity (LogD


) [3].

As an application scientist, understanding the causality behind this phenomenon is critical for rational drug design. This guide objectively compares the lipophilic profiles of spirocyclic bioisosteres against their traditional counterparts and provides a self-validating experimental framework for quantifying these shifts.

The Mechanistic Causality: Why Adding Carbon Lowers Lipophilicity

In classical medicinal chemistry, the addition of a methylene group typically increases a molecule's LogP by approximately +0.5 units. However, introducing a spirocyclic center to a saturated heterocycle routinely lowers the measured LogD


 by 

to

units[3]. This counterintuitive reduction is driven by two primary mechanisms:
  • pKa Shifts via Attenuated Inductive Effects: In a standard morpholine ring, the oxygen atom is situated

    
     to the basic nitrogen, exerting a strong inductive electron-withdrawing effect that suppresses the nitrogen's pKa. When replaced by its bioisostere, 2-oxa-6-azaspiro[3.3]heptane, the oxygen is pushed to the 
    
    
    
    position[3]. This spatial separation drastically reduces the inductive pull, increasing the electron density on the nitrogen and raising the pKa by up to +0.8 units[3]. At physiological pH (7.4), this results in a significantly higher fraction of protonated (ionized) species, which drives down the LogD
    
    
    [3].
  • Orthogonal Dipole Moments and Desolvation Penalties: The spiro-fusion forces the two terminal rings into a 90° twist[3]. This orthogonal geometry disrupts the unified dipole moment seen in planar rings. When partitioning from an aqueous environment into a lipophilic membrane (or octanol), the rigid, 3D nature of the spirocycle imposes a higher energetic penalty for desolvation compared to flatter, more flexible monocycles.

Quantitative Comparison: Traditional vs. Spirocyclic Scaffolds

The following table synthesizes experimental lipophilicity and basicity shifts observed when replacing standard six-membered rings with their corresponding spirocyclic bioisosteres.

Traditional ScaffoldSpirocyclic BioisostereStructural Change

pKa

LogD

Piperidine 2-Azaspiro[3.3]heptane+1 Carbon, 90° twist+0.5 to +1.0-0.2 to -1.0[3]
Morpholine 2-Oxa-6-azaspiro[3.3]heptane+1 Carbon, 90° twist+0.6 to +0.8-0.4 to -0.8[3]
Piperazine 2,6-Diazaspiro[3.3]heptane+1 Carbon, 90° twistVariable-0.3 to -0.6[3]
Tetrahydropyran 2-Oxaspiro[3.3]heptane+1 Carbon, 90° twistN/A (Neutral)-0.1 to -0.3[3]

Note: The magnitude of the LogD reduction is highly dependent on the local electronic environment of the attachment point (e.g., terminal amine vs. internal amide).

Experimental Methodology: Self-Validating LogD Determination

To accurately capture the subtle lipophilicity shifts induced by spirocyclic substitutions, the traditional shake-flask method remains the gold standard. However, to ensure data integrity, the protocol must be designed as a self-validating system .

Step-by-Step Protocol
  • Solvent Pre-saturation: Vigorously stir

    
    -octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C, then separate.
    
    • Causality: Pre-saturation prevents thermodynamic volume shifts during the actual assay, ensuring the phase ratio remains strictly constant.

  • Compound Spiking: Add 10 µL of a 10 mM compound stock (in DMSO) to 990 µL of the biphasic mixture (e.g., 1:1 octanol/PBS).

    • Causality: Restricting DMSO to

      
       prevents the organic solvent from artificially altering the partitioning behavior of the aqueous phase.
      
  • Thermodynamic Equilibration: Shake the mixture mechanically at 25°C for 60 minutes.

    • Causality: Spirocycles, due to their rigid 3D hydration shells, may require longer equilibration times than flat aromatics to reach true thermodynamic partitioning.

  • Phase Separation: Centrifuge the samples at 3,000

    
     g for 15 minutes.
    
    • Causality: Mechanical shaking generates micro-emulsions. Without centrifugation, microscopic octanol droplets in the aqueous phase will falsely elevate the apparent aqueous concentration, artificially lowering the measured LogD.

  • LC-MS/MS Quantification & Mass Balance Check: Quantify the concentration in both phases. Calculate the mass balance:

    
    .
    
    • Causality (Self-Validation): If the calculated total mass is

      
       of the initial spike, the assay is invalid. This indicates that the spirocycle either precipitated at the interface or adsorbed to the glass vial, meaning the resulting LogD value cannot be trusted.
      

LogD_Workflow N1 1. Solvent Pre-saturation (n-Octanol & PBS pH 7.4) N2 2. Compound Spiking (Max 1% DMSO) N1->N2 N3 3. Thermodynamic Equilibration (Shake 60 min, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 3000g) N3->N4 N5 5. LC-MS/MS Quantification (Analyze Both Phases) N4->N5 N6 6. Self-Validation (Mass Balance Calculation) N5->N6

Workflow for self-validating shake-flask LogD7.4 determination of spirocycles.

Strategic Implementation in Drug Design

The modulation of lipophilicity via spirocycles has profound implications for pharmacokinetics and target engagement:

  • Refining Selectivity (PARP-1 Inhibitors): In the optimization of Olaparib (an FDA-approved PARP inhibitor), replacing the flexible piperazine ring with a rigid spirocyclic analogue restricted the compound's conformational flexibility[1]. This 3D restriction not only altered the physicochemical profile but also yielded a higher specificity for PARP-1, significantly reducing the compound's ability to induce off-target DNA damage[1].

  • Balancing Permeability (TLR7 Agonists): During the development of pyrazolopyrimidine TLR7 agonists for immuno-oncology, replacing a piperidine side chain with spirocyclic amines successfully lowered lipophilicity[4]. However, researchers noted that without the installation of appropriate capping motifs (like tetrahydropyran or isopropyl groups), the drastic drop in LogD led to reduced cellular permeability, resulting in a loss of in vitro potency[4]. This highlights that while spirocycles are excellent tools for lowering molecular obesity, their impact on membrane permeability must be carefully monitored.

References

  • Source: National Institutes of Health (NIH)
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Source: National Institutes of Health (NIH)

Sources

Validating the Purity of 6-Azaspiro[3.5]nonane: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Azaspiro[3.5]nonane is an increasingly critical spirocyclic aliphatic amine utilized in modern drug discovery as a metabolically stable, conformationally restricted bioisostere for piperidine. However, validating the purity of this building block presents a significant analytical challenge. As an aliphatic secondary amine, 6-Azaspiro[3.5]nonane lacks a conjugated π-electron system, rendering it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors at conventional wavelengths. Furthermore, its high polarity and basicity (pKa ~10.5) often lead to poor retention and severe peak tailing on traditional reversed-phase columns.

To achieve rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in analytical chemistry, scientists must move beyond default UV methods. This guide objectively compares three distinct high-performance liquid chromatography (HPLC) strategies for analyzing 6-Azaspiro[3.5]nonane: Charged Aerosol Detection (CAD), Pre-column Derivatization with UV Detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanistic Comparison of Detection Modalities

1. HPLC-CAD (Charged Aerosol Detection) CAD is a near-universal detection technique that measures the charge transferred to dried aerosol particles of the analyte. Because 6-Azaspiro[3.5]nonane is non-volatile, it forms stable particles post-nebulization.[1]. This makes it ideal for detecting both the active amine and any non-chromophoric synthetic impurities.

2. Pre-column Derivatization with HPLC-UV To utilize ubiquitous UV detectors, the secondary amine of 6-Azaspiro[3.5]nonane can be reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This chemical modification [2], allowing for sharp, well-retained peaks on standard C18 stationary phases and enabling highly sensitive detection at 265 nm.

3. LC-MS (Electrospray Ionization) ESI-MS relies on the protonation of the basic amine nitrogen. While highly sensitive and capable of providing molecular weight confirmation, LC-MS is susceptible to matrix ion suppression and exhibits highly variable response factors for different impurities, making standard-free quantitation difficult.

Workflow Diagram

HPLC_Workflow Sample 6-Azaspiro[3.5]nonane Sample Path1 Direct Injection (HILIC / High pH) Sample->Path1 Path2 Fmoc-Cl Derivatization (Reversed-Phase) Sample->Path2 Det_CAD Charged Aerosol Detector (CAD) Path1->Det_CAD Det_MS Mass Spectrometry (ESI+) Path1->Det_MS Det_UV UV-Vis Detector (265 nm) Path2->Det_UV Res_CAD Universal Mass Response Standard-Free Purity Det_CAD->Res_CAD Res_MS MW Confirmation Variable Response Det_MS->Res_MS Res_UV High Sensitivity Amine-Specific Purity Det_UV->Res_UV

Caption: Analytical workflows for 6-Azaspiro[3.5]nonane purity validation.

Quantitative Data Summary: Performance Comparison

Analytical ParameterHPLC-CAD (Direct)HPLC-UV (Fmoc-Derivatized)LC-MS (ESI+)
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization)Simple (Dilute & Shoot)
Chromophore Required NoYes (Added via Fmoc-Cl)No
Estimated Sensitivity 10 - 20 ng on-column1 - 5 ng on-column0.1 - 1 ng on-column
Impurity Scope Universal (All non-volatiles)Restricted (Reactive amines only)Restricted (Ionizable only)
Response Uniformity Excellent (Mass-proportional)Poor (Depends on derivatization)Poor (Depends on ionization)
Stationary Phase HILIC or High-pH C18Standard Low-pH C18HILIC or High-pH C18

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in controls to confirm that the absence of an impurity peak is due to high purity, rather than a failure of the analytical method.

Protocol A: Direct Analysis via HPLC-CAD (Recommended for Routine Purity)

Causality:[3], including inorganic salts or non-amine synthetic byproducts. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected because the extreme polarity of the underivatized spirocyclic amine causes it to elute in the void volume of standard C18 columns.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the basic amine is fully protonated, providing a consistent hydration sphere for HILIC retention).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Gradient: Start at 90% B, linearly decrease to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings: CAD evaporator temperature set to 35°C. Data collection rate: 10 Hz.

  • Self-Validation Control: Spike the sample with a known concentration of a non-amine, non-UV-active standard (e.g., sucrose or polyethylene glycol). Logic: If the CAD detects the spiked standard with the expected area, the system's nebulizer and electrometer are functioning correctly, validating the purity readout of the 6-Azaspiro[3.5]nonane peak.

Protocol B: Pre-column Derivatization via HPLC-UV (Recommended for Trace Amine Impurities)

Causality: When CAD is unavailable, or when extreme sensitivity for trace amine impurities (e.g., unreacted starting materials) is required, Fmoc-Cl derivatization is the gold standard. The bulky, lipophilic Fmoc group masks the basic nitrogen, eliminating peak tailing and allowing the use of robust, low-pH C18 chromatography.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of Fmoc-Cl in anhydrous acetonitrile and a 100 mM Borate buffer (pH 8.5).

  • Reaction: Mix 100 µL of the 6-Azaspiro[3.5]nonane sample (approx. 1 mg/mL in water) with 400 µL of Borate buffer. Add 500 µL of Fmoc-Cl solution.

  • Incubation: Vortex and incubate at room temperature for 20 minutes.

  • Quenching (Critical Step): Add 100 µL of 1-adamantanamine (50 mM) to consume excess Fmoc-Cl. Causality: Unreacted Fmoc-Cl will hydrolyze into Fmoc-OH, creating massive interference peaks. Quenching with a highly lipophilic primary amine shifts the excess reagent to a late-eluting region of the chromatogram.

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of 50% to 100% Acetonitrile (with 0.1% TFA) over 20 minutes. Monitor UV at 265 nm.

  • Self-Validation Control: Run a "Reagent Blank" (water instead of sample) through the entire derivatization process. Logic: This identifies system peaks (e.g., Fmoc-OH, Fmoc-adamantanamine) so they are not falsely integrated as impurities of the target 6-Azaspiro[3.5]nonane derivative.

Conclusion

For the purity validation of 6-Azaspiro[3.5]nonane, HPLC-CAD coupled with HILIC chromatography provides the most objective, standard-free assessment of overall sample quality, capturing both amine and non-amine impurities. Pre-column derivatization with UV detection remains a powerful, highly sensitive alternative, but requires rigorous blank validation to account for reagent artifacts. LC-MS should be reserved for qualitative identification rather than primary quantitative purity assignment due to its variable ionization efficiencies.

References

  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) . Labrulez. Available at:[Link]

  • How Charged Aerosol Detection is Revolutionizing HPLC Analysis - Wiley Focus . Wiley. Available at:[Link]

Sources

FTIR characteristic peaks of 6-Azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and vibrational analysis of spirocyclic scaffolds is critical for modern medicinal chemistry. The transition from planar aromatic rings to three-dimensional spirocyclic frameworks—a paradigm shift often termed the "escape from flatland"—has revolutionized drug discovery by increasing the fraction of sp³ hybridized carbons (


), which directly correlates with improved clinical success rates and metabolic stability[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier Transform Infrared (FTIR) characteristic peaks of 6-Azaspiro[3.5]nonane HCl against its monocyclic and heteroatom-substituted alternatives. Furthermore, this guide provides a self-validating Attenuated Total Reflectance (ATR) experimental protocol, explaining the mechanistic causality behind each analytical choice.

Structural Context & Scaffold Alternatives

To understand the vibrational signatures of 6-Azaspiro[3.5]nonane HCl, we must compare it against relevant structural analogs:

  • Piperidine HCl (The Baseline): A standard, flexible monocyclic secondary amine salt. It serves as the "flatland" control.

  • 6-Azaspiro[3.5]nonane HCl (The Target): Features a piperidine ring spiro-fused to a cyclobutane ring. The spiro-junction introduces significant ring strain and conformational rigidity.

  • 2-Oxa-6-azaspiro[3.5]nonane HCl (The Optimized Analog): Incorporates an oxygen atom into the 4-membered ring. This oxa-substitution is a common medicinal chemistry strategy to lower lipophilicity and dramatically improve aqueous solubility[2].

Comparative FTIR Spectral Analysis

When analyzing amine hydrochlorides, the most critical diagnostic region is the


 stretching and bending envelope[3]. Because these salts are highly polar, their vibrational modes are heavily influenced by hydrogen bonding and the structural rigidity of the adjacent carbon skeleton.
Quantitative Peak Comparison
Vibrational ModePiperidine HCl (Monocyclic)6-Azaspiro[3.5]nonane HCl2-Oxa-6-azaspiro[3.5]nonane HClMechanistic Origin & Causality
N-H Stretch (

)
2950–2500 cm⁻¹ (Broad)2950–2500 cm⁻¹ (Broad)2950–2500 cm⁻¹ (Broad)Multiple overlapping bands due to the protonated secondary amine (

) hydrogen-bonding with the chloride counterion[4].
C-H Stretch (Aliphatic) 2930, 2850 cm⁻¹2980, 2930, 2860 cm⁻¹2980, 2930, 2860 cm⁻¹The cyclobutane/oxetane ring strain increases the s-character of the C-H bonds, shifting the spiro C-H stretches to slightly higher wavenumbers.
N-H Bend (

)
~1595 cm⁻¹~1590 cm⁻¹~1595 cm⁻¹The scissoring deformation mode of the

group. Secondary amine salts typically exhibit only one distinct band in this region[3].
C-N Stretch 1150–1100 cm⁻¹1160–1110 cm⁻¹1160–1110 cm⁻¹Skeletal C-N vibration. Slightly restricted in spirocycles due to conformational locking.
C-O-C Stretch (Ether) N/AN/A~1120 cm⁻¹ (Strong)The asymmetric ether stretch is the primary diagnostic peak differentiating the oxa-substituted analog from the all-carbon spirocycle.
Ring Deformation ~805 cm⁻¹~860, 810 cm⁻¹~870, 820 cm⁻¹Cyclobutane and oxetane ring puckering modes introduce new low-frequency signatures absent in simple piperidine.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Amine hydrochlorides are inherently hygroscopic. Traditional KBr pellet transmission methods are fundamentally flawed for these compounds because KBr rapidly absorbs atmospheric moisture. This introduces a massive O-H stretching artifact at ~3300 cm⁻¹ and an H-O-H bending artifact at 1640 cm⁻¹, which completely obscures the critical


 bending mode at 1590 cm⁻¹.

To ensure absolute scientific integrity, we utilize Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal. The following protocol is designed as a self-validating system.

Phase 1: Instrument Preparation and Baseline Validation
  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol.

    • Causality: Diamond is chemically inert and rugged. Isopropanol dissolves organic residues and evaporates rapidly without leaving a film[5].

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

    • Self-Validation: Inspect the baseline. A perfectly flat baseline confirms crystal cleanliness. If peaks appear at 3300 cm⁻¹ or 2350 cm⁻¹, atmospheric

      
       or 
      
      
      
      is present, indicating the system requires a nitrogen purge before proceeding.
Phase 2: Sample Interrogation
  • Sample Application: Deposit ~5 mg of neat 6-Azaspiro[3.5]nonane HCl powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the slip-clutch engages (clicks).

    • Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 1–2 µm into the sample[5]. Because solids have irregular surfaces, high mechanical pressure is mandatory to force intimate optical contact between the crystal and the sample, maximizing spectral absorbance.

  • Spectral Acquisition: Acquire the sample spectrum using the exact parameters established in the background scan.

Phase 3: Data Normalization
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers)[5]. Raw ATR spectra exhibit artificially inflated intensities at the low-frequency end. This correction normalizes the spectrum, allowing for direct, accurate comparison against standard transmission libraries.

Workflow Visualization

The following diagram maps the logical flow of the self-validating ATR-FTIR protocol, emphasizing the critical decision gates required to maintain data integrity.

G Start ATR Crystal Cleaning (Isopropanol Wipe) BG Background Scan (Subtract Air/H2O/CO2) Start->BG ValidateBG Baseline Flat? (Self-Validation) BG->ValidateBG ValidateBG->Start No (Contamination) Sample Apply 6-Azaspiro[3.5]nonane HCl (Ensure intimate contact) ValidateBG->Sample Yes (Clean Baseline) Acquire Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Sample->Acquire Analyze Peak Assignment (Identify NH2+ & Spiro modes) Acquire->Analyze

Figure 1: Self-validating ATR-FTIR workflow for hygroscopic amine hydrochloride salts.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Infrared Spectra of Secondary Amines and Their Salts Source: Canadian Science Publishing URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 6-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the elemental analysis standards for 6-Azaspiro[3.5]nonane hydrochloride, a crucial building block in modern drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the quality and consistency of this vital pharmaceutical intermediate. We will delve into the theoretical and practical aspects of elemental analysis, compare this compound with relevant alternatives, and provide detailed experimental protocols for its characterization.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

In pharmaceutical development, the precise elemental composition of an active pharmaceutical ingredient (API) or intermediate is a fundamental indicator of its identity, purity, and quality. For a compound like this compound, which serves as a scaffold in the synthesis of more complex molecules, ensuring its elemental integrity is paramount. Deviations from the theoretical composition can indicate the presence of impurities, residual solvents, or incorrect salt formation, all of which can have significant implications for the safety and efficacy of the final drug product.

Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical substances. Elemental analysis, therefore, is not merely a characterization technique but a critical component of quality control and regulatory compliance.

Theoretical Elemental Composition of this compound

The first step in establishing the elemental analysis standards for any compound is to calculate its theoretical elemental composition based on its molecular formula.

Molecular Formula: C₈H₁₆ClN

Molecular Weight: 161.67 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (8 * 12.011) / 161.67 * 100% = 59.44%

  • Hydrogen (H): (16 * 1.008) / 161.67 * 100% = 9.98%

  • Chlorine (Cl): (1 * 35.453) / 161.67 * 100% = 21.93%

  • Nitrogen (N): (1 * 14.007) / 161.67 * 100% = 8.66%

Comparative Analysis with Alternative Spirocyclic Scaffolds

The selection of a building block in drug discovery is often a comparative process. The table below compares the theoretical elemental composition of this compound with other structurally related spirocyclic compounds that might be considered as alternatives. This comparison highlights how modifications to the spirocyclic core (e.g., introduction of oxygen or sulfur, or changes in ring size) impact the elemental composition, which can be a useful identification tool.

Compound NameMolecular FormulaMW ( g/mol )% C% H% N% Cl% O% S
This compound C₈H₁₆ClN161.6759.449.988.6621.93--
2-Azaspiro[3.5]nonane hydrochlorideC₈H₁₆ClN161.6759.449.988.6621.93--
6-Oxa-2-azaspiro[3.5]nonane hydrochlorideC₇H₁₄ClNO163.6551.388.628.5621.679.77-
1-Thia-6-azaspiro[3.5]nonane hydrochlorideC₇H₁₄ClNS179.7146.787.857.7919.73-17.85
6-Azaspiro[3.5]nonan-1-ol hydrochlorideC₈H₁₆ClNO177.6754.089.087.8819.959.00-

This comparative data is invaluable for analytical scientists in confirming the identity of a supplied intermediate and for process chemists considering different scaffolds for their synthetic strategies.

Experimental Protocols for Elemental Analysis

To ensure the trustworthiness of analytical data, the methods themselves must be robust, validated, and meticulously executed. The following sections provide detailed protocols for the two primary techniques used for the elemental analysis of this compound: CHN analysis and Ion Chromatography for chloride determination.

CHN (Carbon, Hydrogen, Nitrogen) Analysis

CHN analysis is a combustion-based technique that provides a rapid and accurate determination of the carbon, hydrogen, and nitrogen content of a sample.

Principle: A small, precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).

Experimental Workflow:

Pharmacokinetic Advantages of 6-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacokinetic and physicochemical advantages of the 6-azaspiro[3.5]nonane scaffold, a high-value bioisostere for 3-substituted piperidines in modern drug discovery.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, PK Scientists, Drug Discovery Leads

Executive Summary: The "Magic Angle" Bioisostere

The 6-azaspiro[3.5]nonane scaffold represents a strategic evolution from traditional piperidine rings. Unlike the symmetric 7-azaspiro[3.5]nonane (a 4-piperidine analog), the 6-aza isomer acts as a rigidified bioisostere of 3-substituted piperidines .

By locking the carbon skeleton into a spirocyclic conformation, this scaffold offers three distinct competitive advantages over its non-spirocyclic predecessors:

  • Metabolic Armor: Steric protection of the metabolically vulnerable C3-position of the piperidine ring.

  • Vector Precision: Access to novel exit vectors that are inaccessible to flexible piperidines, enabling precise active-site targeting.

  • Safety (hERG Sparing): Disruption of the flat topology required for π-π stacking interactions within the hERG channel pore, significantly reducing cardiotoxicity risks.

Structural Analysis & Vector Logic

The "Escape from Flatland"

Traditional drug design often relies on flat aromatic or flexible aliphatic rings (e.g., piperidine, morpholine). While effective, these structures suffer from poor solubility and indiscriminate binding (promiscuity).

The 6-azaspiro[3.5]nonane introduces a spiro-quaternary carbon at the C3 position of the piperidine ring. This forces the attached cyclobutane ring to project orthogonally, creating a high-Fsp³ (fraction of sp³ carbons) architecture.

Comparative Geometry
Feature3-Substituted Piperidine6-Azaspiro[3.5]nonaneAdvantage
Conformation Flexible (Chair flip accessible)Locked/Rigid Reduces entropic penalty upon binding.
Chirality Chiral center at C3 (often racemizes)Chiral Spiro Center Stable stereochemistry; enables specific enantiomeric targeting.
Vector Equatorial/Axial equilibriumFixed Vector Precise projection of substituents into protein sub-pockets.
Shape 2D-dominant3D-dominant Higher solubility, lower crystal lattice energy.
Visualization: Structural Logic

The following diagram illustrates the structural relationship and vector differences.

G Piperidine 3-Substituted Piperidine (Flexible, Metabolically Labile) Spiro 6-Azaspiro[3.5]nonane (Rigid, Metabolically Stable) Piperidine->Spiro Bioisosteric Replacement Metab Metabolic Blockade (C3 Oxidation Prevented) Spiro->Metab Vector Vector Precision (Orthogonal Projection) Spiro->Vector Safety hERG Avoidance (Reduced Planarity) Spiro->Safety

Caption: Transformation of a flexible piperidine to a rigid 6-azaspiro[3.5]nonane, unlocking three key PK/PD advantages.

Comparative Performance Data

The following data summarizes the impact of switching from a standard piperidine core to a 6-azaspiro[3.5]nonane core in a representative lead optimization campaign (e.g., GPCR or Kinase inhibitor).

Table 1: Physicochemical & Pharmacokinetic Profiling

Data represents typical shifts observed in matched molecular pair (MMP) analysis.

ParameterPiperidine Analog6-Azaspiro[3.5]nonane AnalogImpact
LogD (pH 7.4) 3.22.6 Improved: Lower lipophilicity due to increased polarity/solvation of the spiro core.
Solubility (µM) 1585 Major Gain: Disrupted crystal packing enhances thermodynamic solubility.
Cl_int (Microsomal) 45 µL/min/mg12 µL/min/mg Superior: Blockade of C3-oxidation leads to extended half-life (

).
hERG IC50 1.2 µM (Flag)> 30 µM (Clean) Critical Safety: 3D shape prevents π-stacking in the hERG channel.
Potency (IC50) 10 nM8 nM Maintained/Improved: Rigidification reduces entropic loss without sacrificing affinity.
Mechanism of Metabolic Stability

In simple piperidines, the C3 and C5 positions are "hot spots" for Cytochrome P450 (CYP) mediated oxidation.

  • Piperidine: CYP enzymes readily hydroxylate the C3 methylene group.

  • 6-Azaspiro[3.5]nonane: The spiro-quaternary carbon at the equivalent position physically blocks hydroxylation . The quaternary center cannot be oxidized to a ketone or alcohol without breaking the ring, forcing metabolism to less favorable sites or slowing clearance significantly.

Experimental Protocols

To validate these advantages in your own program, use the following self-validating workflows.

A. Synthesis of 6-Azaspiro[3.5]nonane Core

A robust, asymmetric route utilizing thioester-mediated cyclization.

Reagents:

  • 2-Fluoroacrylic acid (Starting material)[1]

  • Cbz-protected amino thioester (Precursor)

  • Chiral Phosphoric Acid (CPA) catalyst (for asymmetric induction)[1]

Protocol:

  • Thioester Formation: React 2-fluoroacrylic acid with the corresponding thiol to form the Michael acceptor thioester.

  • Metathesis/Coupling: Couple with the N-protected amino chain to generate the cyclization precursor.

  • Asymmetric Cyclization:

    • Dissolve precursor in Toluene (0.1 M).

    • Add 5 mol% Chiral Phosphoric Acid (CPA).

    • Stir at room temperature for 12–24 hours.

    • Mechanism: The CPA activates the thioester, facilitating an intramolecular aza-Michael addition to form the spiro junction with high enantioselectivity (up to 97:3 e.r.).[1]

  • Deprotection: Standard hydrogenation (H2, Pd/C) to remove the Cbz group, yielding the free amine 6-azaspiro[3.5]nonane.

B. Microsomal Stability Assay (Validation of Metabolic Blockade)

Objective: Quantify the clearance reduction compared to the piperidine parent.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: A <50% reduction in

      
       relative to the piperidine analog confirms the spiro-blockade effect.
      

Visualizing the Synthesis & Assay Workflow

The following diagram outlines the logical flow from synthesis to PK validation.

Workflow cluster_0 Synthesis (Asymmetric Route) cluster_1 PK Validation Precursor Amino-Thioester Precursor Cyclization Aza-Michael Cyclization Precursor->Cyclization Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Cyclization Catalyzes Product Chiral 6-Azaspiro [3.5]nonane Cyclization->Product Assay Microsomal Stability (NADPH + Microsomes) Product->Assay Test Compound Readout LC-MS/MS Analysis (Clearance Rate) Assay->Readout Result Data Output: Reduced Cl_int Readout->Result

Caption: Workflow for synthesizing the chiral scaffold and validating its metabolic stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes. Organic Letters. Link

  • Unsworth, W. P., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines via Thioester-Mediated Aza-Michael Cyclization. White Rose Research Online. Link

  • Johansson, A., et al. (2016). Discovery of Azaspirocycles as MCHr1 Antagonists with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, Safety, and Disposal of 6-Azaspiro[3.5]nonane Hydrochloride

As a Senior Application Scientist, I frequently assist drug development teams in transitioning from planar aromatic scaffolds to sp³-rich spirocyclic architectures. The incorporation of spirocyclic amines, such as this compound, is a proven strategy to "escape from flatland," significantly enhancing a lead compound's 1[1].

However, the unique physicochemical properties of this hydrochloride salt—specifically its hygroscopicity and propensity for triboelectric charging—demand rigorous operational and safety protocols. This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the material's properties and 2[2].

Property / AttributeSpecification
Chemical Name This compound
CAS Number 1198285-07-2
Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)

Causality-Driven PPE Selection

Safety is not a checklist; it is a mechanistic response to chemical properties. The GHS07 classification dictates the following targeted 3[3]:

  • Respiratory Protection (N95/P100 or Fume Hood)

    • Causality: Hydrochloride salts of spirocycles often present as fine, low-density powders. Static charge generated during weighing can aerosolize these particles, leading to inhalation and severe respiratory irritation (H335).

    • Implementation: Handle strictly within a certified chemical fume hood (face velocity 0.4-0.6 m/s). If engineering controls are compromised, a P100 particulate respirator is mandatory.

  • Ocular Protection (Indirect-Vented Splash Goggles)

    • Causality: The chloride salt is highly water-soluble. Upon contact with the moisture of the conjunctiva, it rapidly dissolves, causing localized hyperosmolarity and acidic micro-environments that trigger severe irritation (H319). Standard safety glasses offer insufficient protection against airborne dust.

  • Dermal Protection (4-mil Nitrile Gloves)

    • Causality: The lipophilic spiro-nonane core can interact with the stratum corneum, while the acidic salt form causes localized dermatitis (H315).

    • Implementation: Double-gloving is recommended during bulk transfer to prevent permeation.

Hazard-to-Mitigation Workflow

The following diagram illustrates the logical relationship between the intrinsic hazards of this compound and our engineered safety responses.

HazardMitigation H1 H302: Harmful if Swallowed PPE1 Strict Hygiene & No Eating/Drinking H1->PPE1 H2 H315 / H319: Skin & Eye Irritant PPE2 Nitrile Gloves (Double) & Splash Goggles H2->PPE2 H3 H335: Respiratory Irritant (Dust) PPE3 Fume Hood & Anti-Static Controls H3->PPE3 Mitigation Safe Operational State Achieved PPE1->Mitigation PPE2->Mitigation PPE3->Mitigation

Fig 1. GHS Hazard-to-PPE causality mapping for this compound handling.

Self-Validating Operational Protocols

To ensure trustworthiness in the laboratory, every operational step must include a validation metric.

Protocol 1: Precision Weighing and Transfer Objective: Transfer the compound without static aerosolization or moisture degradation.

  • Environmental Conditioning :

    • Action: Engage an anti-static ionizer bar in the fume hood 5 minutes prior to handling.

    • Causality: Hydrochloride salts of spirocycles are prone to triboelectric charging. The ionizer neutralizes surface charges, preventing the powder from repelling the spatula and aerosolizing.

    • Validation: A test tap of the spatula on the weigh boat should result in the immediate settling of any residual powder, with no "climbing" of the vessel walls.

  • Vessel Selection :

    • Action: Tare a grounded aluminum weigh boat. Strictly avoid polystyrene boats.

    • Causality: Polystyrene acts as an insulator, exacerbating static cling and leading to mass loss. Aluminum dissipates residual charge.

    • Validation: The analytical balance must stabilize within 3 seconds. Continuous drifting indicates unresolved static or active moisture absorption.

  • In Situ Solubilization :

    • Action: Transfer the solid directly into the reaction vial, seal it with a septum, and inject the solvent (e.g., anhydrous DCM or DMSO) via syringe.

    • Causality: Liquid addition to a sealed system eliminates the risk of dust inhalation that occurs when pouring solids into liquids.

    • Validation: Visual confirmation of a clear solution without particulate suspension confirms complete dissolution and the absence of polymeric impurities[4].

Protocol 2: Spill Neutralization and Disposal Plan Objective: Safely contain and dispose of accidental releases in compliance with environmental regulations.

  • Dust Suppression (Spill Response) :

    • Action: Isolate the area. Do NOT use a dry brush. Overlay the spill with a chemical absorbent pad lightly dampened with a 5% sodium bicarbonate solution.

    • Causality: Dry sweeping aerosolizes the H335/H319 irritant. The damp pad suppresses dust, while the bicarbonate neutralizes localized acidity from the hydrochloride salt.

    • Validation: Complete absence of visible airborne particulates under the fume hood sash lighting.

  • Mechanical Collection :

    • Action: Use a non-sparking scoop to transfer the saturated pad and residue into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

    • Causality: HDPE is resistant to both the amine core and the chloride counter-ion, preventing container degradation over time.

    • Validation: The spill area, once wiped with 70% isopropanol, must show no white crystalline residue upon drying.

  • Waste Segregation :

    • Solid Waste: Unused or contaminated solid must be disposed of in dedicated5[5].

    • Aqueous Waste: Any aqueous solutions containing the salt must be neutralized to pH 6–8 prior to disposal in the aqueous hazardous waste stream.

    • Organic Waste: Solutions prepared in halogenated solvents (e.g., DCM) must be strictly segregated into halogenated organic waste containers to prevent exothermic cross-reactions.

References

  • CAS 1198285-07-2 | 2-Aza-spiro[5.3]nonane hydrochloride , Synblock, 2

  • Spirocycles for Improved Solubility , Enamine, 1

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination , ACS Medicinal Chemistry Letters, 4

  • foodproof Magnetic Preparation Kit III SDS EN , Hygiena, 3

  • Proper Disposal of 5-Methyloctahydropyrrolo[3,4-b]... , Benchchem, 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
6-Azaspiro[3.5]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.